ATP disodium salt hydrate
Beschreibung
Eigenschaften
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBQNWBHIXNPRU-MSQVLRTGSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5Na2O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036108 | |
| Record name | Adenosine 5'-triphosphate disodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34369-07-8 | |
| Record name | Adenosine 5'-triphosphate disodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5â?²-triphosphate disodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Analysis of Adenosine 5'-Triphosphate (ATP) Disodium Salt Hydrate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 5'-triphosphate (ATP) is a pivotal nucleoside triphosphate that serves as the primary energy currency for cellular metabolism and is integral to a multitude of biological processes, including signal transduction, muscle contraction, and DNA synthesis.[1][2] In research and pharmaceutical applications, ATP is commonly supplied as a stable, crystalline disodium (B8443419) salt. The hydration state of this salt is a critical parameter that directly influences its formula weight, which must be accurately accounted for in the preparation of standard solutions and in quantitative analyses. This technical guide provides a detailed examination of the molecular weight of ATP disodium salt hydrate (B1144303), outlines a standard protocol for its experimental verification via mass spectrometry, and illustrates its role in cellular signaling.
Chemical Identity and Molecular Weight
The chemical formula for the anhydrous form of ATP disodium salt is C₁₀H₁₄N₅Na₂O₁₃P₃.[3][4] However, the compound is typically supplied as a hydrate, with the trihydrate form (C₁₀H₁₄N₅Na₂O₁₃P₃ • 3H₂O) being a common and stable variant.[5] The presence of water molecules is a crucial distinction, as it significantly alters the molecular weight.
Calculation of Precise Molecular Weight
The precise molecular weight is calculated by summing the atomic weights of the constituent atoms based on IUPAC standard atomic weights. The calculations for both the anhydrous and trihydrate forms are presented below for clarity and comparison.
Table 1: Molecular Weight Calculation for ATP Disodium Salt Forms
| Form | Chemical Formula | Element | Atom Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) | Precise Molecular Weight ( g/mol ) |
| Anhydrous | C₁₀H₁₄N₅Na₂O₁₃P₃ | Carbon (C) | 10 | 12.011 | 120.110 | 551.14 [3][6] |
| Hydrogen (H) | 14 | 1.008 | 14.112 | |||
| Nitrogen (N) | 5 | 14.007 | 70.035 | |||
| Sodium (Na) | 2 | 22.990 | 45.980 | |||
| Oxygen (O) | 13 | 15.999 | 207.987 | |||
| Phosphorus (P) | 3 | 30.974 | 92.922 | |||
| Trihydrate | C₁₀H₁₄N₅Na₂O₁₃P₃ • 3H₂O | Anhydrous Part | 1 | 551.146 | 551.146 | 605.19 [7] |
| Water (H₂O) | 3 | 18.015 | 54.045 |
Note: Discrepancies in literature and supplier documentation often arise from reporting the anhydrous molecular weight for the hydrated form. Researchers should always confirm the hydration state, for instance, via Karl Fischer titration, and use the appropriate molecular weight.
Experimental Verification of Molecular Weight
Mass spectrometry (MS) is the definitive technique for accurately determining the molecular weight of small molecules like ATP, verifying their identity and assessing purity.[8] High-resolution mass spectrometry (HRMS) can provide mass accuracy within parts-per-million (ppm) levels, enabling confident confirmation of the elemental composition.
Protocol: Molecular Weight Determination by ESI-QTOF Mass Spectrometry
This protocol describes a general method for confirming the molecular weight of ATP disodium salt using Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry.[8][9]
Objective: To obtain an accurate mass measurement of the ATP anion ([M-2Na+H]⁻) to confirm the molecular identity of ATP disodium salt.
Materials:
-
ATP disodium salt hydrate sample
-
LC-MS grade water
-
LC-MS grade methanol
-
Calibrant solution (e.g., sodium formate (B1220265) or a manufacturer-provided ESI-L Low Concentration Tuning Mix)
-
Microcentrifuge tubes and pipettes
Instrumentation:
-
An ESI-QTOF Mass Spectrometer
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in LC-MS grade water.
-
From the stock, prepare a dilute working solution of 1-10 µg/mL by serial dilution with 50:50 methanol:water. This solvent composition aids in efficient electrospray ionization.
-
Vortex the solution and centrifuge briefly to remove any particulates.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using an appropriate external calibrant solution.[10] This should be performed immediately prior to the analysis to ensure high mass accuracy.
-
For the highest accuracy, an internal calibrant or "lock mass" can be used during the analysis to correct for instrumental drift in real-time.[10]
-
-
Infusion Analysis:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in negative ion mode, as the phosphate (B84403) groups of ATP are readily deprotonated. The expected primary ion is the singly charged anion of the free acid form, [C₁₀H₁₅N₅O₁₃P₃]⁻, with a theoretical monoisotopic mass of 505.9880 m/z.
-
Set the instrument parameters (e.g., capillary voltage, fragmentor voltage, gas temperatures) to achieve stable spray and optimal ion signal without inducing significant in-source fragmentation.
-
-
Data Analysis:
-
Process the acquired spectrum. The most abundant peak should correspond to the [M-H]⁻ ion of the ATP free acid.
-
Compare the measured accurate mass of the ion to its theoretical exact mass. The mass error, calculated in ppm, should ideally be less than 5 ppm for confident identification.
-
The presence of sodium adducts such as [M-2H+Na]⁻ may also be observed.
-
Role in Cellular Signaling
Beyond its metabolic role, extracellular ATP is a critical signaling molecule that mediates cell-to-cell communication in a process known as purinergic signaling.[1][11] This signaling is fundamental to neurotransmission, immune responses, and inflammation.[11][12]
ATP exerts its effects by binding to a class of plasma membrane receptors called purinergic receptors, which are divided into P2X and P2Y families.[1][12]
-
P2X Receptors: These are ligand-gated ion channels that, upon ATP binding, open to allow the influx of cations like Ca²⁺ and Na⁺, leading to rapid cellular depolarization and activation.
-
P2Y Receptors: These are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation, often involving second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP₃), which in turn modulate a wide range of cellular functions.[1][13]
The signaling is terminated by the action of ectonucleotidases, enzymes on the cell surface that hydrolyze ATP to ADP, AMP, and finally adenosine, which can then signal through P1 receptors.[11]
Visualization of an ATP Signaling Pathway
The following diagram illustrates a simplified workflow for a typical purinergic signaling event mediated by ATP binding to P2Y and P2X receptors.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. J61125.14 [thermofisher.com]
- 5. mpbio.com [mpbio.com]
- 6. Adenosine 5'-triphosphate disodium salt hydrate | 34369-07-8 | NA00135 [biosynth.com]
- 7. Adenosine triphosphate disodium trihydrate | C10H20N5Na2O16P3 | CID 6096884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Extracellular ATP signaling and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. ahajournals.org [ahajournals.org]
Chemical structure of adenosine 5'-triphosphate disodium salt hydrate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who utilize this critical biomolecule.
Chemical Structure and Properties
Adenosine 5'-triphosphate is a central molecule in cellular energy transfer and signaling. The disodium salt hydrate is a common and stable form used in research.
Chemical Structure:
The structure of adenosine 5'-triphosphate consists of an adenine (B156593) base, a ribose sugar, and a triphosphate group. The disodium salt form indicates that two of the acidic protons on the triphosphate chain are replaced by sodium ions. The hydrate form signifies the presence of associated water molecules.
Caption: Chemical structure of Adenosine 5′-triphosphate disodium salt hydrate.
Physicochemical Properties:
A summary of the key physicochemical properties of adenosine 5'-triphosphate disodium salt hydrate is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C10H14N5Na2O13P3 ∙ xH2O | [1][2] |
| Molecular Weight (Anhydrous) | 551.14 g/mol | [1][2] |
| CAS Number | 34369-07-8 | [1][2] |
| Appearance | White to cream powder or crystalline powder | [3] |
| Solubility in Water | 50 mg/mL, yielding a clear, colorless solution | [1][4] |
| pH of Aqueous Solution (5%) | ~3.5 (mildly acidic) | [1][5] |
| Storage Temperature | -20°C with desiccation | [1][4] |
| Stability | Stable for at least 2 years when stored correctly. A slow dismutation to ADP and adenosine 5'-tetraphosphate can occur (<0.5% per year). | [1] |
| pKa | 4.0 (amino group), 6.5 (secondary phosphate) | [1] |
| λmax | 259 nm | [1] |
| Molar Extinction Coefficient (ε) | 15.4 mM⁻¹cm⁻¹ at 259 nm in 100 mM phosphate (B84403) buffer, pH 7.0 | [1] |
| Metal Binding Constants (per mole) | Mg²⁺ (9,554), Ca²⁺ (3,722), Sr²⁺ (1,381), Li⁺ (25), Na⁺ (13), K⁺ (8) | [1] |
Experimental Protocols for Analysis
Accurate quantification and characterization of ATP are crucial for many research applications. The following sections detail common experimental methodologies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of ATP and its metabolites (ADP, AMP).[6][7]
Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity.[7] A non-polar stationary phase (e.g., C18 column) is used with a polar mobile phase. More polar molecules, like ATP, elute earlier than less polar ones. UV detection is commonly employed for quantification.[6]
Detailed Protocol for Quantification of ATP in Cellular Extracts:
-
Sample Preparation:
-
Rapidly extract ATP from cells to prevent enzymatic degradation. This can be achieved by methods such as perchloric acid extraction or using commercially available extraction kits.
-
Centrifuge the extract to remove cellular debris.
-
Neutralize the supernatant if acid extraction was used.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 3 µm particle size, 150 mm x 3 mm)[8]
-
Mobile Phase: Isocratic elution with 50 mM potassium hydrogen phosphate buffer (pH 6.80).[8] Alternatively, a gradient elution with a buffer like ammonium (B1175870) acetate (B1210297) can be used, which is also compatible with mass spectrometry.[9]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
Quantification:
-
Prepare a standard curve using known concentrations of ATP disodium salt hydrate (e.g., 0.2 to 10 µM).[8]
-
Integrate the peak area corresponding to ATP in the sample chromatogram.
-
Calculate the concentration of ATP in the sample by comparing its peak area to the standard curve.
-
Mass Spectrometry (MS)
Mass spectrometry offers high sensitivity and specificity for the identification and quantification of ATP. It is often coupled with liquid chromatography (LC-MS).[9][10]
Principle: Molecules are ionized and then separated based on their mass-to-charge ratio (m/z). For ATP, electrospray ionization (ESI) is commonly used, typically in negative ion mode.[11]
Detailed Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Follow the same extraction procedures as for HPLC.
-
For plasma or serum samples, protein precipitation with a solvent like acetonitrile (B52724) is required.[11] An internal standard (e.g., ¹³C-labeled ATP) should be added for accurate quantification.
-
-
Liquid Chromatography:
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for ATP and monitoring for a specific product ion after fragmentation.
-
Precursor Ion (m/z): For [ATP-H]⁻, the expected m/z is approximately 506.
-
Product Ions (m/z): Characteristic fragment ions include those corresponding to the loss of phosphate groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a powerful non-invasive technique for studying ATP in vitro and in vivo, providing information about its concentration, ionization state, and interactions with metal ions.[12][13]
Principle: The phosphorus-31 nucleus has a nuclear spin and can be detected by NMR. The chemical shift of the three phosphate groups (α, β, and γ) in ATP are distinct and sensitive to the local chemical environment, including pH and magnesium ion concentration.[14]
Detailed Protocol for in vitro ³¹P NMR:
-
Sample Preparation:
-
Dissolve the this compound in a suitable buffer (e.g., Tris-HCl) prepared in D₂O for field-frequency locking.
-
Adjust the pH to the desired value.
-
If studying metal ion binding, add a known concentration of the metal salt (e.g., MgCl₂).
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a phosphorus probe.
-
Acquire proton-decoupled ³¹P NMR spectra to simplify the signals to single peaks for each phosphate group.[15]
-
-
Data Acquisition and Processing:
-
Acquire the free induction decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Reference the spectrum using an external or internal standard (e.g., phosphoric acid).
-
-
Spectral Interpretation:
-
Identify the resonances corresponding to the γ, α, and β phosphates.
-
The chemical shifts and coupling constants can be used to determine the concentrations of different ATP species (e.g., free ATP vs. Mg-ATP).[13]
-
Signaling Pathways Involving ATP
ATP is not only an energy currency but also a crucial signaling molecule both inside and outside the cell.[16][17]
Intracellular Signaling
ATP serves as a substrate for kinases, which are enzymes that phosphorylate other proteins, thereby activating or deactivating signaling cascades.[17] It is also the precursor for the synthesis of the second messenger cyclic AMP (cAMP) by adenylyl cyclase, a key step in many G protein-coupled receptor (GPCR) pathways.[16][17]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Adenosine 5'-Triphosphate Disodium Salt Hydrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Adenosine-5'-triphosphate disodium salt hydrate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. ≥99%, microbial, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. 102800500 [thermofisher.com]
- 6. helixchrom.com [helixchrom.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography method for simultaneous quantification of ATP and its degradation products compatible with both UV-Vis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine Triphosphate Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measurement of ATP synthesis rates by 31P-NMR spectroscopy in the intact myocardium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ATP, ADP, and magnesium mixed solutions: in vitro 31P NMR characterization and in vivo application to lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aiinmr.com [aiinmr.com]
- 16. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 17. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Central Role of Adenosine Triphosphate (ATP) Disodium Salt in Cellular Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted functions of Adenosine Triphosphate (ATP) disodium (B8443419) salt in cellular metabolism. From its fundamental role as the primary energy currency to its intricate involvement in complex signaling cascades, ATP is a cornerstone of cellular life. This document synthesizes key quantitative data, details common experimental protocols for ATP measurement, and visualizes critical pathways to offer a comprehensive resource for the scientific community.
ATP: The Universal Energy Currency of the Cell
Adenosine Triphosphate (ATP) is a nucleoside triphosphate composed of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups.[1][2] The energy required for a vast array of cellular processes is stored within the high-energy phosphoanhydride bonds linking these phosphate groups.[1][3] The hydrolysis of ATP to Adenosine Diphosphate (ADP) and inorganic phosphate (Pi) is an exergonic reaction that releases a significant amount of energy, which is then harnessed to drive endergonic cellular reactions.[3][4] This process of energy coupling is fundamental to life.[1][5]
The ATP disodium salt is a stable, water-soluble form of ATP, making it a standard reagent in biochemical and cellular research.[6][7] Its functions are identical to endogenous ATP, serving as a coenzyme and the primary source of energy for processes such as muscle contraction, active transport across cell membranes, and the synthesis of macromolecules like proteins and nucleic acids.[7][8]
The ATP-ADP Cycle: A Continuous Flow of Energy
Cells maintain a high ratio of ATP to ADP, ensuring a ready supply of energy.[9] ATP is constantly being hydrolyzed to ADP to provide energy, and ADP is subsequently re-phosphorylated to ATP through cellular respiration and photosynthesis.[10][11] This continuous regeneration, known as the ATP-ADP cycle, acts as a bridge between energy-releasing (catabolic) and energy-requiring (anabolic) reactions.[12][13]
The Dichotomy of Metabolism: ATP in Anabolic and Catabolic Pathways
Metabolism can be broadly divided into two types of pathways: catabolism and anabolism. ATP plays a central and indispensable role in linking these two processes.[12][14]
-
Catabolism: These are degradative pathways that break down complex molecules into simpler ones, releasing energy in the process.[15][16] A prime example is cellular respiration, where glucose is broken down to produce ATP.[14][17]
-
Anabolism: These are biosynthetic pathways that construct complex molecules from simpler ones.[15] Anabolic reactions are endergonic and require an input of energy, which is supplied by the hydrolysis of ATP.[12][14] Examples include the synthesis of proteins from amino acids and the replication of DNA.[12][17]
In essence, catabolic reactions generate ATP, and anabolic reactions consume it, with ATP acting as the critical intermediary.[12][13]
ATP as a Signaling Molecule
Beyond its role in energy metabolism, ATP is a crucial signaling molecule in both intracellular and extracellular environments.[2][9]
Intracellular Signaling
Within the cell, ATP serves as a substrate for kinases, which are enzymes that phosphorylate other proteins.[9][18] This phosphorylation can activate or inactivate target proteins, initiating signaling cascades that regulate a multitude of cellular processes.[2][9] Additionally, ATP is a precursor for the synthesis of the second messenger cyclic AMP (cAMP) by adenylate cyclase, a key step in many G protein-coupled receptor (GPCR) signaling pathways.[9][18]
Extracellular and Purinergic Signaling
Cells can release ATP into the extracellular space, where it acts as a signaling molecule by binding to purinergic receptors on the surface of the same or neighboring cells.[9][19] This process, known as purinergic signaling, is involved in a wide range of physiological functions, including neurotransmission, inflammation, and pain perception.[19][20] There are two main classes of purinergic receptors:
-
P2X Receptors: Ligand-gated ion channels that open in response to ATP binding, leading to an influx of ions and rapid cellular responses.[19][21]
-
P2Y Receptors: G protein-coupled receptors that, upon ATP or other nucleotide binding, initiate intracellular signaling cascades.[19][21]
Extracellular ATP can act as a "danger signal" when released from damaged cells, triggering inflammatory and immune responses.[19][22]
Quantitative Data Summary
The following tables summarize key quantitative data related to ATP in cellular metabolism.
| Parameter | Value | Source(s) |
| Energy Release from ATP Hydrolysis | ||
| ATP → ADP + Pi (Standard Conditions) | -7.3 kcal/mol (-30.5 kJ/mol) | [2][4] |
| ATP → ADP + Pi (in vivo) | ~ -14 kcal/mol | [4] |
| ATP → AMP + PPi | -10.9 kcal/mol | [4] |
| ATP Production Yields (per molecule of glucose) | ||
| Glycolysis (net) | 2 ATP | [23] |
| Cellular Respiration (total) | ~30-32 ATP | [2][9] |
| Intracellular ATP Concentration | ||
| Typical Range | 1-10 mM | [2][24] |
| Muscle Tissue | 1-10 µmol per gram | [9] |
Table 1: Quantitative data for ATP energy release, production, and cellular concentration.
Experimental Protocols
The quantification of intracellular ATP is a common and critical measurement in many areas of biological research. The most widely used method is the firefly luciferase-based ATP assay due to its high sensitivity and specificity.[2][25]
Principle of the Luciferase-Based ATP Assay
This assay relies on the enzyme firefly luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, producing light (bioluminescence).[26][27] The amount of light produced is directly proportional to the amount of ATP present in the sample.[25]
Reaction: D-luciferin + ATP + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light[28]
Generalized Protocol for ATP Quantification in Cultured Cells
This protocol provides a general workflow for measuring ATP levels in cultured cells. Specific details may vary depending on the commercial kit used.
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with the experimental compounds as required by the study design. Include appropriate positive and negative controls.
-
-
Cell Lysis:
-
Luciferase Reaction:
-
Luminescence Measurement:
-
Data Analysis:
-
Generate an ATP standard curve using known concentrations of ATP disodium salt.
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Determine the ATP concentration in the experimental samples by interpolating their luminescence values on the standard curve.[29]
-
References
- 1. What is the function of ATP in cell metabolism? Explain with the aid - askIITians [askiitians.com]
- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ATP hydrolysis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Video: ATP Energy Storage and Release [jove.com]
- 6. Benefits and Safety of ATP disodium salt_Chemicalbook [chemicalbook.com]
- 7. Related Properties of ATP disodium salt_Chemicalbook [chemicalbook.com]
- 8. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - MetwareBio [metwarebio.com]
- 9. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 10. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]
- 11. Khan Academy [khanacademy.org]
- 12. Metabolism - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. Anabolic and Catabolic Pathways | Biology for Majors I [courses.lumenlearning.com]
- 15. cellgs.com [cellgs.com]
- 16. Is ATP produced during catabolism? | AAT Bioquest [aatbio.com]
- 17. What Is ATP? How The Body Uses This Important Molecule [verywellhealth.com]
- 18. What are the functions of ATP? | AAT Bioquest [aatbio.com]
- 19. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 20. Introduction to Purinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Purinergic signaling via P2X receptors and mechanisms of unregulated ATP release in the outer retina and age-related macular degeneration [frontiersin.org]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. ATP Assays | What is an ATP Assay? [promega.jp]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Luciferase Assay System Protocol [promega.jp]
- 28. chem-agilent.com [chem-agilent.com]
- 29. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Mechanism of Action of ATP as an Energy Currency
Audience: Researchers, scientists, and drug development professionals.
Introduction: ATP as the Universal Energy Currency
Adenosine (B11128) triphosphate (ATP) is a fundamental molecule that serves as the primary energy currency in all known forms of life. It captures the chemical energy released from the breakdown of food molecules and releases it to fuel a vast array of cellular processes. These processes can be broadly categorized into three main types: driving metabolic reactions that would not otherwise occur, transporting necessary substances across cellular membranes, and performing mechanical work, such as muscle contraction. The structure of ATP consists of a nitrogenous base (adenine), a five-carbon sugar (ribose), and a chain of three phosphate (B84403) groups. The key to its energy-carrying capacity lies in the high-energy phosphoanhydride bonds linking the phosphate groups.
The Energetics of ATP Hydrolysis
The primary mechanism by which ATP provides energy is through the hydrolysis of its terminal phosphate group. This exergonic reaction breaks the bond between the second and third phosphate groups, yielding adenosine diphosphate (B83284) (ADP), an inorganic phosphate ion (Pi), and a significant release of free energy.
Reaction: ATP + H₂O → ADP + Pi
The standard Gibbs free energy change (ΔG°') for this reaction is approximately -30.5 kJ/mol (-7.3 kcal/mol). However, under the non-standard, physiological conditions within a living cell, the actual free energy change (ΔG) is substantially more negative, estimated to be around -57 kJ/mol (-14 kcal/mol). This difference is due to the intracellular concentrations of ATP, ADP, and Pi being far from standard equilibrium concentrations.
ATP can also be hydrolyzed to adenosine monophosphate (AMP) and pyrophosphate (PPi), a reaction that releases an even greater amount of energy.
Reaction: ATP + H₂O → AMP + PPi
The subsequent hydrolysis of PPi to two molecules of Pi is also highly exergonic, making the overall energy release from the ATP to AMP conversion substantial.
Data Presentation: Thermodynamic Parameters of ATP Hydrolysis
| Reaction | Standard Free Energy (ΔG°') | Physiological Free Energy (ΔG) |
| ATP → ADP + Pi | -30.5 kJ/mol (-7.3 kcal/mol) | ~ -57 kJ/mol (-14 kcal/mol) |
| ATP → AMP + PPi | ~ -45 kJ/mol | Not readily available |
| PPi → 2 Pi | ~ -19 kJ/mol | Not readily available |
Data Presentation: Typical Intracellular Adenosine Nucleotide Concentrations
| Nucleotide | Typical Intracellular Concentration |
| ATP | 1-10 mM |
| ADP | Significantly lower than ATP (maintaining a high ATP/ADP ratio) |
| AMP | Generally the lowest of the three |
The high ATP/ADP ratio maintained by cells is crucial for the energetic favorability of ATP hydrolysis.
The ATP Cycle: A Dynamic Equilibrium
Cells maintain a dynamic equilibrium between ATP hydrolysis and synthesis, often referred to as the ATP-ADP cycle. The energy released from catabolic processes, such as the breakdown of carbohydrates, fats, and proteins, is used to regenerate ATP from ADP and Pi. This continuous recycling is essential, as the total amount of ATP in a cell at any given moment is relatively small, yet the turnover is incredibly high. It is estimated that a typical human body hydrolyzes and resynthesizes its own weight in ATP each day.
A Technical Guide to the Solubility and Stability of ATP Disodium Salt Hydrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics and signaling. The disodium (B8443419) salt hydrate (B1144303) form of ATP is commonly used in research and development. A thorough understanding of its solubility and stability in aqueous solutions is critical for the design and execution of robust experiments and the formulation of ATP-based therapeutics. This technical guide provides an in-depth overview of these properties, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Solubility of ATP Disodium Salt Hydrate
The solubility of this compound is influenced by the solvent, temperature, and pH. While it is highly soluble in aqueous solutions, precise quantitative data across a range of conditions can inform the preparation of stock solutions and experimental buffers.
Quantitative Solubility Data
The following table summarizes the available quantitative data for the solubility of this compound in various aqueous media.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| Water | 25 | 110 | ~200 |
| Water | Not Specified | 50 | ~90.7 |
| Water | Not Specified | 100 | ~181.4 |
| PBS (pH 7.2) | 25 | ~10 | ~18.1 |
| Ethanol | 25 | <1 | - |
| DMSO | 25 | <1 | - |
Note: The molecular weight of ATP disodium salt (anhydrous) is 551.14 g/mol . The hydrate form will have a slightly higher molecular weight.[1][2][3]
Factors Affecting Solubility
pH: The solubility of ATP is pH-dependent. As a polyprotic acid, its net charge and counter-ion interactions change with pH, which in turn affects its solubility.[4] Generally, salts of weak acids tend to be more soluble in acidic solutions.
Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a specific aqueous buffer.[5][6][7]
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound powder
-
Selected aqueous solvent (e.g., purified water, phosphate-buffered saline)
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
Syringe filters (0.22 µm, chemically inert, e.g., PVDF or PTFE)
-
Analytical balance
-
HPLC system with a suitable column (e.g., reverse-phase C18) and UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of ATP in the chosen solvent with known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature. Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Using HPLC: Dilute the filtrate to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.
-
Using UV-Vis Spectrophotometry: Dilute the filtrate and measure its absorbance at the wavelength of maximum absorbance for ATP (approximately 259 nm).[4] Calculate the concentration using the Beer-Lambert law and the previously determined molar extinction coefficient.
-
-
Data Reporting: Report the solubility as the average of at least three independent measurements, expressed in mg/mL or mM, at the specified temperature and pH.
Stability of this compound in Aqueous Solutions
The stability of ATP in aqueous solutions is a critical consideration for its storage and use in experiments. The primary degradation pathway is hydrolysis, which breaks the high-energy phosphoanhydride bonds, yielding adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi), and subsequently adenosine monophosphate (AMP).
Factors Influencing Stability
pH: ATP is most stable in the pH range of 6.8 to 7.4.[4] At more extreme pH values, it undergoes rapid hydrolysis.[4]
Temperature: Higher temperatures accelerate the rate of hydrolysis.[8]
Divalent Cations: Divalent cations, particularly Mg²⁺, play a significant role in the stability and biological activity of ATP. In biological systems, ATP predominantly exists as a complex with Mg²⁺.[9] This complexation can influence its stability.
Quantitative Stability Data
The following table presents available data on the degradation kinetics of ATP in aqueous solutions.
| Temperature (°C) | pH | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) |
| 120 | 3 | 4.34 x 10⁻³ | A few minutes |
| 120 | 7 | 2.91 x 10⁻³ | A few minutes |
| 100 | 3 | - | - |
| 100 | 7 | - | - |
| 80 | 3 | - | - |
| 80 | 7 | - | - |
Data from in situ Raman spectroscopic analysis.[8]
Storage Recommendations:
-
Solid Form: Store desiccated at -20°C. The solid form is stable for years under these conditions.[2]
-
Aqueous Solutions: For short-term storage (up to a week), store at 0-4°C. For long-term storage, it is recommended to prepare aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
Experimental Protocol for Determining Stability (Accelerated Stability Study)
This protocol describes a method for assessing the stability of an ATP solution under accelerated conditions to predict its shelf-life.[10][11][12]
Objective: To determine the degradation kinetics of ATP in a specific aqueous solution at elevated temperatures.
Materials:
-
A stock solution of this compound of known concentration in the desired buffer.
-
Temperature-controlled chambers or water baths set to various temperatures (e.g., 40°C, 50°C, 60°C).
-
HPLC system with a stability-indicating method (a method that can separate ATP from its degradation products, ADP and AMP).
-
pH meter.
-
Volumetric flasks and pipettes.
Procedure:
-
Sample Preparation: Prepare a batch of the ATP solution and dispense it into multiple sealed vials to prevent evaporation.
-
Initial Analysis (Time Zero): Immediately analyze a subset of the vials to determine the initial concentration of ATP (C₀) and to confirm the absence or baseline levels of degradation products.
-
Incubation: Place the remaining vials in the temperature-controlled chambers at the selected accelerated temperatures.
-
Sampling at Time Points: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), remove a vial from each temperature chamber.
-
Sample Analysis: Allow the sample to cool to room temperature and analyze it using the stability-indicating HPLC method to determine the concentration of ATP at that time point (Cₜ).
-
Data Analysis:
-
Plot the concentration of ATP versus time for each temperature.
-
Determine the order of the degradation reaction (often follows first-order kinetics for hydrolysis). For a first-order reaction, a plot of ln(Cₜ) versus time will yield a straight line with a slope equal to -k (the degradation rate constant).
-
Calculate the half-life (t₁/₂) for each temperature using the formula: t₁/₂ = 0.693 / k.
-
-
Arrhenius Plot: To predict stability at other temperatures (e.g., refrigerated or room temperature), create an Arrhenius plot by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin). The resulting straight line can be extrapolated to determine the rate constant at lower temperatures.
ATP in Signaling Pathways
ATP is a key signaling molecule that acts as a ligand for purinergic receptors (P2X and P2Y) and as a substrate for kinases in numerous signaling cascades.
P2Y Receptor Signaling Pathway
P2Y receptors are G-protein coupled receptors (GPCRs) that are activated by extracellular nucleotides like ATP and ADP.[13] The P2Y1 receptor, for example, is coupled to Gq and initiates a signaling cascade through phospholipase C.
Caption: P2Y1 receptor signaling cascade initiated by ATP/ADP binding.
Gs Alpha Subunit and Adenylyl Cyclase Signaling Pathway
In many G-protein coupled receptor pathways, the Gs alpha subunit, when activated, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP) from ATP.[14][15][16][17][18]
References
- 1. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. api.pageplace.de [api.pageplace.de]
- 8. Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gmpsop.com [gmpsop.com]
- 11. pharmabeginers.com [pharmabeginers.com]
- 12. SOP for Stability Studies of Finished Goods | Pharmaguideline [pharmaguideline.com]
- 13. P2Y receptor - Wikipedia [en.wikipedia.org]
- 14. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 15. G alpha (s) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Reactome | G alpha (s) activates adenylate cyclase [reactome.org]
- 17. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
The Choice of Counter-Ion: A Technical Guide to Using ATP Disodium Salt and ATP in Tris Buffer for Enzymatic Reactions
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals often face a critical choice in their experimental design: the selection and preparation of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. While seemingly a minor detail, the difference between using a simple aqueous solution of ATP disodium (B8443419) salt versus a Tris-buffered ATP solution can have significant implications for the accuracy and reproducibility of enzymatic assays. This in-depth technical guide provides a comprehensive analysis of these two common approaches, offering data-driven insights and detailed protocols to inform experimental design.
Executive Summary
The selection of an appropriate form and buffer system for ATP is paramount for reliable enzymatic studies, particularly for ATP-dependent enzymes like kinases and ATPases. ATP is commonly available as a disodium salt (ATP-Na₂), which is stable and highly soluble in water. However, aqueous solutions of ATP disodium salt are acidic and require pH adjustment. A frequent alternative is to prepare the ATP solution in a Tris (tris(hydroxymethyl)aminomethane) buffer, which offers excellent buffering capacity in the physiological pH range. This guide elucidates the core differences between these two preparations, focusing on chemical properties, impact on enzyme kinetics, and practical considerations for experimental setup. While "ATP tris salt" is not a commercially available reagent, the practice of dissolving ATP disodium salt in Tris buffer effectively creates a solution with Tris as the predominant cation besides sodium. The key distinction, therefore, lies in the composition of the final reaction buffer and the potential interactions of its components with the enzyme and its cofactors.
Chemical and Physical Properties
A clear understanding of the fundamental properties of ATP disodium salt and Tris buffer is essential for their appropriate use in enzymatic reactions.
| Property | ATP Disodium Salt | Tris Buffer (Tris-HCl) |
| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃[1] | C₄H₁₁NO₃·HCl |
| Molecular Weight | 551.14 g/mol (anhydrous)[1] | 157.60 g/mol |
| Typical Form | White crystalline powder[2] | Crystalline solid |
| Solubility in Water | High (e.g., 50 mg/mL)[1] | High |
| pH of Aqueous Solution | Mildly acidic (approx. 3.5)[1] | pH is set by the ratio of Tris base to Tris-HCl |
| Buffering Range | N/A | ~pH 7.0 - 9.0[3] |
| Storage (Solid) | Recommended at -20°C with desiccation[1] | Room temperature |
| Storage (Solution) | Stable for weeks at -20°C; avoid freeze-thaw[2] | Stable for months at 4°C |
The Impact on Enzymatic Reactions: A Comparative Analysis
The choice between a simple buffered solution of ATP disodium salt and a Tris-buffered ATP solution can influence enzyme activity through several mechanisms, including pH stability, ionic interactions, and cofactor chelation.
pH Control and Buffering Capacity
Aqueous solutions of ATP disodium salt are acidic and require pH adjustment, typically with NaOH or KOH, to match the optimal pH of the enzyme, which is usually between 7.2 and 8.5. Without a buffering agent, the pH of the reaction mixture can be susceptible to fluctuations.
Tris is a widely used biological buffer due to its pKa of approximately 8.1 at 25°C, which provides excellent buffering capacity in the neutral to slightly alkaline range where many enzymes are most active.[4] However, the pH of Tris buffers is notably temperature-dependent, which necessitates careful pH adjustment at the intended experimental temperature.[4]
The Role of Counter-Ions: Sodium vs. Tris
The disodium salt of ATP introduces sodium ions into the reaction. While often considered inert, high concentrations of monovalent cations like Na⁺ can influence the activity of some enzymes.[5] For instance, some studies have shown that Na⁺ can modulate the activity of certain kinases.
When ATP is prepared in a Tris buffer, the Tris cations are also present in the reaction mixture. The primary amine group in Tris can, in some cases, interact with the enzyme or other components of the assay.[4] There is evidence to suggest that Tris can act as a competitive inhibitor for some enzymes.[6][7]
Interaction with Divalent Cations (e.g., Mg²⁺)
Most ATP-dependent enzymes, particularly kinases, require a divalent cation, typically magnesium (Mg²⁺), as a cofactor. Mg²⁺ forms a complex with ATP (MgATP²⁻), which is the true substrate for the enzyme. Tris has been reported to weakly chelate divalent cations like Mg²⁺.[8] This interaction can effectively reduce the free Mg²⁺ concentration in the assay, potentially impacting enzyme kinetics. Therefore, when using Tris buffers, it is crucial to ensure that the Mg²⁺ concentration is not limiting. In contrast, buffers like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) have a lower metal-binding capacity and are often recommended for studies involving metalloenzymes.[9]
Quantitative Comparison of Buffer Effects on Enzyme Kinetics
The choice of buffer can significantly impact the kinetic parameters of an enzyme. The following table summarizes data from a study comparing the effects of different buffer systems on the activity of metalloenzymes. While not a direct comparison of ATP preparation methods, it highlights the potential for Tris to influence enzyme kinetics compared to other common buffers.
Table 1: Kinetic Parameters of the Mn²⁺-dependent Dioxygenase BLC23O in Different Buffers at pH 7.4 [8][10]
| Buffer System (at pH 7.4) | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) |
| HEPES | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl | >1.0 | 0.33 ± 0.002 | 0.20 (approx.) |
| Sodium Phosphate (B84403) | 0.24 ± 0.01 | 0.15 (approx.) | 0.63 (approx.) |
| Data is presented as mean ± standard deviation where available. Values for Tris-HCl and Sodium Phosphate kcat and kcat/Km are approximated from the source. |
Table 2: Kinetic Parameters of the Fe³⁺-dependent Dioxygenase Ro1,2-CTD in Different Buffers [8]
| Buffer System | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) |
| HEPES | 1.80 ± 0.06 | 0.64 ± 0.00 | 0.36 ± 0.01 |
| Tris-HCl | 6.93 ± 0.26 | 1.14 ± 0.01 | 0.17 ± 0.01 |
| Sodium Phosphate | 3.64 (approx.) | 1.01 (approx.) | 0.28 (approx.) |
| Data is presented as mean ± standard deviation where available. Values for Sodium Phosphate are approximated from the source. |
These data illustrate that Tris buffer can lead to a higher turnover number (kcat) for some enzymes but may also result in a lower substrate affinity (higher Kₘ). HEPES buffer, with its lower metal-binding affinity, often yields a higher catalytic efficiency (kcat/Kₘ).
Signaling Pathways and Experimental Workflows
Visualizing the context in which ATP is used is crucial for understanding the importance of its proper preparation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. Effect of Tris Buffer in the Intensity of the Multipoint Covalent Immobilization of Enzymes in Glyoxyl-Agarose Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Natural abundance and endogenous sources of adenosine triphosphate.
An In-depth Technical Guide on the Natural Abundance and Endogenous Sources of Adenosine (B11128) Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine triphosphate (ATP) is a ubiquitous and fundamental molecule in all known forms of life, serving as the primary "molecular unit of currency" for intracellular energy transfer.[1] Its roles extend beyond bioenergetics to include critical functions in signal transduction and neurotransmission. An understanding of its natural abundance, endogenous sources, and the pathways it governs is paramount for research in cell biology, pharmacology, and drug development. This guide provides a detailed overview of ATP concentrations in various biological contexts, the primary mechanisms of its synthesis, and its role in cellular signaling, supplemented with experimental protocols for its quantification.
Natural Abundance of Adenosine Triphosphate
The concentration of ATP is tightly regulated within biological systems, though it varies significantly between the intracellular and extracellular environments, as well as across different cell and tissue types.
Intracellular vs. Extracellular Concentrations
There is a vast concentration gradient between the intracellular and extracellular environments. Inside cells, ATP is maintained at high millimolar (mM) concentrations, essential for driving numerous metabolic reactions.[2] In contrast, the extracellular concentration of ATP is typically in the nanomolar (nM) range.[3] This steep gradient is crucial for its function as an extracellular signaling molecule.
Quantitative Data on ATP Abundance
The intracellular concentration of ATP is remarkably high and conserved across phylogenetic domains.[2][4] A meta-analysis of various cells and tissues reported an average intracellular ATP concentration of 4.41 mM.[4][5] Specific concentrations can vary depending on the metabolic demands of the tissue.
| Biological Sample | Reported ATP Concentration | Reference(s) |
| General Intracellular | 1–10 mM | [1][6] |
| Average (various cells/tissues) | 4.41 ± 2.93 mM | [4][5] |
| Cardiac Muscle | 7.47 ± 4.12 mM | [5] |
| Skeletal Muscle | 5.86 ± 1.91 mM | [5] |
| Brain | ~2-fold lower than striated muscle | [5] |
| Liver | ~2-fold lower than striated muscle | [5] |
| Extracellular Space | ~10 nM (can range from nM to µM) | [3][7] |
Table 1: Natural Abundance of ATP in Various Biological Contexts. This table summarizes the reported concentrations of ATP, highlighting the significant differences between intracellular and extracellular environments and across different tissue types.
Endogenous Sources of Adenosine Triphosphate
ATP is not a storage molecule; rather, it is continuously synthesized and consumed to meet the cell's energy demands.[8] An average adult human can turn over approximately 50 kilograms of ATP daily.[1] The primary pathways for ATP synthesis are cellular respiration and, in plants, photophosphorylation.[9][10]
Cellular Respiration
In eukaryotes, the complete oxidation of glucose through cellular respiration can produce approximately 30-32 molecules of ATP.[1][11] This process occurs in three main stages.
-
Glycolysis : This initial pathway occurs in the cytoplasm and involves the breakdown of one glucose molecule into two pyruvate (B1213749) molecules, yielding a net of two ATP molecules.[1][10][12]
-
Citric Acid Cycle (Krebs Cycle) : In the mitochondrial matrix, pyruvate is converted to acetyl-CoA, which then enters the citric acid cycle. This cycle generates a small amount of ATP directly, along with high-energy electron carriers (NADH and FADH₂).[1][10]
-
Oxidative Phosphorylation : This is the primary source of ATP in aerobic organisms and takes place in the mitochondria.[1] The electron carriers from the previous stages donate their electrons to the electron transport chain, creating a proton gradient across the inner mitochondrial membrane. The enzyme ATP synthase then uses this gradient to synthesize large amounts of ATP.[8][12]
Beta-Oxidation
Fatty acids also serve as a major fuel source for ATP production. Through beta-oxidation, fatty acids are broken down into acetyl-CoA, which can then enter the citric acid cycle to generate ATP.[1]
Regulation of ATP Synthesis
The synthesis of ATP is meticulously regulated to match the cell's energy requirements. Key regulatory mechanisms include:
-
Respiratory Control : The rate of oxidative phosphorylation is primarily controlled by the availability of ADP.[13]
-
Transcriptional Control : Genes encoding enzymes involved in oxidative phosphorylation can be coordinately regulated to adjust the cell's capacity for ATP synthesis.[13]
-
Calcium Signaling : In mitochondria, calcium ions can stimulate key enzymes in the citric acid cycle, thereby increasing the rate of ATP production to meet elevated energy demands.[14]
ATP as a Signaling Molecule: Purinergic Signaling
Beyond its role in energy metabolism, ATP is a crucial extracellular signaling molecule in a process known as purinergic signaling.[1][15] This form of communication is involved in a vast array of physiological processes, including neurotransmission, inflammation, and vascular tone regulation.[15][16]
Release and Reception
Cells can release ATP into the extracellular space through various mechanisms, including vesicular exocytosis and pannexin hemichannels.[1][16] Once released, ATP acts as a ligand for a specific class of receptors called purinergic receptors, which are broadly divided into two families:[1][17]
-
P2X Receptors (P2X1-7) : These are ligand-gated ion channels that, upon binding ATP, open to allow the passage of ions like Na⁺, K⁺, and Ca²⁺, leading to rapid cellular responses.[17]
-
P2Y Receptors (P2Y1,2,4,6,11-14) : These are G protein-coupled receptors that initiate intracellular signaling cascades upon activation by ATP and other nucleotides.[17]
Signal Termination
The purinergic signal is terminated by the rapid enzymatic degradation of extracellular ATP by a family of ectonucleotidases.[17] Enzymes such as CD39 hydrolyze ATP to ADP and AMP, and CD73 further breaks down AMP into adenosine.[3] Adenosine itself is a signaling molecule that activates P1 (adenosine) receptors, adding another layer of complexity to the purinergic signaling network.[17]
Experimental Protocols for ATP Quantification
Accurate quantification of ATP is essential for assessing cell viability, cytotoxicity, and metabolic activity.[18] Several methods are available, with the bioluminescence assay being one of the most common due to its high sensitivity and simplicity.[19]
Key Methodologies for ATP Measurement
-
Bioluminescence Assays : This is the most widely used method. It utilizes the firefly luciferase enzyme, which catalyzes a reaction between ATP and luciferin (B1168401) to produce light.[19][20] The emitted light is directly proportional to the ATP concentration and can be measured with a luminometer.[21]
-
High-Performance Liquid Chromatography (HPLC) : HPLC can be used to separate ATP from other nucleotides and cellular components, followed by quantification using UV or fluorescence detection.[22] This method is highly accurate but less suited for high-throughput screening.
-
Fluorescence Assays : These methods employ fluorescent dyes that bind to ATP, causing a change in their fluorescent properties that can be measured with a fluorescence microscope or plate reader.[22]
Detailed Protocol: Luciferase-Based Bioluminescence Assay
This protocol provides a general framework for measuring intracellular ATP using a commercial assay kit.
1. Sample Preparation: a. Culture cells to the desired density in a multi-well plate (preferably a white, opaque plate to maximize the luminescent signal). b. For suspension cells, centrifuge the plate to pellet the cells. For adherent cells, proceed directly. c. Add a cell lysis reagent provided in the assay kit to each well to release intracellular ATP.
2. Reagent Preparation: a. Reconstitute the lyophilized luciferase/luciferin substrate with the provided buffer solution to create the ATP detection reagent. b. Allow the reagent to equilibrate to room temperature before use.
3. ATP Standard Curve Generation: a. Prepare a series of ATP standards of known concentrations by diluting a stock solution.[23] b. Add the same volume of lysis reagent to the standards as used for the experimental samples.
4. Measurement: a. Add the ATP detection reagent to each well containing the cell lysate or ATP standard.[23] b. Incubate for a short period (typically 2-10 minutes) at room temperature to allow the enzymatic reaction to stabilize. c. Measure the luminescence using a plate-reading luminometer. The output is typically in Relative Light Units (RLU).[24]
5. Data Analysis: a. Plot the RLU values from the ATP standards against their known concentrations to generate a standard curve. b. Use the standard curve to calculate the ATP concentration in the experimental samples from their RLU values.[23] c. Normalize the ATP concentration to the number of cells or total protein content if necessary.
Conclusion
Adenosine triphosphate is a molecule of profound importance, acting as the central hub of cellular energy metabolism and as a versatile signaling molecule. Its high intracellular abundance is a conserved feature across life, fueling countless biological processes. The intricate pathways of its synthesis and the complexity of its role in purinergic signaling present numerous opportunities for research and therapeutic intervention. For professionals in drug development, understanding the dynamics of ATP is critical, as many pathological states are linked to dysregulated energy metabolism or purinergic signaling. The robust experimental methods available for ATP quantification provide powerful tools to investigate these processes and to screen for compounds that may modulate them.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. imrpress.com [imrpress.com]
- 3. The yin and yang functions of extracellular ATP and adenosine in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Legend of ATP: From Origin of Life to Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]
- 9. acs.org [acs.org]
- 10. news-medical.net [news-medical.net]
- 11. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. Regulation of mitochondrial ATP synthesis in mammalian cells by transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of ATP production by mitochondrial Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation [frontiersin.org]
- 17. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tribioscience.com [tribioscience.com]
- 19. ATP Assays | What is an ATP Assay? [promega.com]
- 20. berthold.com [berthold.com]
- 21. researchgate.net [researchgate.net]
- 22. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 23. Biochemical measurements of ATP and ADP [bio-protocol.org]
- 24. hhs1.com [hhs1.com]
The Significance of the "Hydrate" in ATP Disodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the role and significance of the water of hydration in adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303). Understanding the nature of this hydrated form is critical for researchers in various fields, from biochemistry to drug development, as it directly impacts the compound's stability, solubility, and handling characteristics.
Introduction to ATP Disodium Salt Hydrate
Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, often referred to as the "molecular unit of currency" for intracellular energy transfer.[1][2] It participates in a vast array of cellular processes, including muscle contraction, neurotransmission, and biosynthetic reactions.[1][3] For laboratory and pharmaceutical applications, ATP is commonly supplied as a stable, crystalline disodium salt hydrate.[4][5] The "hydrate" designation indicates the presence of water molecules integrated within the crystal structure. These water molecules are not merely superficial moisture but are integral to the compound's solid-state architecture and overall properties.
The molecular formula is typically represented as C₁₀H₁₄N₅Na₂O₁₃P₃ · xH₂O, where 'x' denotes a variable number of water molecules.[2][4] For instance, the trihydrate form has the chemical formula C₁₀H₂₀N₅Na₂O₁₆P₃.[6]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are fundamental for its application in experimental settings and formulation development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ · xH₂O | [2][4] |
| Molecular Weight | 551.14 g/mol (anhydrous basis) | [4][7] |
| Appearance | White to cream crystalline powder | [8] |
| Solubility | Soluble in water (50-110 mg/mL), sparingly soluble in DMF, and very slightly soluble in ethanol (B145695) and DMSO. | [4][5][9] |
| pH of Aqueous Solution | Approximately 3.5 (for a 50 mg/mL solution) | [4][5] |
| Storage Temperature | Recommended at -20°C with desiccation | [4][7][9] |
| Melting Point | Decomposes at approximately 176 °C |
The Role of Water in the Crystalline Structure
X-ray crystallography studies have been instrumental in elucidating the three-dimensional structure of this compound, revealing the precise arrangement of ATP molecules, sodium ions, and water molecules.[10][11] These studies show that the water molecules are not randomly distributed but occupy specific positions within the crystal lattice, forming a complex network of hydrogen bonds.
This hydrogen-bonding network is crucial for stabilizing the crystal structure. Water molecules act as bridges, connecting different parts of the ATP molecule (such as the phosphate (B84403) groups and the ribose sugar) and linking adjacent ATP molecules. They also coordinate with the sodium ions, satisfying their coordination spheres.[12] In one crystallographic study, the asymmetric unit was found to contain two ATP molecules, four sodium ions, and six water molecules.[10][11] The presence of these water molecules dictates the overall conformation of the ATP molecule in its solid state, including the folded conformation of the triphosphate chain.[10][11]
Impact of Hydration on Stability and Degradation
The integrated water molecules contribute significantly to the stability of solid ATP disodium salt. By satisfying the hydrogen bonding potential of the polar groups on the ATP molecule and coordinating the sodium ions, the hydrate structure minimizes the internal energy of the crystal, making it more stable than its anhydrous counterpart under ambient conditions.[13][14]
Storage and Stability:
-
Solid State: The hydrated solid is stable for at least two years when stored at -20°C with desiccation.[4][5] A slow dismutation reaction can occur where two ATP molecules form ADP and adenosine 5'-tetraphosphate, with a decomposition rate of less than 0.5% per year.[4][5]
-
Aqueous Solutions: In aqueous solutions, ATP is stable for months when stored appropriately.[5] However, it is susceptible to hydrolysis, especially at extreme pH values, breaking down into adenosine diphosphate (B83284) (ADP) and inorganic phosphate.[1]
Degradation Pathway: The primary degradation pathway for ATP involves the sequential hydrolysis of its high-energy phosphoanhydride bonds. This process is a key part of the cellular energy cycle but represents instability in a laboratory context.
Influence on Solubility and Bioavailability
Solubility: The presence of hydrate water molecules can facilitate the dissolution of ATP disodium salt in aqueous solutions. These water molecules are already positioned to form hydrogen bonds, which can help to overcome the lattice energy of the crystal when it is introduced into a bulk aqueous solvent. The compound is readily soluble in water, typically forming clear, colorless solutions.[4][5]
Bioavailability: While the hydrate form enhances aqueous solubility, the oral bioavailability of ATP is known to be very low.[15][16] When administered orally, ATP is largely metabolized in the gastrointestinal tract before it can be absorbed into the systemic circulation.[15][17] Studies have shown that oral ATP supplementation does not significantly increase plasma ATP concentrations, though it may lead to an increase in its final metabolite, uric acid.[15][17]
Experimental Characterization of Hydrates
Several analytical techniques are employed to characterize the hydrated nature of ATP disodium salt.
Experimental Protocols
A. X-ray Crystallography
-
Objective: To determine the three-dimensional atomic structure of the crystalline solid, including the positions of the water molecules.
-
Methodology:
-
Crystal Growth: Single crystals of ATP disodium salt suitable for diffraction are grown, often by slow evaporation of an aqueous solution or by adding a precipitating agent like ethanol to an aqueous solution of the compound.[18]
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined to achieve the best fit with the experimental data.[10][11]
-
B. Thermal Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)
-
Objective: To quantify the water content (stoichiometry of hydration) and to study the thermal stability of the compound.
-
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the this compound powder (typically 5-10 mg) is placed in a TGA or DSC pan.
-
TGA Protocol: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[19] The weight of the sample is continuously monitored as a function of temperature. Weight loss at specific temperature ranges corresponds to the loss of water molecules.
-
DSC Protocol: The sample is subjected to a controlled temperature program (heating or cooling cycle).[20] The heat flow to or from the sample is measured relative to a reference. This provides information on phase transitions, such as dehydration (endothermic event) and decomposition.[20][21]
-
C. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
-
Objective: To confirm the presence of water and to study the hydrogen-bonding environment within the crystal.
-
Methodology:
-
Sample Preparation: For FTIR, the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman, the powder is placed directly in the path of the laser.
-
Spectral Acquisition: The sample is irradiated with infrared light (FTIR) or a monochromatic laser (Raman).[22][23] The absorbed or scattered radiation is analyzed to generate a spectrum.
-
Data Interpretation: The presence of water is confirmed by characteristic bands, such as the broad O-H stretching vibrations (around 3000-3600 cm⁻¹) and H-O-H bending vibrations (around 1600-1650 cm⁻¹). Shifts in the vibrational frequencies of the phosphate and other groups on the ATP molecule can provide insights into the hydrogen-bonding interactions involving the water molecules.[22][23]
-
Conclusion
The "hydrate" in ATP disodium salt is not an incidental component but a critical factor that defines the compound's solid-state properties. The water of hydration is integral to the crystal lattice, where it stabilizes the structure through an extensive network of hydrogen bonds and coordination with sodium ions. This structural role directly translates into enhanced solid-state stability, making the hydrated form ideal for storage and handling. Furthermore, the presence of these water molecules influences the compound's solubility in aqueous media. For any researcher or professional working with ATP disodium salt, a thorough understanding of the significance of its hydrated form is essential for accurate experimental design, formulation, and interpretation of results.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Adenosine 5'-triphosphate disodium salt hydrate | 34369-07-8 | NA00135 [biosynth.com]
- 3. bethesdascientific.com [bethesdascientific.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ≥99%, microbial, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. Adenosine-5'-triphosphate disodium salt hydrate, 99%, water <10% 5 g | Buy Online [thermofisher.com]
- 9. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. researchgate.net [researchgate.net]
- 12. Hydration of AMP and ATP Molecules in Aqueous Solution and Solid Films - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. Adenosine 5′-triphosphate (ATP) supplements are not orally bioavailable: a randomized, placebo-controlled cross-over trial in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oral bioavailability of ATP after prolonged administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. mdpi.com [mdpi.com]
- 20. Technique Thermal Analysis / Thermogravimetry (ATD, TG and DSC) [cai.ucm.es]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Studies of Raman Spectra of Water Solutions of Adenosine Tri-, Di-, and Monophosphate and Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Key physicochemical properties of ATP disodium salt for experimental setup.
An In-depth Technical Guide on the Core Physicochemical Properties of ATP Disodium (B8443419) Salt for Experimental Setup
For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of Adenosine 5'-triphosphate (ATP) disodium salt is paramount for the design and execution of robust and reproducible experiments. This guide provides a comprehensive overview of these properties, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Core Physicochemical Properties
ATP disodium salt is a crucial coenzyme and signaling molecule in numerous biological processes.[1] Its experimental utility is dictated by its solubility, stability, and ionic characteristics. The hydrated form is commonly used in laboratory settings.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ | [2] |
| Molecular Weight | 551.14 g/mol (anhydrous) | [1][2][3][4][5] |
| 605.24 g/mol (trihydrate) | ||
| Appearance | White crystalline powder | [6] |
| Solubility | ||
| in Water | 50 mg/mL | [7] |
| 100 mg/mL | [6][8] | |
| 110 mg/mL at 25°C | [9] | |
| in PBS (pH 7.2) | ~10 mg/mL | [9][10] |
| in Ethanol | <1 mg/mL at 25°C | [9] |
| in DMSO | <1 mg/mL at 25°C | [9] |
| pH of Aqueous Solution | ~3.5 (for a 50 mg/mL solution) | [7] |
| Molar Extinction Coefficient (ε) | 15,400 M⁻¹cm⁻¹ at 259 nm (in 100 mM phosphate (B84403) buffer, pH 7.0) | [7] |
| pKa Values | 0.9, 1.5, 2.3, 6.5, 7.7 | [11][12] |
Stability and Storage
Proper storage of ATP disodium salt is critical to prevent degradation.
| Condition | Recommendation | Stability | References |
| Solid Form | Store at -20°C with desiccation. | Stable for at least 2 years with less than 0.5% decomposition per year. | [7] |
| Aqueous Solutions | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Stable for several weeks at -20°C. For long-term storage, -80°C is recommended. Not recommended to store for more than one day in aqueous solution. | [10][13][14] |
| pH Stability | Most stable in aqueous solutions between pH 6.8 and 7.4. | Rapidly hydrolyzes at more extreme pH levels. | [15] |
Experimental Protocols
Preparation of ATP Stock Solution (100 mM)
-
Weighing: Accurately weigh 5.5115 g of ATP disodium salt (anhydrous, MW: 551.15 g/mol ). For the trihydrate form (MW: 605.2 g/mol ), use 6.052 g.
-
Dissolution: Dissolve the powder in approximately 80 mL of nuclease-free water or a suitable buffer (e.g., Tris-HCl).[16] A solution of ATP in water will be mildly acidic (pH ~3.5).[7]
-
pH Adjustment: Adjust the pH to 7.0-7.5 using NaOH. This is crucial for the stability of the solution and for mimicking physiological conditions.
-
Final Volume: Bring the final volume to 100 mL with nuclease-free water.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter to ensure sterility, especially for cell culture applications.[13]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[13][16]
Determination of ATP Concentration
The concentration of an ATP solution can be determined using several methods:
-
Spectrophotometry: Measure the absorbance of the solution at 259 nm.[7] The concentration can be calculated using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 15,400 M⁻¹cm⁻¹ at pH 7.0.[7]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify ATP, ADP, and AMP, providing a more detailed analysis of the solution's purity.[17]
-
Bioluminescence Assays: These highly sensitive assays utilize the luciferase enzyme, which produces light in the presence of ATP.[18] The amount of light emitted is directly proportional to the ATP concentration.[18] This method is particularly useful for measuring low ATP concentrations in biological samples.[18][19]
Assessment of ATP Stability
To assess the stability of ATP under specific experimental conditions (e.g., temperature, pH, presence of enzymes), the following protocol can be adapted:
-
Sample Preparation: Prepare ATP solutions at the desired concentration and in the relevant buffer.
-
Incubation: Incubate the samples under the conditions being tested for various time points.
-
Reaction Quenching: At each time point, take an aliquot of the sample and stop any enzymatic degradation, for example, by heating or adding a quenching agent.
-
Quantification: Measure the remaining ATP concentration using one of the methods described above (spectrophotometry, HPLC, or bioluminescence).
-
Data Analysis: Plot the ATP concentration as a function of time to determine the degradation rate.
ATP Signaling Pathways
Extracellular ATP is a key signaling molecule that activates purinergic P2 receptors, which are broadly classified into two families: P2X and P2Y receptors.[20][21]
P2X Receptor Signaling
P2X receptors are ligand-gated ion channels that open upon ATP binding, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[20][22] This ion flux alters the cell's membrane potential and intracellular calcium concentration, triggering various downstream signaling events.[20]
Caption: P2X Receptor Activation Pathway.
P2Y Receptor Signaling
P2Y receptors are G-protein-coupled receptors (GPCRs) that, upon activation by nucleotides like ATP and ADP, initiate intracellular signaling cascades through different G-protein subunits (Gαq, Gαs, Gαi).[22]
Caption: General P2Y Receptor Signaling Cascade.
Experimental Workflow
A typical experimental workflow involving the use of ATP disodium salt is outlined below.
Caption: Standard Experimental Workflow for ATP Disodium Salt.
References
- 1. ATP disodium salt [bio-gems.com]
- 2. Adenosine triphosphate disodium salt | C10H14N5Na2O13P3 | CID 12822649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Adenosine Triphosphate Disodium | C10H14N5Na2O13P3 | CID 13803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ATP disodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 6. eqipped.com [eqipped.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Answered: ATP has pKa values of 0.9, 1.5, 2.3, and 7.7; ADP has pKa values of 0.9, 2.8, and 6.8; and the alkyl phosphate has pKa values of 1.9 and 6.7. Do the calculation… | bartleby [bartleby.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. content.abcam.com [content.abcam.com]
- 15. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 16. ATP, 100mM [novoprolabs.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. ATP Assays | What is an ATP Assay? [promega.in]
- 19. tribioscience.com [tribioscience.com]
- 20. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. P2X and P2Y receptor signaling in red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Pivotal Role of Extracellular ATP Disodium Salt Hydrate in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular adenosine (B11128) 5'-triphosphate (ATP), in the form of its stable disodium (B8443419) salt hydrate, has emerged as a crucial signaling molecule, orchestrating a vast array of physiological and pathological processes. Operating through a sophisticated network of purinergic receptors, extracellular ATP modulates critical cellular functions, including neurotransmission, inflammation, immunity, and cell proliferation. This technical guide provides an in-depth exploration of the biological roles of extracellular ATP, with a focus on its signaling pathways, quantitative aspects of its interactions with purinergic receptors, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the investigation of purinergic signaling and the therapeutic potential of targeting this pathway.
Introduction: Extracellular ATP as a Signaling Molecule
While intracellular ATP is renowned as the primary energy currency of the cell, its release into the extracellular space triggers a cascade of signaling events that influence cell-to-cell communication.[1] Extracellular ATP can be released from cells through various mechanisms, including vesicular exocytosis, as well as from damaged or dying cells.[2] This release is a highly regulated process, and the resulting concentration of extracellular ATP is tightly controlled by the activity of cell surface enzymes called ectonucleotidases, which sequentially hydrolyze ATP to ADP, AMP, and finally adenosine.
The biological effects of extracellular ATP are mediated by a diverse family of cell surface receptors known as purinergic receptors. These are broadly classified into two main families: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors (GPCRs).[1] The differential expression of these receptor subtypes on various cell types and their distinct signaling properties account for the pleiotropic effects of extracellular ATP throughout the body.
P2X Receptors: The Ionotropic Arm of Purinergic Signaling
The P2X receptor family consists of seven subtypes (P2X1-7) that assemble as homo- or heterotrimeric cation-selective channels.[3] Upon binding of ATP, these channels rapidly open, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[3] This ion flux results in membrane depolarization and the initiation of various downstream signaling events.
P2X Receptor Signaling Pathway
The activation of P2X receptors triggers a rapid cellular response due to their ion channel nature. The influx of calcium is a key event, leading to the activation of various calcium-dependent enzymes and signaling pathways.
References
A Technical Guide to the Handling and Storage of ATP Disodium Salt Hydrate Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential procedures for the proper handling, storage, and stability assessment of Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303) powder. Adherence to these guidelines is critical for ensuring the integrity, purity, and performance of this vital reagent in research and development applications.
Product Identification and Properties
Adenosine 5'-triphosphate (ATP) disodium salt hydrate is a crucial coenzyme and a primary energy currency in cellular metabolism. It is widely used in a vast array of biochemical and pharmacological studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ · xH₂O | [1][2] |
| Molecular Weight | 551.14 g/mol (anhydrous basis) | [1] |
| Appearance | White to cream crystalline powder | [2][3] |
| Solubility | Soluble in water (up to 50 mg/mL), yielding a clear, colorless, and mildly acidic solution (pH ≈ 3.5). Insoluble in DMSO. | [4][5][6] |
| Purity | Typically ≥98% by HPLC | [2] |
Handling and Safety Precautions
Proper handling of ATP disodium salt hydrate powder is essential to maintain its quality and ensure personnel safety. The following are general safety and handling guidelines derived from safety data sheets (SDS).
| Precaution Category | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields or goggles, gloves, and a lab coat. | [7][8] |
| Ventilation | Use in a well-ventilated area. For operations that may generate dust, use a chemical fume hood or other local exhaust ventilation. | [7][9] |
| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator. | [8] |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. | [7][10] |
| Spill Response | For spills, sweep up the powder, avoiding dust generation, and place it in a suitable, closed container for disposal. | [7] |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | [7] |
Storage and Stability
The stability of this compound is dependent on storage conditions. Both the powder form and solutions require specific conditions to minimize degradation.
Powder Storage
| Storage Condition | Recommendation | Stability Information | Source |
| Temperature | Recommended storage at -20°C. | The product is stable for at least 2 years at this temperature. | [4][5] |
| Atmosphere | Store under desiccation (in a dry environment). | A slow dismutation (2 ATP → ADP + Adenosine 5'-tetraphosphate) and hydrolysis can occur. | [4][5] |
| Degradation Rate | Less than 0.5% decomposition per year is observed when stored at -20°C with desiccation. | This low rate ensures the high purity of the compound over its shelf life. | [4][5] |
| Shipping | The product is routinely shipped at ambient temperature without degradation. | Short-term exposure to ambient temperatures does not significantly impact the product's quality. | [4][5] |
Solution Storage
| Storage Condition | Recommendation | Stability Information | Source |
| Temperature | Aqueous solutions are stable for months when stored at -20°C. | Repeated freeze-thaw cycles should be avoided as they can lead to degradation (hydrolysis to ADP and AMP). | [11] |
| Aliquoting | It is recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles. | This practice helps maintain the integrity of the ATP solution for a longer duration. | [11] |
| pH | ATP is most stable in aqueous solutions between pH 6.8 and 7.4. At more extreme pH values, it rapidly hydrolyzes to ADP and phosphate (B84403). | The mildly acidic nature of ATP in water (pH ~3.5) should be considered, and buffering may be necessary for long-term stability in solution. | [12] |
Experimental Protocols
Protocol for Preparation of Aqueous Stock Solution
This protocol describes the preparation of a 100 mM ATP stock solution.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mL solution, this would be approximately 551.14 mg (adjust for water content if known).
-
Dissolution: Dissolve the powder in an appropriate volume of nuclease-free water.
-
pH Adjustment: Adjust the pH of the solution to 7.0-7.5 using a sodium hydroxide (B78521) (NaOH) solution. This is crucial for the stability of the ATP solution.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol for Stability Testing by HPLC-UV
This protocol provides a general method for assessing the stability of ATP and quantifying its primary degradation products (ADP and AMP) using High-Performance Liquid Chromatography with UV detection.[13][14]
-
Sample Preparation:
-
Prepare ATP solutions at a known concentration in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.0).
-
For stability studies, store these solutions under various conditions (e.g., different temperatures, light exposure).
-
At specified time points, take an aliquot of the sample for analysis.
-
-
HPLC System and Conditions:
-
Standard Preparation:
-
Prepare standard solutions of ATP, ADP, and AMP of known concentrations (e.g., in the range of 0.2 to 10 µM).[14]
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
-
Analysis:
-
Inject a defined volume of the prepared sample and standards into the HPLC system.
-
Identify the peaks for ATP, ADP, and AMP based on their retention times compared to the standards.
-
Quantify the concentration of each compound in the samples using the calibration curves.
-
-
Data Interpretation:
-
Calculate the percentage of ATP remaining and the percentage of degradation products (ADP, AMP) formed over time.
-
This data can be used to determine the rate of degradation under the tested storage conditions.
-
ATP in Cellular Signaling Pathways
ATP is a key molecule in several critical signaling pathways. Understanding these pathways is essential for researchers working with ATP.
Purinergic Signaling Pathway
Extracellular ATP acts as a signaling molecule by binding to purinergic receptors (P2X and P2Y) on the cell surface. This initiates a variety of cellular responses.[4]
Caption: Overview of the purinergic signaling pathway initiated by extracellular ATP.
ATP as a Substrate in Kinase Signaling
ATP provides the phosphate group for protein phosphorylation, a key mechanism in signal transduction cascades catalyzed by kinases.[12][16]
Caption: Role of ATP as a phosphate donor in a generic kinase signaling cascade.
Logical Workflow for Handling and Storage
The following diagram outlines the logical steps for the proper handling and storage of this compound powder from receipt to use.
Caption: Recommended workflow for the handling and storage of this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Purinergic Signaling Pathways in Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Mechanisms and Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 12. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the role of ATP in kinase? | AAT Bioquest [aatbio.com]
Methodological & Application
Protocol for preparing a stock solution of ATP disodium salt hydrate.
Application Note: Preparation of ATP Stock Solution
Abstract
Adenosine 5'-triphosphate (ATP) is a critical multifunctional nucleoside triphosphate that serves as the primary energy currency in all living cells. It plays a central role in cellular metabolism, signal transduction, and numerous enzymatic reactions. Accurate and consistent experimental results rely on the proper preparation and storage of ATP solutions. Dissolving ATP disodium (B8443419) salt hydrate (B1144303) in water results in a mildly acidic solution (pH ≈ 3.5) where ATP is prone to hydrolysis.[1] This protocol provides a detailed, step-by-step method for preparing a stable, pH-adjusted, and concentration-verified 100 mM stock solution of ATP disodium salt hydrate suitable for a wide range of research applications.
Quantitative Data Summary
A summary of the essential physicochemical properties of this compound is provided below. This data is crucial for accurate calculations and proper handling of the compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ · xH₂O | [2] |
| Molecular Weight (Anhydrous) | 551.14 g/mol | [2][3] |
| Appearance | White to off-white powder | [2] |
| Solubility (in Water) | ≥ 50 mg/mL | [1] |
| pH of Aqueous Solution | ~3.5 (unadjusted) | [1] |
| Optimal pH for Stability | 6.8 - 7.5 | [4] |
| Molar Extinction Coefficient (ε) | 15,400 M⁻¹cm⁻¹ at 259 nm (pH 7.0) | [5][6] |
| Recommended Storage (Solid) | -20°C, with desiccant | [1][2] |
| Recommended Storage (Solution) | -20°C to -80°C (in aliquots) | [7][8] |
Experimental Protocol
This protocol describes the preparation of a 100 mM ATP stock solution. It is critical to adjust the pH to the neutral range to prevent acid-catalyzed hydrolysis.
Materials and Equipment:
-
This compound (e.g., Sigma-Aldrich A7699)
-
Nuclease-free water
-
Sodium Hydroxide (NaOH) solution, 1 M and 0.1 M
-
Calibrated pH meter or pH-indicator strips (narrow range)
-
Sterile, nuclease-free conical tubes and microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
UV-Vis Spectrophotometer and quartz cuvettes (optional, for concentration verification)
-
Standard laboratory equipment (analytical balance, stir plate, volumetric flasks, pipettes)
Procedure:
-
Calculate Required Mass:
-
To prepare 10 mL of a 100 mM ATP solution, calculate the mass of this compound (anhydrous MW = 551.14 g/mol ) required.
-
Calculation: 0.1 mol/L * 0.010 L * 551.14 g/mol = 0.551 g (551 mg).
-
Note: The actual weight of the powder may be higher due to the presence of hydrate (water molecules). For precise concentration, a final measurement via spectrophotometry is recommended.[5]
-
-
Dissolution:
-
Weigh the calculated amount of this compound and transfer it to a sterile conical tube.
-
Add approximately 80% of the final desired volume of nuclease-free water (e.g., 8 mL for a final volume of 10 mL).
-
Mix gently by vortexing or placing on a stir plate at a low speed until the powder is fully dissolved. The resulting solution will be clear and colorless.[1]
-
-
pH Adjustment:
-
Place the solution on a stir plate and immerse a calibrated pH probe.
-
The initial pH of the solution will be acidic (~3.5).
-
Carefully add 1 M NaOH dropwise to begin raising the pH. As the pH approaches 6.5, switch to 0.1 M NaOH for finer control.
-
Adjust the pH to a final value of 7.5.
-
CRITICAL: Do not allow the pH to exceed 8.0, as ATP is susceptible to base-catalyzed hydrolysis.[5] If the pH overshoots significantly, it is recommended to discard the solution and start over.[5]
-
-
Final Volume Adjustment:
-
Once the pH is stable at 7.5, transfer the solution to a volumetric flask.
-
Rinse the original tube with a small amount of nuclease-free water and add it to the flask.
-
Add nuclease-free water to reach the final desired volume (e.g., 10 mL). Mix thoroughly.
-
-
Concentration Verification (Optional but Recommended):
-
Prepare a high dilution of the stock solution (e.g., 1:1000 or 1:2000) in a neutral pH buffer.
-
Measure the absorbance (A) at 259 nm using a spectrophotometer.
-
Calculate the precise concentration using the Beer-Lambert law (A = εcl), where ε = 15,400 M⁻¹cm⁻¹, c is the concentration in mol/L, and l is the path length in cm (typically 1 cm).[6]
-
Formula: Concentration (M) = (Absorbance at 259 nm * Dilution Factor) / 15,400
-
-
Sterilization and Aliquoting:
-
Draw the final ATP solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter and dispense the solution into sterile, nuclease-free microcentrifuge tubes.[6]
-
Aliquoting in volumes appropriate for single-use experiments is highly recommended to avoid multiple freeze-thaw cycles.
-
-
Storage:
Stability and Storage
Proper storage is essential to maintain the integrity of the ATP stock solution. The solid, powdered form of this compound is hygroscopic and should be stored at -20°C in a container with a desiccant.[1][2]
Aqueous solutions of ATP that have been pH-adjusted to the neutral range are stable for several months when stored frozen at -20°C.[9] For maximum stability and to prevent degradation from repeated freeze-thaw cycles, it is best practice to store the solution in single-use aliquots at -20°C or -80°C.[10] A stock solution kept at 2-8°C is stable for approximately 24 hours.[7]
Workflow Visualization
The following diagram illustrates the key steps in the preparation of the ATP stock solution.
Caption: Workflow for preparing a stable ATP stock solution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. usbio.net [usbio.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Protocol B: Preparation of ATP for transfection [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ATP Disodium Salt Hydrate in In Vitro Transcription Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a cornerstone technique in molecular biology, enabling the synthesis of RNA molecules from a DNA template. A critical component of this process is Adenosine 5'-triphosphate (ATP), which serves as one of the four ribonucleoside triphosphates (NTPs) and as a primary energy source for the enzymatic reactions. ATP disodium (B8443419) salt hydrate (B1144303) is a common and stable form of ATP used in these assays. This document provides detailed application notes and protocols for the effective use of ATP disodium salt hydrate in IVT, with a focus on optimizing reaction conditions for maximal yield and quality of the resulting RNA.
The Role of ATP in In Vitro Transcription
ATP plays a multifaceted role in the in vitro transcription process:
-
Building Block for RNA Synthesis: ATP is one of the four essential ribonucleoside triphosphates (along with GTP, CTP, and UTP) that are incorporated into the growing RNA strand by RNA polymerase.[1]
-
Energy Source: The hydrolysis of the high-energy phosphate (B84403) bonds in ATP provides the energy required for the polymerization of ribonucleotides into an RNA strand.[1]
-
Transcription Initiation: In eukaryotic systems, ATP hydrolysis is crucial for the initiation of transcription by RNA Polymerase II. This process involves the melting of the DNA template to form an open promoter complex, a step mediated by the helicase activity of the TFIIH transcription factor.[2][3] ATP is also required for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, which is essential for promoter clearance and the transition to the elongation phase.[2]
Quantitative Data on Optimizing In Vitro Transcription Reactions
The concentration of ATP, along with other NTPs and magnesium ions, is a critical factor influencing the yield and quality of the transcribed RNA. The following tables summarize key quantitative data for optimizing IVT reactions.
Table 1: Effect of NTP Concentration on mRNA Yield
| Total NTP Concentration (mM of each NTP) | Relative mRNA Yield (%) |
| 5 | ~50 |
| 10 | 100 |
| 15 | ~65 |
| 20 | Decreased |
Data synthesized from studies showing that while higher NTP concentrations can increase yield up to a certain point, excessive concentrations can become inhibitory.[4][5]
Table 2: Optimal Magnesium to NTP Ratio for High-Yield In Vitro Transcription
| Total NTP Concentration (mM) | Optimal Mg²⁺ Concentration (mM) | Optimal Molar Ratio (Mg²⁺:NTP) |
| 40 (10 mM each) | 75 | 1.875:1 |
This optimal ratio was identified in a study optimizing self-amplifying RNA synthesis and highlights the importance of balancing these two components for maximal RNA yield.[4][6]
Table 3: Michaelis-Menten Constants (Km) for NTPs in T7 RNA Polymerase-Mediated Transcription
| Nucleoside Triphosphate | Km (µM) |
| ATP | 140.4 ± 2.9 |
| CTP | 71.5 ± 1.9 |
| UTP | 101.5 ± 3.8 |
| GTP | 165.5 ± 6.4 |
These values indicate the substrate concentration at which the reaction rate is half of the maximum and are useful for understanding enzyme kinetics in IVT.[7]
Experimental Protocols
This section provides a detailed protocol for a standard in vitro transcription reaction using this compound.
Preparation of Reagents
-
This compound Stock Solution (100 mM):
-
Dissolve the appropriate amount of this compound powder in nuclease-free water to a final concentration of 100 mM.
-
Adjust the pH to 7.0 with 1 M NaOH.
-
Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
NTP Mix (25 mM each):
-
Combine equal volumes of 100 mM ATP, CTP, GTP, and UTP stock solutions.
-
Store in aliquots at -20°C.
-
Standard In Vitro Transcription Protocol (20 µL Reaction)
This protocol is a general guideline and may require optimization for specific templates and applications.
-
Reaction Setup: Assemble the following components on ice in the order listed:
| Component | Volume | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 5x Transcription Buffer | 4 µL | 1x |
| 100 mM DTT | 2 µL | 10 mM |
| NTP Mix (25 mM each) | 3.2 µL | 4 mM each |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| Linearized DNA Template (0.5 µg/µL) | 1 µL | 25 ng/µL |
| T7/SP6/T3 RNA Polymerase | 2 µL | - |
-
Incubation:
-
Mix the components gently by pipetting up and down.
-
Centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate at 37°C for 2 hours. For longer transcripts, the incubation time can be extended.
-
-
DNase Treatment (Optional but Recommended):
-
To remove the DNA template, add 1 µL of RNase-free DNase I (1 U/µL) to the reaction mixture.
-
Incubate at 37°C for 15 minutes.
-
-
RNA Purification:
-
Purify the synthesized RNA using a column-based purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified RNA in nuclease-free water or a suitable buffer.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration using a spectrophotometer (A260).
-
Assess the integrity and size of the RNA transcript by gel electrophoresis on a denaturing agarose (B213101) or polyacrylamide gel.
-
Diagrams
ATP-Dependent Transcription Initiation by RNA Polymerase II
References
- 1. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. ATP-Mediated Activation of RNA Polymerase II Transcription Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple ATP‐dependent steps in RNA polymerase II promoter melting and initiation | The EMBO Journal [link.springer.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 7. Digital Twin Fundamentals of mRNA In Vitro Transcription in Variable Scale Toward Autonomous Operation - PMC [pmc.ncbi.nlm.nih.gov]
Standard ATP Concentrations for Robust Kinase Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the standard concentrations of ATP disodium (B8443419) salt used in kinase assay protocols. Understanding and selecting the appropriate ATP concentration is critical for generating reliable and reproducible data, particularly in the context of kinase inhibitor screening and characterization.
Application Notes
The concentration of Adenosine 5'-triphosphate (ATP) is a critical parameter in any kinase assay, as it directly influences the enzyme's activity and the apparent potency of inhibitors, especially those that are ATP-competitive.[1][2][3] The choice of ATP concentration is therefore a strategic decision that should align with the specific goals of the experiment. There are three primary approaches to selecting the ATP concentration for a kinase assay:
-
At or Near the Michaelis Constant (Kₘ): This is the most common approach for biochemical kinase assays. The Kₘ is the ATP concentration at which the kinase exhibits half of its maximum velocity (Vmax).[1] Performing assays at the ATP Kₘ value provides a good balance for detecting ATP-competitive inhibitors and allows for a standardized comparison of inhibitor potencies across different kinases.[1][4] For an ATP-competitive inhibitor, the IC50 value will be approximately twice the inhibitor's dissociation constant (Ki) under these conditions, as described by the Cheng-Prusoff equation.[1][3]
-
Physiological Concentrations: To better predict an inhibitor's efficacy within a cellular environment, kinase assays can be performed at physiological ATP concentrations, which are typically in the range of 1-10 mM.[1] Cellular ATP levels are generally significantly higher than the Kₘ of most kinases.[3][5] Using high ATP concentrations will result in higher IC50 values for ATP-competitive inhibitors, providing a more biologically relevant measure of their potency.[1][3]
-
Fixed, Standardized Concentrations: For high-throughput screening (HTS) of large compound libraries, a single, fixed ATP concentration (e.g., 10 µM, 30 µM, or 100 µM) is often used across a panel of kinases to simplify the experimental workflow.[2][6] However, this approach can lead to an arbitrary ranking of inhibitor selectivity if the Kₘ values for the tested kinases vary significantly.[2]
The determination of the ATP Kₘ for each specific kinase is a crucial step in robust assay development.[2] This is achieved by measuring the kinase activity across a range of ATP concentrations and fitting the data to the Michaelis-Menten equation.[7]
Quantitative Data Summary
The following table summarizes typical ATP concentrations used in various kinase assay protocols.
| ATP Concentration | Assay Type/Purpose | Rationale | References |
| Kₘ Value | Biochemical assays, Inhibitor profiling | High sensitivity to ATP-competitive inhibitors, allows for Ki determination. | [1][2][3] |
| 1-10 mM | Cell-based assays, Physiological relevance | Mimics intracellular ATP levels for more accurate prediction of in vivo efficacy. | [1][5][8] |
| 10 µM | High-throughput screening | Standardized concentration for broad kinase panels. | [6] |
| 100 µM | In vitro kinase assays | A commonly used fixed concentration. | [9][10] |
| 100 - 200 µM | General kinase assays | A typical range for many commercially available kinase assay kits. | [10] |
| Up to 250 µM | Apparent ATP-Kₘ determination | Used in determining the Michaelis-Menten kinetics of a kinase. | [7] |
Experimental Protocols
Protocol 1: Determination of the Apparent ATP Kₘ Value
This protocol describes the steps to determine the Michaelis constant (Kₘ) of a kinase for ATP.
Materials:
-
Purified kinase of interest
-
Kinase-specific peptide or protein substrate
-
ATP disodium salt solution (high concentration stock, e.g., 100 mM)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or [γ-³²P]ATP with phosphocellulose paper)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
-
96-well or 384-well plates
Procedure:
-
Prepare a series of ATP dilutions: From the high concentration stock, prepare a serial dilution of ATP in kinase reaction buffer to cover a wide range of concentrations (e.g., 0, 0.5, 1, 2, 5, 10, 25, 50, 100, and 250 µM).[7]
-
Set up the kinase reaction: In each well of the microplate, add the kinase, its substrate at a saturating concentration, and the kinase reaction buffer.
-
Initiate the reaction: Add the varying concentrations of ATP to their respective wells to start the kinase reaction. The final volume should be consistent across all wells.
-
Incubate the reaction: Incubate the plate at a constant temperature (e.g., 30°C or room temperature) for a predetermined time. This time should be within the linear range of the reaction, where less than 15% of the substrate is consumed.[11]
-
Stop the reaction and detect the signal: Stop the reaction using an appropriate method (e.g., adding EDTA or the detection reagent). Measure the kinase activity using the chosen detection method.
-
Data analysis: Plot the initial reaction velocity (or signal) against the ATP concentration. Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Vmax and the apparent Kₘ for ATP.
Protocol 2: Standard Kinase Activity Assay at a Fixed ATP Concentration
This protocol outlines a general procedure for a kinase assay using a predetermined ATP concentration (e.g., the Kₘ value or a fixed concentration).
Materials:
-
Purified kinase
-
Kinase substrate
-
ATP disodium salt solution at the desired final concentration (e.g., 10 µM, 100 µM, or Kₘ value)
-
Kinase reaction buffer
-
Kinase inhibitors (if screening)
-
Detection reagent
-
Microplate reader
-
Multi-well plates
Procedure:
-
Prepare reagents: Thaw all reagents and keep them on ice. Prepare the kinase reaction buffer and the ATP solution at 2x the final desired concentration.
-
Add kinase and substrate: To each well, add the kinase and its substrate dissolved in kinase reaction buffer. If screening inhibitors, add the compounds at this stage and pre-incubate with the kinase for a defined period (e.g., 10-30 minutes).[10]
-
Initiate the reaction: Add the 2x ATP solution to each well to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature for the kinase for a set amount of time.
-
Terminate the reaction and measure activity: Stop the reaction and measure the kinase activity as described in Protocol 1.
-
Analyze data: For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor control. For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Visualizations
Caption: A simplified diagram of a typical kinase signaling cascade.
Caption: A generalized workflow for a biochemical kinase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. scbt.com [scbt.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. In vitro kinase assay [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ATP Disodium Salt Hydrate as a Substrate for DNA Ligase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adenosine 5'-triphosphate (ATP) is an essential cofactor for the enzymatic activity of DNA ligases, such as the widely used T4 DNA Ligase.[1][2][3] These enzymes catalyze the formation of a phosphodiester bond between the 5' phosphate (B84403) of one DNA strand and the 3' hydroxyl group of another, a critical step in DNA replication, repair, and recombinant DNA technology.[1][2][4] ATP provides the necessary energy for this reaction.[5] ATP disodium (B8443419) salt hydrate (B1144303) is a stable and soluble form of ATP, making it a convenient choice for preparing laboratory reagents. This document provides detailed application notes and protocols for the effective use of ATP disodium salt hydrate as a substrate for DNA ligase in common molecular biology applications.
Biochemical Pathway of DNA Ligation
The ATP-dependent DNA ligation reaction proceeds through a three-step mechanism:
-
Adenylation of DNA Ligase: The DNA ligase enzyme reacts with ATP, forming a covalent enzyme-AMP intermediate with the release of pyrophosphate (PPi).[6][7] This activation step involves the attachment of AMP to a lysine (B10760008) residue in the active site of the ligase.[6][7]
-
Transfer of AMP to DNA: The activated AMP molecule is then transferred from the ligase to the 5' phosphate of the donor DNA strand, creating a DNA-adenylate intermediate.[1][6][7]
-
Phosphodiester Bond Formation: The 3' hydroxyl group of the acceptor DNA strand attacks the activated 5' phosphate of the donor strand, resulting in the formation of a phosphodiester bond and the release of AMP.[1][6][7]
Data Presentation
Table 1: Typical Composition of 10X and 1X T4 DNA Ligase Reaction Buffer
This table outlines the standard components and their concentrations for a T4 DNA ligase reaction buffer. ATP is a critical component for ligase activity.
| Component | 10X Concentration | 1X Final Concentration | Supplier Example |
| Tris-HCl (pH 7.5-7.8) | 300-500 mM | 30-50 mM | [8][9][10][11] |
| MgCl₂ | 100 mM | 10 mM | [8][9][10][11] |
| Dithiothreitol (DTT) | 100 mM | 10 mM | [8][9][10][11] |
| ATP | 10 mM | 1 mM | [8][9][10][11] |
Table 2: Recommended Reaction Conditions for DNA Ligation
Optimal ligation efficiency depends on the type of DNA ends being joined. The following conditions are generally recommended for a standard 20 µL ligation reaction.
| Parameter | Cohesive (Sticky) Ends | Blunt Ends |
| Incubation Temperature | 16°C or Room Temperature (20-25°C)[9] | 16°C or Room Temperature (20-25°C)[9] |
| Incubation Time | 10 minutes to overnight[9][12] | 2 hours to overnight[9][12] |
| Vector:Insert Molar Ratio | 1:1 to 1:3[8] | 1:3 to 1:10[13] |
| T4 DNA Ligase (400 U/µL) | 1 µL | 1 µL |
| 10X Ligase Buffer | 2 µL | 2 µL |
| Total Reaction Volume | 20 µL | 20 µL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM ATP Stock Solution from this compound
This protocol describes how to prepare a stock solution of ATP for use in DNA ligase buffers.
Materials:
-
This compound (MW will vary depending on hydration, check the manufacturer's specifications; anhydrous MW = 551.1 g/mol )
-
Nuclease-free water
-
pH meter and calibration standards
-
1 M NaOH
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to make a 10 mM solution. Account for the water of hydration as specified by the manufacturer. For example, for a final volume of 1 mL of a 10 mM solution using ATP with a molecular weight of 551.1 g/mol (anhydrous), you would need 5.511 mg.
-
Dissolution: Dissolve the calculated mass of this compound in a slightly smaller volume of nuclease-free water (e.g., 0.8 mL for a final volume of 1 mL). ATP solutions are acidic.[14]
-
pH Adjustment: Adjust the pH of the solution to 7.0-7.5 using 1 M NaOH. This is crucial for maintaining the stability of ATP and for optimal performance in enzymatic reactions.
-
Final Volume Adjustment: Bring the final volume to the desired level with nuclease-free water.
-
Aliquoting and Storage: Aliquot the ATP stock solution into small, single-use volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles, which can lead to ATP degradation.[15][16] Store the aliquots at -20°C.
Protocol 2: Standard DNA Ligation using Prepared ATP
This protocol details a typical DNA ligation reaction for cloning a DNA insert into a plasmid vector.
Materials:
-
Purified plasmid vector (linearized)
-
Purified DNA insert
-
T4 DNA Ligase
-
10X T4 DNA Ligase Buffer (containing 10 mM ATP, prepared in-house or commercial)
-
Nuclease-free water
Experimental Workflow:
Procedure:
-
Reaction Setup: On ice, combine the following components in a sterile microcentrifuge tube:
-
10X T4 DNA Ligase Buffer: 2 µL
-
Vector DNA: x µL (e.g., 50 ng)
-
Insert DNA: y µL (use a 1:3 to 3:1 molar ratio of vector to insert)
-
T4 DNA Ligase (e.g., 400 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Mixing: Gently mix the reaction by pipetting up and down. Briefly centrifuge the tube to collect the contents at the bottom.
-
Incubation:
-
Heat Inactivation (Optional but Recommended): Inactivate the ligase by incubating the reaction at 65°C for 10 minutes.[9]
-
Downstream Processing: The ligation mixture is now ready for subsequent applications, such as transformation into competent E. coli cells.
Troubleshooting and Application Notes
-
ATP Integrity: The stability of ATP in the reaction buffer is crucial for ligation efficiency.[8] Repeated freeze-thaw cycles can degrade ATP.[15][16] It is highly recommended to aliquot the 10X ligase buffer and the prepared ATP stock solution into single-use volumes.
-
Purity of DNA: Contaminants such as salts, EDTA, or ethanol (B145695) can inhibit DNA ligase. Ensure that the vector and insert DNA are of high purity.
-
Molar Ratios: Optimizing the molar ratio of vector to insert DNA is critical for successful ligation. Ratios between 1:1 and 1:10 (vector:insert) are commonly used, with a 1:3 ratio being a good starting point for many applications.
-
Enzyme Concentration: The amount of DNA ligase required may vary depending on the amount and type of DNA being ligated. For difficult ligations, such as blunt-end ligations, a higher concentration of ligase may be beneficial.
-
Alternative Nucleotides: While ATP is the standard cofactor for T4 DNA ligase, studies have shown that dATP can also be utilized for the adenylation of the enzyme, although the subsequent ligation step may not proceed efficiently.[17][18] For routine applications, ATP is the required substrate.
References
- 1. eu.idtdna.com [eu.idtdna.com]
- 2. DNA ligase - Wikipedia [en.wikipedia.org]
- 3. DNA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. biochemistry - DNA ligase mechanism - Biology Stack Exchange [biology.stackexchange.com]
- 6. What is the mechanism of DNA ligase? | AAT Bioquest [aatbio.com]
- 7. ATP-dependent DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
- 11. T4 DNA Ligase Buffer Pack [worldwide.promega.com]
- 12. zellbio.eu [zellbio.eu]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. goldbio.com [goldbio.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Use of ATP, dATP and their alpha-thio derivatives to study DNA ligase adenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: ATP Quantification Using a Bioluminescence Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adenosine triphosphate (ATP) is the primary energy currency of all living cells, playing a pivotal role in cellular metabolism, signal transduction, and various other physiological processes. The quantification of intracellular ATP levels is a reliable method for determining cell viability and cytotoxicity. A decrease in ATP is a clear indicator of metabolic compromise and cell death. The bioluminescence assay for ATP quantification is a highly sensitive and widely used method that provides a quantitative measure of viable cells in culture.
This application note provides a detailed protocol for quantifying ATP using a bioluminescence assay, based on the reaction catalyzed by firefly luciferase.
Principle of the Assay: The assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP, magnesium ions (Mg2+), and molecular oxygen. This reaction produces light (bioluminescence), and the intensity of the emitted light is directly proportional to the concentration of ATP in the sample. By measuring the luminescence, one can accurately determine the amount of ATP present.
Signaling Pathway: The biochemical reaction at the core of this assay involves the luciferase-mediated conversion of luciferin (B1168401) into oxyluciferin, a process that is dependent on ATP.
Caption: Luciferin-luciferase reaction pathway for ATP-dependent light production.
Experimental Protocol
This protocol provides a step-by-step guide for measuring ATP levels in cultured cells.
Materials:
-
ATP bioluminescence assay kit (containing ATP releasing agent, luciferase enzyme, and D-luciferin substrate)
-
Cultured cells in a 96-well microplate
-
Phosphate-buffered saline (PBS)
-
Luminometer or a microplate reader with luminescence detection capabilities
-
Multichannel pipette
-
White, opaque-walled 96-well plates (to minimize crosstalk)
-
ATP standard
Experimental Workflow:
Caption: Step-by-step experimental workflow for the ATP bioluminescence assay.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque-walled 96-well plate at a desired density.
-
Allow the cells to attach and grow overnight.
-
Treat the cells with the compounds of interest or vehicle control for the desired period.
-
-
Reagent Preparation:
-
Prepare the ATP detection reagent by following the instructions provided by the manufacturer of the specific assay kit being used. This typically involves reconstituting the lyophilized luciferase/luciferin substrate with a buffer.
-
-
ATP Standard Curve Preparation:
-
Prepare a series of ATP standards by serially diluting the ATP standard stock solution in culture medium or PBS. This will be used to generate a standard curve for quantifying the absolute amount of ATP.
-
-
Cell Lysis and ATP Release:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add the ATP releasing agent (as per the kit's instructions) to each well, including the wells for the ATP standard curve. This step lyses the cells and releases the intracellular ATP.
-
-
Incubation:
-
Incubate the plate at room temperature for approximately 5-10 minutes to ensure complete cell lysis and the release of ATP.
-
-
Addition of Detection Reagent:
-
Using a multichannel pipette, add the prepared ATP detection reagent (containing luciferase and luciferin) to each well.
-
-
Signal Stabilization and Measurement:
-
Incubate the plate at room temperature for another 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a luminometer. The integration time for the reading should be optimized based on the instrument and signal intensity.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all experimental readings.
-
Plot the luminescence values of the ATP standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the ATP concentration in the experimental samples.
-
Data Presentation
The quantitative data obtained from the ATP bioluminescence assay can be effectively summarized in a table. This allows for a clear comparison between different treatment groups.
Table 1: Quantification of ATP Levels in Response to Compound Treatment
| Treatment Group | Compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation (RLU) | ATP Concentration (nM) | Cell Viability (%) |
| Vehicle Control | 0 | 1,520,450 | 98,750 | 152.0 | 100.0 |
| Compound A | 1 | 1,350,800 | 85,400 | 135.1 | 88.9 |
| Compound A | 10 | 850,200 | 55,600 | 85.0 | 55.9 |
| Compound A | 100 | 310,600 | 21,900 | 31.1 | 20.5 |
| Compound B | 1 | 1,480,900 | 92,100 | 148.1 | 97.4 |
| Compound B | 10 | 1,450,300 | 89,500 | 145.0 | 95.4 |
| Compound B | 100 | 1,400,700 | 87,300 | 140.1 | 92.2 |
RLU: Relative Light Units
Interpretation of Results: The data presented in Table 1 indicates that Compound A induces a dose-dependent decrease in ATP levels, suggesting significant cytotoxicity at higher concentrations. In contrast, Compound B shows minimal effect on ATP levels, indicating low cytotoxicity at the tested concentrations. This type of data is crucial for making informed decisions in drug development and other research areas.
Incorporating ATP disodium salt hydrate into cell culture media for energy supplementation.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-triphosphate (ATP) is universally recognized as the primary intracellular energy currency. However, a growing body of evidence highlights the critical role of extracellular ATP (eATP) as a signaling molecule in the cellular microenvironment.[1] Supplementing cell culture media with ATP disodium (B8443419) salt hydrate (B1144303) can serve a dual purpose: providing an additional energy source and modulating cellular processes through purinergic signaling. These application notes provide a comprehensive guide to incorporating ATP disodium salt hydrate into cell culture experiments for energy supplementation and the study of its effects on cell behavior.
Extracellular ATP can influence a wide range of cellular functions, including proliferation, differentiation, and apoptosis, by activating purinergic P2 receptors (ionotropic P2X and G-protein coupled P2Y receptors).[2] The cellular response to eATP is highly dependent on its concentration, the duration of exposure, and the specific P2 receptor subtypes expressed by the cell type.[3] Therefore, careful optimization of experimental conditions is crucial.
Data Presentation
The following tables summarize the dose-dependent and time-course effects of extracellular ATP on the viability and proliferation of various cell lines, as reported in the literature.
Table 1: Dose-Dependent Effects of Extracellular ATP on Cell Viability and Proliferation
| Cell Line | ATP Concentration | Exposure Time | Effect | Reference |
| Normal Human Airway Epithelial Cells (BEAS-2B) | 100 µM | 24, 48, 72 h | No effect on viability | [4] |
| 1 mM | 48, 72 h | Decreased viability | [4] | |
| 100 µM | 72 h | Inhibited proliferation | [4] | |
| 1 mM | 48, 72 h | Inhibited proliferation | [4] | |
| Human Lung Cancer Cells (H23) | 100 µM | 72 h | Decreased proliferation | [4] |
| 1 mM | 48, 72 h | Decreased viability | [4] | |
| Human Lung Cancer Cells (A549) | 100 µM | 72 h | Decreased proliferation | [4] |
| 1 mM | 24, 48, 72 h | No effect on proliferation | [4] | |
| Human Cardiac Fibroblasts | 1 - 300 µM | 24 h | Increased proliferation (concentration-dependent) | [5] |
| Rat Astrocytes | 5 - 500 µM | 16 h (continuous) | Reduced proliferation (dose-dependent) | [1] |
| 5 - 500 µM | 8 h (transient) | Increased proliferation (dose-dependent) | [1] |
Table 2: Time-Course Effects of Extracellular ATP on Cell Cycle Progression
| Cell Line | ATP Concentration | Incubation Time | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Human Cardiac Fibroblasts | 100 µM | 16 h | ↓ (from 65.9 to 50.6) | ↑ (from 30.3 to 42.4) | No significant change | [6] |
| 100 µM | 24 h | ↓ | ↑ | No significant change | [6] |
Experimental Protocols
Protocol 1: Preparation of Sterile ATP Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound.
Materials:
-
This compound (molecular weight will vary depending on the hydrate form, check the manufacturer's specifications)
-
Nuclease-free water
-
1 M NaOH or 1 M Tris base
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 100 mM stock solution.
-
In a sterile, nuclease-free tube, dissolve the ATP powder in 80% of the final volume of nuclease-free water.
-
The initial pH of the ATP solution will be acidic (around 3.5).[7] Slowly adjust the pH to 7.2-7.4 using 1 M NaOH or 1 M Tris base while gently vortexing.[8] Crucially, do not allow the pH to become basic, as this can lead to ATP hydrolysis.
-
Bring the solution to the final volume with nuclease-free water.
-
Sterilize the ATP stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Frozen ATP solutions at neutral pH are stable for several months.[9]
Protocol 2: Supplementation of Cell Culture Media with ATP
Important Considerations:
-
ATP Stability: Extracellular ATP is rapidly hydrolyzed by ectonucleotidases present on the surface of most cells and in serum.[10][11] Therefore, for long-term experiments, frequent media changes with fresh ATP supplementation are recommended. For transient stimulation, ATP should be added to serum-free media to minimize degradation by serum phosphatases.
-
Concentration: The optimal concentration of ATP is cell-type dependent and should be determined empirically. A good starting point is to test a range from 10 µM to 1 mM.
Procedure:
-
Thaw an aliquot of the sterile 100 mM ATP stock solution.
-
Dilute the ATP stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to achieve a final concentration of 100 µM in 10 mL of medium, add 10 µL of the 100 mM stock solution.
-
Gently mix the medium and immediately apply it to the cell cultures.
-
For continuous exposure, replace the medium with freshly prepared ATP-containing medium every 24 hours, or as determined by preliminary stability experiments.
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the effect of ATP supplementation on cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
ATP-supplemented and control media
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of ATP. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Protocol 4: Cell Proliferation Assessment using BrdU Assay
This protocol outlines the use of a BrdU incorporation assay to measure DNA synthesis as an indicator of cell proliferation following ATP treatment.
Materials:
-
Cells cultured in a 96-well plate
-
ATP-supplemented and control media
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with different concentrations of ATP as described in the MTT assay protocol.
-
At the desired time point (typically 2-24 hours before the end of the experiment), add BrdU labeling solution to each well and incubate for the optimized labeling period for your cell line.[13][14]
-
Remove the labeling medium and fix/denature the cells according to the manufacturer's instructions for the BrdU kit.
-
Wash the cells and incubate with the anti-BrdU antibody.
-
After washing, add the detection substrate and incubate until color development is sufficient.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.[10]
Protocol 5: Apoptosis Assessment using Annexin V/PI Staining
This protocol is for the detection of apoptosis and necrosis in cells treated with ATP using flow cytometry.
Materials:
-
Cells cultured in appropriate culture vessels
-
ATP-supplemented and control media
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency and treat with ATP at various concentrations and for different durations.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization or gentle scraping.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Analyze the data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.[12]
Signaling Pathways and Experimental Workflows
P2Y Receptor Signaling Pathway
Extracellular ATP primarily activates P2Y receptors, which are G-protein coupled receptors, leading to the activation of various downstream signaling cascades.
Caption: P2Y receptor activation by eATP stimulates cell proliferation.
P2X7 Receptor Signaling Pathway
High concentrations of extracellular ATP can activate the P2X7 receptor, an ion channel that can lead to various cellular responses, including apoptosis.
Caption: P2X7 receptor activation can lead to inflammasome activation and apoptosis.
Experimental Workflow for Assessing ATP Effects
The following diagram outlines a typical workflow for investigating the effects of ATP supplementation on cultured cells.
Caption: Workflow for studying the effects of ATP on cultured cells.
References
- 1. invivogen.com [invivogen.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of Extracellular ATP by Vascular Smooth Muscle Cells Transdifferentiated into Chondrocytes Generates Pi but Not PPi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteome-wide solubility and thermal stability profiling reveals distinct regulatory roles for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme activity of circulating CD73 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of extracellular ATP hydrolysis by microvascular endothelial cells from rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of extracellular ATP degradation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Extracellular ATP in Plant Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ATP-Gated Ion Channels Using ATP Disodium Salt
Introduction
Adenosine 5'-triphosphate (ATP), a ubiquitous extracellular signaling molecule, activates two families of purinergic receptors: the G protein-coupled P2Y receptors and the ligand-gated ion channel P2X receptors.[1][2][3] ATP-gated ion channels, or P2X receptors, are trimeric cation channels that, upon binding ATP, open a channel permeable to Na+, K+, and Ca2+.[3][4][5] This ion influx leads to membrane depolarization and initiates various downstream signaling cascades.[6] There are seven mammalian P2X receptor subunits (P2X1-7) that can form homomeric or heteromeric channels, each with distinct biophysical and pharmacological properties.[4][5]
These receptors are widely expressed in the nervous system, muscle, and immune cells and are implicated in processes such as neurotransmission, pain signaling, inflammation, and muscle contraction.[3][4] Consequently, they are significant targets for drug development. ATP disodium (B8443419) salt is a stable and highly soluble form of ATP commonly used as a P2 receptor agonist in in vitro and ex vivo studies.[7][8] These application notes provide detailed protocols for preparing ATP disodium salt solutions and for studying the function of ATP-gated ion channels using electrophysiology and calcium imaging techniques.
Section 1: Preparation of ATP Disodium Salt Stock Solution
Accurate preparation of the agonist solution is critical for obtaining reproducible results. ATP disodium salt is soluble in water, typically yielding a mildly acidic solution (~pH 3.5).[7] For cellular assays, it is crucial to adjust the pH to physiological levels (7.2-7.4) and ensure sterility.
Protocol 1: Stock Solution Preparation
-
Dissolution : Dissolve the ATP disodium salt (e.g., Sigma-Aldrich A7699) in sterile, nuclease-free water to a desired high concentration (e.g., 100 mM).[9][10] For a 100 mM solution, add 5.511 g of ATP disodium salt (MW: 551.14 g/mol , may vary by batch) to 80 ml of distilled water and bring the final volume to 100 ml.[8][9]
-
pH Adjustment : Titrate the ATP solution to a final pH of 7.2–7.4 using 1 M NaOH.[10] Monitor the pH carefully during this process.
-
Sterilization : Sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.[10]
-
Quantification (Optional but Recommended) : To determine the precise concentration, measure the absorbance of a diluted aliquot at 259 nm using a UV-Vis spectrophotometer.[10] The extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[7][10]
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Store the aliquots at -20°C or -80°C.[7][10][11] Stored properly, the solution is stable for months.[11]
Section 2: Experimental Protocols
The following protocols describe standard methods for assessing the function of ATP-gated ion channels in cultured cells.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides direct measurement of the ion currents passing through ATP-gated channels, allowing for detailed characterization of channel kinetics, voltage-dependence, and pharmacology.[6][12]
Protocol 2: Electrophysiological Recording
-
Cell Preparation : Plate cells expressing the P2X receptor of interest onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation :
-
External Solution (in mM) : 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM) : 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH. ATP can be included in the internal solution for studying ATP-sensitive K+ channels, but for studying P2X receptors, it is applied externally.[12]
-
-
Recording Setup :
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull recording pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with the internal solution.[6]
-
Establish a giga-ohm seal and achieve the whole-cell configuration on a target cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
ATP Application :
-
Prepare a series of dilutions of the ATP stock solution in the external solution to achieve the desired final concentrations.
-
Apply ATP to the cell using a rapid perfusion system. The concentration should be sufficient to elicit a robust current, often starting with the EC₅₀ for the specific receptor subtype.[6]
-
-
Data Acquisition and Analysis :
-
Record the current responses using an appropriate amplifier and data acquisition software.
-
Analyze the peak current amplitude, activation, and desensitization kinetics.[13]
-
To determine agonist potency (EC₅₀), apply a range of ATP concentrations and plot the normalized peak current against the log of the ATP concentration.
-
To test for inhibition, pre-incubate the cell with an antagonist before co-applying the antagonist with ATP.[6]
-
Calcium Imaging
Calcium imaging is a high-throughput method to measure the activity of calcium-permeable ion channels, including most P2X receptors.[14] It measures the change in intracellular calcium concentration ([Ca²⁺]i) upon channel activation.[6]
Protocol 3: Intracellular Calcium Measurement
-
Cell Preparation : Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Dye Loading :
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in a suitable imaging buffer like Hanks' Balanced Salt Solution (HBSS).[6]
-
To aid in dye solubilization, a small amount of Pluronic F-127 (e.g., 0.02%) can be added.[6]
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.[6]
-
Wash the cells with fresh buffer to remove excess dye and allow for de-esterification of the AM ester for at least 15 minutes at room temperature.[6]
-
-
Imaging :
-
Mount the coverslip in an imaging chamber on a fluorescence microscope.
-
Acquire a baseline fluorescence signal for 1-2 minutes.
-
Apply ATP at the desired concentration and record the change in fluorescence intensity over time.[6]
-
-
Data Analysis :
-
Select regions of interest (ROIs) over individual cells.[6]
-
Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀). The response is often expressed as ΔF/F₀.
-
Quantify the peak fluorescence response to determine agonist concentration-response curves or the percentage of inhibition by an antagonist.[6]
-
Section 3: Data Presentation
Quantitative data from dose-response experiments are crucial for characterizing the pharmacology of different P2X receptor subtypes.
Table 1: ATP Potency (EC₅₀) at Homomeric Human P2X Receptors
| Receptor Subtype | ATP EC₅₀ (µM) | Desensitization Rate | Reference |
| P2X1 | 1 - 5 | Fast | [3] |
| P2X2 | 3 - 10 | Slow | [15] |
| P2X3 | 1 - 3 | Fast | [14] |
| P2X4 | 3 - 10 | Slow | [15] |
| P2X5 | 10 - 30 | Slow | [3] |
| P2X7 | 300 - 1000 | Very Slow / None | [15] |
Note: EC₅₀ values can vary depending on the expression system and experimental conditions.
Table 2: Common Pharmacological Tools for P2X Receptors
| Compound | Type | Target(s) | Typical Concentration | Reference |
| Suramin | Antagonist | Broad Spectrum (P2Y/P2X) | 10 - 100 µM | [16] |
| PPADS | Antagonist | Broad Spectrum P2X | 1 - 30 µM | [6][16] |
| TNP-ATP | Antagonist | P2X1, P2X3, P2X2/3 | 1 - 100 nM | [16] |
| A-317491 | Antagonist | P2X3, P2X2/3 | 10 - 500 nM | N/A |
| Brilliant Blue G | Antagonist | P2X7 | 10 - 200 nM | N/A |
| α,β-meATP | Agonist | P2X1, P2X3 | 1 - 10 µM | [16] |
| BzATP | Agonist | P2X7, P2X1 | 10 - 100 µM | [16] |
Section 4: Visualizations
Diagrams illustrating key pathways and workflows can aid in understanding the experimental processes.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. ATP Release Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Characterization of ATP-Gated P2X Receptor Ion Channels - Creative Bioarray [ionschannel.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ATP disodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 9. ATP, 100mM [novoprolabs.com]
- 10. Protocol B: Preparation of ATP for transfection [protocols.io]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Analysis of ATP-sensitive K Channel Gating and Implications for Channel Inhibition by ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High throughput functional assays for P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Primitive ATP-activated P2X receptors: discovery, function and pharmacology [frontiersin.org]
Application Notes and Protocols: ATP Disodium Salt Hydrate in Protein Phosphorylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation, a ubiquitous post-translational modification, is a fundamental mechanism regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1] This process involves the transfer of a phosphate (B84403) group from a donor molecule, most commonly Adenosine 5'-triphosphate (ATP), to a specific amino acid residue on a substrate protein, a reaction catalyzed by protein kinases. The reversible nature of this modification, counteracted by phosphatases, allows for a dynamic and tightly controlled regulation of protein function. ATP disodium (B8443419) salt hydrate (B1144303) is a stable and highly pure source of ATP, making it an indispensable reagent in the study of protein phosphorylation. These application notes provide an overview of its use, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Data Presentation: Quantitative Parameters in Protein Phosphorylation Assays
The following tables summarize typical quantitative parameters for various in vitro protein phosphorylation assays using ATP disodium salt hydrate. These values serve as a starting point and may require optimization depending on the specific kinase, substrate, and assay format.
Table 1: Typical Reagent Concentrations in In Vitro Kinase Assays
| Component | Concentration Range | Notes |
| This compound | 10 µM - 1 mM | The concentration is often near the Km value of the kinase for ATP to ensure sensitive detection of inhibitors. For maximal phosphorylation, concentrations several-fold higher than the Km may be used.[2] |
| Protein Kinase | 10 - 100 nM | The optimal concentration depends on the specific activity of the kinase and the desired signal window. |
| Protein/Peptide Substrate | 1 µM - 100 µM | Substrate concentration is typically at or above its Km value for the kinase to ensure efficient phosphorylation. |
| MgCl₂ | 5 - 20 mM | Magnesium is an essential cofactor for most kinases, facilitating the transfer of the γ-phosphate from ATP. |
| Phosphatase Inhibitors (e.g., Sodium Orthovanadate, β-glycerophosphate) | 1 - 10 mM | Crucial for preventing dephosphorylation of the substrate by contaminating phosphatases, especially in cell lysates. |
| Dithiothreitol (DTT) | 1 - 5 mM | A reducing agent used to maintain the kinase in an active conformation. |
Table 2: Typical Reaction Conditions for In Vitro Kinase Assays
| Parameter | Range | Notes |
| Incubation Temperature | 25 - 37 °C | The optimal temperature depends on the specific kinase being assayed. Most assays are performed at 30 °C or 37 °C. |
| Incubation Time | 5 - 60 minutes | The reaction time should be within the linear range of the assay, where product formation is proportional to time. A time-course experiment is recommended to determine the optimal incubation period.[3] |
| Reaction Volume | 10 - 100 µL | The volume depends on the assay format (e.g., 96-well or 384-well plates). |
| pH | 7.0 - 8.0 | Most kinases exhibit optimal activity in this pH range. The buffer system (e.g., HEPES, Tris-HCl) should be chosen accordingly. |
Experimental Protocols
Here, we provide detailed methodologies for two common types of in vitro protein phosphorylation assays using this compound.
Protocol 1: Radioactive In Vitro Kinase Assay using [γ-³²P]ATP
This is a highly sensitive and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group into a substrate.
Materials:
-
Purified protein kinase
-
Protein or peptide substrate
-
This compound (for cold ATP stock)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatase inhibitors (optional, but recommended for crude samples)
-
Stop solution (e.g., 75 mM phosphoric acid or 4X Laemmli sample buffer)
-
P81 phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare Kinase Reaction Master Mix: On ice, prepare a master mix containing the kinase reaction buffer, substrate, and any other necessary cofactors.
-
Prepare ATP Mix: Prepare a solution containing a mixture of "cold" this compound and [γ-³²P]ATP. The final ATP concentration should be optimized for the specific kinase.
-
Initiate the Reaction: Add the purified kinase to the master mix. To start the reaction, add the ATP mix to the kinase-substrate mixture.
-
Incubate: Incubate the reaction at the optimal temperature (e.g., 30 °C) for a predetermined time within the linear range of the assay.
-
Stop the Reaction: Terminate the reaction by adding the stop solution.
-
Detection and Quantification:
-
For peptide substrates: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. The amount of incorporated ³²P is then quantified using a scintillation counter.
-
For protein substrates: Add Laemmli sample buffer to stop the reaction and resolve the proteins by SDS-PAGE. Visualize the phosphorylated protein by autoradiography or phosphorimaging.
-
Protocol 2: Non-Radioactive In Vitro Kinase Assay (Fluorometric)
This method measures kinase activity by detecting the amount of ADP produced, which is then coupled to a fluorometric detection system.
Materials:
-
Purified protein kinase
-
Protein or peptide substrate
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP detection reagent (commercially available kits often provide this)
-
Microplate reader with fluorescence capabilities
-
Black, flat-bottom microplates
Procedure:
-
Prepare Reagents: Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer.
-
Set up the Reaction: In a microplate well, add the kinase and substrate.
-
Initiate the Reaction: Add the this compound solution to each well to start the kinase reaction. Include a "no kinase" control well for background subtraction.
-
Incubate: Incubate the plate at the optimal temperature for the desired time.
-
Detect ADP Production: Add the ADP detection reagent to each well according to the manufacturer's instructions. This reagent typically contains enzymes that couple ADP production to the generation of a fluorescent signal.
-
Measure Fluorescence: Incubate the plate for the recommended time to allow the detection reaction to proceed. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (from the "no kinase" control) from the values of the experimental wells. The fluorescence intensity is proportional to the amount of ADP produced and thus to the kinase activity.
Mandatory Visualizations
Signaling Pathways
Protein phosphorylation is a central mechanism in many signaling pathways. ATP serves as the essential phosphate donor in these cascades.
Caption: MAPK/ERK Signaling Pathway.
Experimental Workflows
The following diagram illustrates a general workflow for an in vitro protein kinase assay.
Caption: General In Vitro Kinase Assay Workflow.
This second diagram outlines a typical phosphoproteomics workflow using mass spectrometry.
Caption: Phosphoproteomics Workflow via Mass Spectrometry.
References
Application Note and Protocol: Method for Determining Enzyme Kinetics with Varying ATP Disodium Salt Concentrations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine triphosphate (ATP) is a fundamental molecule that serves as the primary energy currency in cells and a key substrate for a vast array of enzymes, including kinases, ATPases, and ligases.[1][2] The study of the kinetic properties of these enzymes is crucial for understanding their biological functions, elucidating metabolic pathways, and developing novel therapeutic agents.[3][4] Determining kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) provides vital insights into an enzyme's affinity for ATP and its catalytic efficiency.[5][6]
However, performing these kinetic studies using ATP disodium (B8443419) salt presents specific challenges that must be addressed to ensure accurate and reproducible results. The primary considerations include the chelation of essential divalent cations by ATP and the effect of varying salt concentrations on the enzyme's activity and stability.[7][8][9] This document provides a detailed protocol for determining enzyme kinetics with varying concentrations of ATP disodium salt, with a focus on a robust experimental design and data analysis.
Principle of the Method
The relationship between the initial velocity (v) of an enzyme-catalyzed reaction and the substrate concentration ([S]) is described by the Michaelis-Menten equation.[5][10]
v = (Vmax * [S]) / (Km + [S])
By systematically varying the concentration of ATP (the substrate) and measuring the initial reaction rate at each concentration, a saturation curve is generated.[11] This curve can be fitted to the Michaelis-Menten equation using non-linear regression to determine the Vmax (the maximum reaction rate when the enzyme is saturated with the substrate) and the Km (the substrate concentration at which the reaction rate is half of Vmax).[6][12] A lower Km value indicates a higher affinity of the enzyme for its substrate.[13]
This protocol describes a continuous, coupled enzyme assay, a common method where the product of the primary enzymatic reaction (ADP) is used by a second, "coupling" enzyme system to generate a detectable signal, such as a change in absorbance.[14][15]
Key Experimental Considerations
ATP as a Divalent Cation Chelator
ATP is a potent chelator of divalent cations, most notably magnesium (Mg²⁺).[7][8] For most kinases and ATPases, the true co-substrate is not free ATP but rather a Mg²⁺-ATP complex.[8] As the total concentration of ATP disodium salt is varied, the concentration of free Mg²⁺ will change, confounding the kinetic analysis. Therefore, it is critical to maintain a constant, saturating concentration of free Mg²⁺ across all ATP concentrations. This is typically achieved by adding MgCl₂ in a defined excess.
Ionic Strength
Using ATP disodium salt means that as the ATP concentration is increased, the sodium ion (Na⁺) concentration also increases, altering the overall ionic strength of the assay buffer. Changes in ionic strength can influence enzyme structure and activity.[9][16] While maintaining a constant concentration of buffer salts helps to minimize these effects, researchers should be aware of this variable. In some cases, control experiments with varying NaCl concentrations at a fixed ATP level may be necessary to isolate the effects of ionic strength.[17]
Maintaining Initial Velocity Conditions
To ensure the validity of Michaelis-Menten kinetics, reaction rates must be measured under "initial velocity" or "steady-state" conditions.[18][19] This requires:
-
Low Enzyme Concentration: The enzyme concentration should be much lower than the lowest substrate concentration used to ensure the substrate is in large excess.[19]
-
Short Reaction Time: Measurements should be taken during the initial linear phase of the reaction, typically before more than 10-15% of the substrate has been consumed.[18] This prevents product inhibition and substrate depletion from affecting the measured rate.
Experimental Protocol: Kinase Assay Using a Coupled Spectrophotometric Method
This protocol provides an example for determining the ATP Km of a protein kinase using the pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled assay system. In this system, the ADP produced by the kinase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of ATP hydrolysis is monitored by the decrease in NADH absorbance at 340 nm.
Materials and Reagents
-
Enzyme: Purified protein kinase of interest
-
Kinase Substrate: Specific peptide or protein substrate for the kinase
-
ATP Disodium Salt (e.g., Sigma-Aldrich, Cat# A7699)
-
Magnesium Chloride (MgCl₂)
-
HEPES or Tris-HCl buffer
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Bovine Serum Albumin (BSA)
-
Dimethyl Sulfoxide (DMSO) for inhibitor studies (if applicable)
-
96-well, UV-transparent microplates
-
Spectrophotometric microplate reader capable of kinetic measurements at 340 nm
Reagent Preparation
-
Assay Buffer (1X): 50 mM HEPES (pH 7.5), 100 mM KCl, 0.01% Tween-20, 1 mM DTT. Prepare a 10X stock and filter-sterilize.
-
ATP Stock Solution (100 mM): Prepare a concentrated stock of ATP disodium salt in nuclease-free water. Adjust the pH to 7.5. Store in aliquots at -20°C.
-
MgCl₂ Stock Solution (1 M): Prepare in nuclease-free water and store at 4°C.
-
Kinase Substrate Stock (10 mM): Prepare in nuclease-free water or appropriate buffer. Store in aliquots at -20°C.
-
Coupling Enzyme Mix (10X): In Assay Buffer, prepare a mix containing 5 mM PEP, 3 mM NADH, 100 U/mL PK, and 200 U/mL LDH. Prepare fresh daily and keep on ice.
Experimental Workflow
Caption: Experimental workflow for determining enzyme kinetic parameters.
Assay Protocol
-
Prepare ATP-Mg²⁺ Working Solutions: Prepare a serial dilution of ATP in water. For each ATP concentration, add MgCl₂ to maintain a constant free Mg²⁺ concentration (e.g., 5 mM). Note: The exact amount of MgCl₂ needed can be calculated using binding constants or estimated by ensuring a significant molar excess (e.g., 5 mM above the highest total ATP concentration).
-
Set up the Reaction Plate: Add the components to a 96-well plate in the order listed in Table 1. It is recommended to prepare a master mix of the common reagents (Assay Buffer, Coupling Enzyme Mix, Kinase Substrate) to minimize pipetting errors.
-
Initiate the Reaction: Add the kinase enzyme to all wells except the "No Enzyme" control.
-
Start Measurement: Immediately place the plate in a pre-warmed (e.g., 30°C) microplate reader. Begin kinetic measurements, recording the absorbance at 340 nm every 30 seconds for 20-30 minutes.
Data Presentation and Analysis
Data Tables
Table 1: Example Experimental Setup for a 100 µL Final Reaction Volume
| Component | Stock Conc. | Volume (µL) | Final Conc. |
|---|---|---|---|
| Assay Buffer (1X) | - | Up to 100 µL | 1X |
| Coupling Enzyme Mix | 10X | 10 µL | 1X |
| Kinase Substrate | 1 mM | 10 µL | 100 µM |
| ATP-Mg²⁺ (Variable) | 10X Final | 10 µL | 0 - 2000 µM |
| Kinase Enzyme | 20X Final | 5 µL | 5 nM |
| No Enzyme Control | - | - | ATP only |
| No Substrate Control | - | - | Kinase only |
Table 2: Example Raw Data and Initial Velocity Calculation ([ATP] = 50 µM)
| Time (min) | Absorbance (340 nm) | ΔAbs/min (Slope) | Initial Velocity (v) (µM/min) |
|---|---|---|---|
| 0.0 | 0.850 | ||
| 0.5 | 0.845 | ||
| 1.0 | 0.840 | ||
| 1.5 | 0.835 | -0.010 | 1.61 |
| 2.0 | 0.830 | ||
| ... | ... |
Initial velocity is calculated from the linear portion of the curve using the Beer-Lambert law (v = (Slope / εl) * 1,000,000), where ε for NADH is 6220 M⁻¹cm⁻¹, and l is the path length in cm.*
Table 3: Summary of Determined Kinetic Parameters
| Parameter | Value | Standard Error |
|---|---|---|
| Vmax (µM/min) | 25.4 | ± 0.8 |
| Km for ATP (µM) | 152.6 | ± 11.2 |
| kcat (s⁻¹) | 0.085 | ± 0.003 |
kcat is calculated as Vmax / [E], where [E] is the total enzyme concentration.
Data Analysis Steps
-
Blank Subtraction: Subtract the rate of the "No Enzyme" control from all other rates to correct for non-enzymatic NADH degradation.
-
Calculate Initial Velocity (v): For each ATP concentration, plot Absorbance vs. Time. Determine the slope (ΔAbs/min) of the initial linear portion of this curve. Convert this slope to reaction velocity (e.g., µM/min) using the extinction coefficient of NADH.
-
Plot and Fit Data: Plot the calculated initial velocities (v) against the corresponding ATP concentrations ([S]). Use a non-linear regression function in a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to the Michaelis-Menten equation.
-
Determine Parameters: The software will provide the best-fit values for Vmax and Km with associated standard errors.
Visualizations
Coupled Enzyme Assay Principle
References
- 1. researchgate.net [researchgate.net]
- 2. [1406.2074] ATP concentration regulates enzyme kinetics [arxiv.org]
- 3. Efficient and accurate experimental design for enzyme kinetics: Bayesian studies reveal a systematic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. Khan Academy [khanacademy.org]
- 7. Chelation of divalent cations by ATP, studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ATP Disodium Salt Hydrate in Muscle Fiber Contraction Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adenosine-5'-triphosphate (ATP) is the primary energy currency of the cell, fueling a myriad of biological processes, including the mechanical work performed by muscle fibers.[1][2] In skeletal muscle, ATP is essential for the cyclic interaction of myosin and actin filaments, which results in force generation and shortening.[1][2][3] Experiments using permeabilized, or "skinned," muscle fibers—where the sarcolemma is selectively removed or made porous—provide a powerful in vitro model to investigate the contractile machinery directly. This preparation allows for precise control of the intracellular environment, including the concentrations of ATP, calcium (Ca²⁺), and other regulatory molecules, making it an invaluable tool for studying muscle physiology, pathophysiology, and the effects of pharmacological agents.
This document provides detailed protocols for the use of ATP disodium (B8443419) salt hydrate (B1144303) in permeabilized muscle fiber experiments, focusing on the preparation of fibers, experimental solutions, and the measurement of isometric force.
Experimental Protocols
Protocol 1: Preparation of Permeabilized Skeletal Muscle Fibers
This protocol describes the chemical skinning of muscle fibers to render the sarcolemma permeable while maintaining the integrity of the contractile apparatus.
1. Materials and Reagents:
-
Skeletal muscle tissue (e.g., from biopsy)
-
Dissecting Solution (see Table 1)
-
Skinning Solution (Dissecting Solution + 0.5-1.0% (w/v) Triton X-100 or saponin)
-
Storage Solution (see Table 1)
-
Fine forceps, microdissection scissors, and needles
-
Petri dishes and small vials
-
Ice bath
2. Procedure:
-
Immediately place the excised muscle tissue in an ice-cold dissecting solution.
-
Under a dissecting microscope, carefully remove visible fat and connective tissue.
-
Tease the muscle into small bundles of approximately 20-50 fibers. For single fiber experiments, individual fibers can be dissected at this stage or after permeabilization.
-
Transfer the muscle bundles to a vial containing ice-cold skinning solution. The choice of detergent (Triton X-100 or saponin) can depend on the experimental goal, as Triton X-100 will solubilize most membranes, including the sarcoplasmic reticulum (SR), while saponin (B1150181) is gentler and can leave the SR functionally intact.
-
Incubate the bundles in the skinning solution for 30-60 minutes on a rocker or rotator at 4°C. Incubation time may need optimization based on muscle type and bundle size.
-
Wash the permeabilized bundles by transferring them through a series of three changes of ice-cold dissecting solution, with 10 minutes of gentle agitation for each wash.
-
Transfer the washed bundles to a storage solution (typically a 50:50 mixture of dissecting solution and glycerol).
-
Store the fibers at -20°C. Fibers can typically be stored for several weeks to months under these conditions without significant degradation of contractile function.
Protocol 2: Measurement of Isometric Force Contraction
This protocol outlines the procedure for mounting a single permeabilized muscle fiber and measuring its isometric force generation in response to Ca²⁺ activation in the presence of ATP.
1. Experimental Setup:
-
Inverted microscope with a temperature-controlled stage
-
Force transducer and length controller (motor)
-
Data acquisition system
-
Experimental chamber with wells for different solutions
-
Single permeabilized muscle fiber
-
Relaxing Solution (pCa ~9.0) (see Table 1)
-
Pre-activating Solution (pCa ~9.0, low Ca²⁺ buffering capacity) (see Table 1)
-
Activating Solutions (ranging from pCa ~7.0 to ~4.5) (see Table 1)
2. Procedure:
-
Transfer a small bundle of stored permeabilized fibers to a petri dish containing relaxing solution.
-
Isolate a single fiber segment (typically 2-3 mm in length) using fine forceps.
-
Mount the single fiber between the force transducer and the length controller using appropriate connectors (e.g., small clips or sutures).
-
Adjust the fiber length to set the sarcomere length to its optimal value for force generation (typically 2.5-2.7 µm for vertebrate skeletal muscle), which can be monitored using laser diffraction.
-
Immerse the mounted fiber in a well containing relaxing solution (pCa 9.0) at the desired experimental temperature (e.g., 15-20°C).
-
Record the baseline passive force.
-
To initiate contraction, transfer the fiber to a pre-activating solution for 1-3 minutes. This step helps to ensure rapid and uniform activation upon exposure to calcium.
-
Transfer the fiber to an activating solution with a specific Ca²⁺ concentration (e.g., pCa 4.5 for maximal activation).
-
Record the isometric force as it develops and reaches a steady-state plateau.
-
To induce relaxation, transfer the fiber back to the relaxing solution.
-
The process can be repeated with activating solutions of varying pCa values to generate a force-pCa relationship curve.
Data Presentation
Table 1: Composition of Experimental Solutions
The following table provides typical compositions for the solutions used in permeabilized muscle fiber experiments. Concentrations are in mM, and the pH is typically adjusted to 7.0-7.1 at the experimental temperature.
| Component | Relaxing (pCa 9.0) | Activating (pCa 4.5) | Pre-activating | Storage (50% Glycerol) | Skinning |
| ATP Disodium Salt | 4 - 8 | 4 - 8 | 4 - 8 | 2.5 | 2.5 |
| EGTA | 5 - 7 | 0 | 0.5 | 5 | 5 |
| Ca-EGTA | 0 | 5 - 7 | 0 | 0 | 0 |
| Imidazole | 10 - 20 | 10 - 20 | 10 - 20 | 10 | 10 |
| MgCl₂ | 2.5 - 6.5 | 2.5 - 6.5 | 2.5 - 6.5 | 2.5 | 2.5 |
| Creatine Phosphate | 10 - 15 | 10 - 15 | 10 - 15 | 0 | 0 |
| Potassium Propionate | ~170 | ~170 | ~170 | ~170 | ~170 |
| pH | 7.1 | 7.1 | 7.1 | 7.0 | 7.0 |
| Glycerol (% v/v) | 0 | 0 | 0 | 50 | 0 |
| Detergent (% w/v) | 0 | 0 | 0 | 0 | 0.5-1.0 (Triton/Saponin) |
Note: The exact concentrations can vary between protocols. Ionic strength is typically kept constant across solutions by adjusting the concentration of an inert salt like potassium propionate.
Table 2: Effect of MgATP Concentration on Isometric Tension
This table summarizes representative data on the relationship between MgATP concentration and isometric tension in skinned muscle fibers. Tension is often biphasic, increasing to a maximum at a specific MgATP concentration before declining at higher concentrations.[4]
| MgATP Concentration (mM) | Relative Isometric Tension (%) |
| 0.01 | Low |
| ~0.1 | ~100 (Peak Tension) |
| 1.0 | ~80-90 |
| 5.0 | ~70-80 |
Data are generalized from studies on various muscle types. The optimal concentration for peak tension can vary.[4]
Visualizations: Signaling Pathways and Workflows
Excitation-Contraction Coupling and Cross-Bridge Cycling
The process of muscle contraction is initiated by an electrical signal (action potential) and is mechanically executed by the interaction of actin and myosin, fueled by ATP.
Caption: Signaling pathway for muscle excitation-contraction coupling and the ATP-dependent cross-bridge cycle.
Experimental Workflow for Isometric Force Measurement
The following diagram illustrates the logical flow of an experiment to measure the force-pCa relationship in a single permeabilized muscle fiber.
References
- 1. 10.3 Muscle Fiber Contraction and Relaxation - Anatomy and Physiology 2e | OpenStax [openstax.org]
- 2. Muscle Fiber Contraction and Relaxation – Anatomy & Physiology [pressbooks-dev.oer.hawaii.edu]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. The dependence of isometric tension, isometric ATPase activity, and shortening velocity of limulus muscle on the MgATP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for P2 Receptor Activation Assay Using ATP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides, such as adenosine (B11128) 5'-triphosphate (ATP), are crucial signaling molecules that mediate a wide array of physiological processes through the activation of purinergic P2 receptors.[1][2] These receptors are broadly classified into two families: the P2X ligand-gated ion channels and the P2Y G-protein coupled receptors (GPCRs).[3][4] Activation of P2X receptors by ATP leads to the rapid influx of cations, including Ca2+, while P2Y receptor activation, typically through Gq/11 proteins, initiates an intracellular signaling cascade resulting in the mobilization of Ca2+ from internal stores.[5][6]
Given the central role of intracellular calcium as a second messenger in both pathways, calcium flux assays are a primary method for quantifying P2 receptor activation.[7] This document provides a detailed protocol for performing a P2 receptor activation assay using ATP disodium (B8443419) salt as the agonist and a fluorescent calcium indicator. ATP disodium salt is a stable and highly soluble form of ATP, making it a reliable agonist for in vitro assays.[8]
Signaling Pathways
The activation of P2X and P2Y receptors by ATP triggers distinct signaling pathways, both culminating in an increase in intracellular calcium concentration ([Ca2+]i).
Data Presentation: Agonist Potency
The potency of ATP disodium salt varies across different P2 receptor subtypes. The half-maximal effective concentration (EC50) is a critical parameter for characterizing the agonist's activity. The following tables summarize the reported EC50 values for ATP at various human P2X and P2Y receptors.
Table 1: EC50 Values of ATP for Human P2X Receptor Subtypes
| Receptor Subtype | Reported EC50 (µM) |
| P2X1 | 0.56 - 0.70 |
| P2X2 | 2 - 8 |
| P2X3 | 0.5 - 1 |
| P2X4 | 1 - 10 |
| P2X5 | 0.44 - 10 |
| P2X7 | >100 |
| Data sourced from multiple studies, variations may exist based on experimental conditions and cell systems used.[8] |
Table 2: EC50 Values of ATP for Human P2Y Receptor Subtypes
| Receptor Subtype | G-Protein Coupling | Reported EC50 (µM) | Notes |
| P2Y1 | Gq/11 | 1.5 | ATP acts as a partial agonist or antagonist depending on expression levels.[1][8] |
| P2Y2 | Gq/11 | 0.085 | ATP and UTP are equipotent agonists.[8] |
| P2Y4 | Gq/11, Gi/o | Antagonist | ATP acts as an antagonist at the human P2Y4 receptor.[9] |
| P2Y11 | Gs, Gq/11 | 17.3 | The only P2Y receptor coupled to both Gs and Gq pathways.[3][8] |
| P2Y12 | Gi/o | Partial Agonist | Primarily activated by ADP.[10] |
| P2Y13 | Gi/o | Partial Agonist | Primarily activated by ADP.[10] |
| Data compiled from various sources, reflecting the complexity of P2Y receptor pharmacology. |
Experimental Protocols
Calcium Flux Assay Using a Fluorescent Plate Reader
This protocol describes a method to measure P2 receptor activation by quantifying changes in intracellular calcium using the fluorescent indicator Fluo-4 AM in a 96-well format.
Materials and Reagents
-
Cell Line: HEK293 (Human Embryonic Kidney 293) cells, CHO-K1 (Chinese Hamster Ovary) cells, or a cell line stably or endogenously expressing the P2 receptor of interest.[11][12]
-
ATP Disodium Salt: (e.g., Sigma-Aldrich, Cat. No. A7699)
-
Fluorescent Calcium Indicator: Fluo-4 AM (e.g., Thermo Fisher Scientific, Cat. No. F14201)
-
Cell Culture Medium: DMEM or appropriate medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): Anion-exchange transport inhibitor to prevent dye leakage.
-
Pluronic F-127 (optional): Non-ionic surfactant to aid in dye solubilization.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader: Equipped with injectors and capable of kinetic reads at Ex/Em = ~490/525 nm.[13]
Experimental Workflow Diagram
Step-by-Step Protocol
1. Preparation of ATP Stock Solution (100 mM) a. Dissolve 551.1 mg of ATP disodium salt (MW: 551.1 g/mol ) in 10 mL of sterile, nuclease-free water. b. Adjust the pH to ~7.4 using 1 M NaOH, as ATP solutions are acidic.[11] c. Sterile filter the solution through a 0.22 µm filter. d. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[14]
2. Cell Seeding (Day 1) a. Harvest and count cells. b. Seed cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[13] The optimal density should be determined for each cell line to achieve a confluent monolayer on the day of the assay. c. Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
3. Dye Loading (Day 2) a. Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM. If using, add Probenecid (e.g., 2.5 mM final concentration) and Pluronic F-127 (e.g., 0.02% final concentration) to this solution to improve dye retention and loading.[15] b. Aspirate the culture medium from the wells. c. Gently wash the cell monolayer once with 100 µL of Assay Buffer. d. Add 100 µL of the Fluo-4 AM loading solution to each well. e. Incubate the plate at 37°C for 45-60 minutes, protected from light. f. Gently aspirate the loading solution and wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye. g. After the final wash, add 100 µL of Assay Buffer to each well.
4. Assay Performance and Data Acquisition a. Prepare serial dilutions of ATP in Assay Buffer at 5X the final desired concentration. A typical concentration range to determine an EC50 might span from 10 nM to 100 µM. b. Place the plate in the fluorescence microplate reader. c. Set the reader to record fluorescence intensity (Ex/Em ~490/525 nm) every 1-2 seconds. d. Establish a stable baseline fluorescence reading for 15-30 seconds. e. Using the plate reader's injector, add 25 µL of the 5X ATP solution to each well. f. Continue recording the fluorescence signal for at least 120 seconds to capture the peak response and subsequent decline.[15]
Data Analysis
-
Quantify the Response: For each well, determine the maximum fluorescence intensity (F_max) after agonist addition and the baseline fluorescence (F0) before addition. The response can be expressed as the change in Relative Fluorescence Units (RFU) (F_max - F0) or as a ratio (F_max / F0).[16]
-
Generate Dose-Response Curve: Plot the response against the logarithm of the ATP concentration.
-
Calculate EC50: Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) equation to fit the data and determine the EC50 value. Software such as GraphPad Prism is commonly used for this analysis.
Table 3: Example Raw and Analyzed Data
| [ATP] (M) | Log[ATP] | Avg. Baseline RFU (F0) | Avg. Peak RFU (F_max) | Response (F_max / F0) |
| 1.00E-09 | -9.0 | 15,234 | 15,540 | 1.02 |
| 1.00E-08 | -8.0 | 15,198 | 18,380 | 1.21 |
| 1.00E-07 | -7.0 | 15,310 | 35,520 | 2.32 |
| 1.00E-06 | -6.0 | 15,255 | 68,980 | 4.52 |
| 1.00E-05 | -5.0 | 15,180 | 79,710 | 5.25 |
| 1.00E-04 | -4.0 | 15,290 | 81,050 | 5.30 |
Considerations for P2X vs. P2Y Receptors
While the calcium flux assay is broadly applicable, the kinetics of the response can differ between P2X and P2Y receptors.
-
P2X Receptors: As ligand-gated ion channels, their activation leads to a very rapid, almost immediate, influx of Ca2+. The fluorescence signal will rise sharply within seconds of ATP addition.[1]
-
P2Y Receptors: Being GPCRs, their activation involves an enzymatic cascade, leading to a slightly delayed and often more sustained release of Ca2+ from intracellular stores. The peak response may occur several seconds after ATP addition.[17]
It is crucial to set the kinetic read time on the plate reader to be frequent enough (e.g., every second) to capture the rapid initial phase of the P2X response and long enough to capture the full peak of the P2Y response.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. P2 Receptors: P2Y G-Protein Family Overview [sigmaaldrich.com]
- 3. news-medical.net [news-medical.net]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidized ATP (oATP) attenuates proinflammatory signaling via P2 receptor-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for the existence of P2Y1,2,4 receptor subtypes in HEK-293 cells: reactivation of P2Y1 receptors after repetitive agonist application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How to Quantitate ATP-Induced Calcium Flux Inside Mammalian Cells Using Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. P2X and P2Y purinoreceptors mediate ATP-evoked calcium signalling in optic nerve glia in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATP Disodium Salt Hydrate in Neurotransmission Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303) in neurotransmission research. ATP, a ubiquitous intracellular energy source, also functions as a critical extracellular signaling molecule in the nervous system, acting as a neurotransmitter and neuromodulator through purinergic receptors.[1] This document outlines the key signaling pathways, experimental protocols, and quantitative data for the application of ATP disodium salt hydrate in studying neuronal and glial cell function.
Overview of Purinergic Signaling in Neurotransmission
Extracellular ATP mediates its effects through two main families of purinergic receptors: P2X and P2Y receptors.[2]
-
P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations (Na⁺, K⁺, and Ca²⁺), leading to rapid membrane depolarization and excitatory responses in neurons.[2]
-
P2Y Receptors: These are G-protein coupled receptors that, upon activation by ATP and other nucleotides, initiate various intracellular signaling cascades, modulating a wide range of cellular functions in both neurons and glial cells.
The intricate interplay between these receptor subtypes allows ATP to regulate synaptic transmission, neuronal excitability, glial cell activation, and neuroinflammation.
Quantitative Data: ATP Concentrations in Neurotransmission Research
The effective concentration of ATP can vary significantly depending on the cell type, the specific purinergic receptor subtypes expressed, and the experimental assay. The following table summarizes typical concentration ranges for this compound in various applications.
| Application/Target | Cell Type | Effective ATP Concentration Range | Notes |
| P2X Receptor Activation | Sensory Neurons | 3 nM - 5 µM | P2X3 receptors are sensitive to nanomolar concentrations.[3][4] |
| General Neuronal Cultures | 10 µM - 1 mM | Higher concentrations (>100 µM) are often required to activate P2X7 receptors.[5][6] | |
| P2Y Receptor Activation | Osteoblastic Cells | 1 nM - 100 nM (for P2Y1) | Demonstrates high sensitivity of some P2Y receptor subtypes.[7] |
| General Neuronal/Glial Cultures | 1 µM - 100 µM | ||
| Calcium Imaging | Astrocytes | 100 µM | To elicit robust intracellular calcium responses.[8] |
| Neuronal/Glial Co-cultures | 1 mM | Used to selectively activate glial cells which predominantly express certain P2X7 receptors.[9] | |
| Neurotransmitter Release | Sympathetic Neurons | 300 µM | To stimulate noradrenaline release.[10] |
Experimental Protocols
This protocol describes the preparation of a sterile, pH-adjusted ATP stock solution for use in cell culture experiments.
Materials:
-
This compound (e.g., Sigma-Aldrich A7699)
-
Sterile, nuclease-free water
-
1 M NaOH solution
-
pH indicator strips or a calibrated pH meter
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Dissolution: Weigh out the desired amount of this compound and dissolve it in a minimal volume of sterile water. ATP is soluble in water up to 50 mg/ml.[11][12]
-
pH Adjustment: The initial solution will be acidic (pH ~3.5).[11][12] Titrate the ATP solution with 1 M NaOH to a final pH of 7.5.[13] Monitor the pH carefully using pH strips or a pH meter. It is advisable to perform this step on ice to minimize ATP degradation.[14]
-
Sterile Filtration: Sterile filter the pH-adjusted ATP solution through a 0.22 µm syringe filter into a sterile container.[13]
-
Concentration Determination (Optional but Recommended):
-
Prepare a 1:100 dilution of the ATP stock solution in water.
-
Measure the absorbance at 259 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where the extinction coefficient (ε) for ATP at 259 nm is 15,400 M⁻¹cm⁻¹.[13]
-
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C.[13][14][15] Aqueous solutions of ATP are stable for several months when stored frozen.[12]
This protocol outlines the measurement of intracellular calcium ([Ca²⁺]i) changes in response to ATP stimulation using a fluorescent calcium indicator.
Materials:
-
Primary neuronal/glial co-cultures on glass coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Prepared ATP stock solution
-
Fluorescence microscope equipped for ratiometric imaging and time-lapse recording
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the cultured cells with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 15-20 minutes before imaging.
-
-
Imaging Setup:
-
Place the coverslip with the loaded cells in the imaging chamber on the microscope stage.
-
Continuously perfuse with HBSS.
-
Identify a field of view with both neurons and glial cells.
-
-
Baseline Recording: Acquire baseline fluorescence images by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and recording the emission at 510 nm. Record a stable baseline for several minutes.
-
ATP Stimulation:
-
Switch the perfusion to HBSS containing the desired concentration of ATP (e.g., 100 µM).
-
Continue to record the fluorescence changes during and after ATP application. ATP can be applied via bath application or a local perfusion system.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal and glial cell bodies.
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380) over time for each ROI.
-
An increase in this ratio indicates an increase in intracellular calcium concentration.
-
This protocol provides a general framework for recording ion channel activity in response to ATP application using the whole-cell patch-clamp technique.
Materials:
-
Neuronal culture on a coverslip
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular solution (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[16]
-
Intracellular solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH adjusted to 7.3.
-
Prepared ATP stock solution
Procedure:
-
Preparation:
-
Place the coverslip with neurons in the recording chamber and perfuse with extracellular solution.
-
Pull a glass micropipette to a resistance of 3-7 MΩ when filled with intracellular solution.
-
-
Cell Targeting and Sealing:
-
Under visual guidance, approach a neuron with the micropipette.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.
-
-
Recording:
-
In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -70 mV) to record inward currents.
-
Establish a stable baseline recording.
-
Apply ATP to the bath or locally via a perfusion pipette and record the induced current. P2X receptor activation will typically elicit a fast inward current.
-
-
Data Analysis: Measure the amplitude, kinetics (activation and desensitization), and reversal potential of the ATP-gated current.
This protocol describes the quantification of ATP released from cultured cells into the extracellular medium.
Materials:
-
Cultured neurons or glial cells
-
Luciferin-luciferase assay kit (e.g., Sigma-Aldrich FLAAM)
-
Luminometer
-
ATP standard for calibration curve
-
White, opaque 96-well plates
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to the desired confluency in a 96-well plate.
-
Replace the culture medium with a buffer solution (e.g., HBSS).
-
Apply a stimulus known to induce ATP release (e.g., high potassium solution to depolarize neurons, or a mechanical stimulus).
-
-
Sample Collection: Immediately after stimulation, collect a small aliquot (e.g., 50 µL) of the extracellular buffer from each well.
-
Luciferin-Luciferase Reaction:
-
Prepare the luciferin-luciferase reaction mix according to the kit manufacturer's instructions.[17]
-
Add the reaction mix to the wells of a white, opaque 96-well plate.
-
Add the collected samples to the reaction mix.
-
-
Luminescence Measurement: Immediately measure the light emission using a luminometer. The amount of light produced is directly proportional to the ATP concentration in the sample.
-
Quantification:
-
Generate a standard curve using known concentrations of an ATP standard.
-
Determine the ATP concentration in the experimental samples by comparing their luminescence values to the standard curve.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key concepts in ATP-mediated neurotransmission research.
Caption: ATP activates P2X and P2Y receptors, leading to distinct downstream signaling events.
Caption: Experimental workflow for calcium imaging of ATP-induced responses in cultured cells.
Caption: Workflow for measuring extracellular ATP release using the luciferin-luciferase assay.
References
- 1. midlandsci.com [midlandsci.com]
- 2. ATP signaling in brain: release, excitotoxicity and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | ATP P2X3 receptors and neuronal sensitization [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. On the Role of ATP-Gated P2X Receptors in Acute, Inflammatory and Neuropathic Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Modeling Interactions among Individual P2 Receptors to Explain Complex Response Patterns over a Wide Range of ATP Concentrations [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits [frontiersin.org]
- 10. ATP Stimulates Sympathetic Transmitter Release via Presynaptic P2X Purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol B: Preparation of ATP for transfection [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. ATP, 100mM [novoprolabs.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Selective reduction of neurotransmitter release by cAMP-dependent pathways in mouse detrusor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of ATP Disodium Salt in DNA Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-triphosphate (ATP), supplied as a stable disodium (B8443419) salt, is a critical energetic and signaling molecule indispensable for the intricate process of DNA replication. Its multifaceted roles extend from providing the energy for enzymatic activities to serving as a precursor for deoxynucleoside triphosphates (dNTPs). Understanding the precise requirements and effects of ATP is paramount for designing and interpreting in vitro DNA replication assays, as well as for the development of novel therapeutics targeting this fundamental biological process. These application notes provide a comprehensive overview of the experimental uses of ATP disodium salt in studying DNA replication, complete with detailed protocols and quantitative data to guide researchers in their experimental design.
Core Functions of ATP in DNA Replication
ATP plays several vital roles throughout DNA replication, primarily by providing the necessary energy for enzymatic reactions and acting as a precursor for dATP.[1] Key ATP-dependent processes include:
-
DNA Unwinding: DNA helicases utilize the energy from ATP hydrolysis to unwind the double-stranded DNA, creating the replication fork necessary for polymerase access.[1]
-
DNA Synthesis: While dNTPs are the direct building blocks, ATP is required for their synthesis and for the processivity of DNA polymerases.[1] The sliding clamp, which enhances polymerase processivity, is loaded onto the DNA in an ATP-dependent manner.
-
Ligation of Okazaki Fragments: On the lagging strand, DNA ligase seals the nicks between Okazaki fragments in a three-step mechanism that requires ATP.[2]
-
DNA Repair Mechanisms: Various DNA repair pathways that are often coupled with replication, such as base excision repair and nucleotide excision repair, rely on ATP for their function.[1]
Quantitative Data on ATP in DNA Replication Assays
The concentration of ATP is a critical parameter in in vitro DNA replication assays. Both insufficient and excessive levels can impede the reaction. The optimal concentration often depends on the specific system and the enzymes involved.
| Parameter | Enzyme/System | Reported Value/Observation | Reference |
| Optimal ATP Concentration | In vitro DNA replication in isolated HeLa cell nuclei | 4-5 mM | [3] |
| T4 DNA Ligase Assay | 1 mM | ||
| Okazaki Fragment Ligation Assay | 1 mM | [4] | |
| Inhibitory ATP Levels | In vitro DNA replication in isolated HeLa cell nuclei | High ATP levels and high ATP/ADP ratios resulted in marked inhibition. | [3] |
| Michaelis Constant (Km) for ATP | T4 DNA Ligase | 12 µM | |
| ATPase Activity | RecD2 Helicase | k_cat of 86.9 s⁻¹ in the presence of ssDNA | [5] |
| ATP Hydrolysis Coupling | RecQ Helicase | Hydrolysis of one ATP molecule is coupled to the translocation of approximately 1.6 nucleotides. | [6] |
Experimental Protocols
Protocol 1: In Vitro DNA Replication Assay using a Reconstituted System
This protocol is a generalized procedure for assembling a reconstituted in vitro DNA replication system, focusing on the essential role of ATP. Specific concentrations of individual replication factors may need to be optimized.
Materials:
-
Purified replication proteins:
-
Origin Recognition Complex (ORC)
-
Cdc6, Cdt1
-
MCM2-7 helicase complex
-
DNA polymerase δ and/or ε
-
Proliferating Cell Nuclear Antigen (PCNA)
-
Replication Factor C (RFC)
-
DNA Primase
-
DNA Ligase I
-
Replication Protein A (RPA)
-
-
Plasmid DNA with a replication origin (e.g., SV40 origin)
-
ATP Disodium Salt Solution (100 mM, pH 7.5)
-
dNTP mix (dATP, dCTP, dGTP, dTTP; 10 mM each)
-
[α-³²P]dCTP for radiolabeling
-
Replication Buffer (5X): 125 mM HEPES-KOH (pH 7.6), 50 mM MgCl₂, 250 mM Potassium Glutamate, 5 mM DTT
-
ATP Regeneration System: 200 mM Creatine Phosphate, 1 mg/mL Creatine Kinase
-
Nuclease-free water
Procedure:
-
Reaction Assembly: On ice, combine the following components in a microcentrifuge tube:
-
5X Replication Buffer: 4 µL
-
Plasmid DNA (10 ng/µL): 2 µL
-
ATP Disodium Salt (100 mM): 1 µL (final concentration 5 mM)
-
dNTP mix (10 mM): 0.5 µL (final concentration 250 µM)
-
[α-³²P]dCTP (10 µCi/µL): 1 µL
-
ATP Regeneration System: 1 µL
-
Purified replication proteins (pre-diluted to optimal concentrations): Variable volumes
-
Nuclease-free water: to a final volume of 20 µL
-
-
Initiation of Replication: Add the final replication protein (e.g., DNA polymerase) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding 80 µL of Stop Solution (20 mM EDTA, 0.5% SDS, and 1 mg/mL Proteinase K). Incubate at 37°C for 30 minutes.
-
Analysis of Replication Products:
-
Purify the replicated DNA using a spin column or phenol-chloroform extraction.
-
Analyze the products by agarose (B213101) gel electrophoresis followed by autoradiography. Replicated DNA will appear as higher molecular weight forms (catenated circles, etc.).
-
Protocol 2: ATP-Dependent DNA Ligase Activity Assay
This protocol measures the activity of DNA ligase by monitoring the joining of a radiolabeled DNA substrate.
Materials:
-
Purified DNA Ligase (e.g., T4 DNA Ligase)
-
Nicked DNA substrate (e.g., a plasmid with a single-strand break)
-
5'-³²P-labeled oligonucleotide hybridized to a complementary strand to create a nicked substrate.
-
ATP Disodium Salt Solution (10 mM, pH 7.5)
-
Ligase Buffer (10X): 500 mM Tris-HCl (pH 7.8), 100 mM MgCl₂, 50 mM DTT
-
Nuclease-free water
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixture:
-
10X Ligase Buffer: 2 µL
-
Nicked ³²P-labeled DNA substrate (10 nM): 2 µL
-
ATP Disodium Salt (10 mM): 2 µL (final concentration 1 mM)
-
Purified DNA Ligase (at various dilutions): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 25°C for 30 minutes.
-
Termination: Add 20 µL of Stop Solution to terminate the reaction.
-
Analysis:
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Separate the ligated (longer) and unligated (shorter) DNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands by autoradiography and quantify the percentage of ligated product.
-
Visualizations of ATP's Role in DNA Replication
The following diagrams, generated using the DOT language, illustrate the central role of ATP in the DNA replication process.
Caption: Overall workflow of DNA replication highlighting ATP-dependent stages.
Caption: Key ATP-dependent enzymes in the DNA replication process.
Conclusion
ATP disodium salt is a fundamental reagent in the study of DNA replication. Its roles as an energy source for helicases and ligases, and as a precursor for dNTPs, make its precise concentration and the ATP/ADP ratio critical determinants of in vitro replication efficiency. The provided protocols and quantitative data serve as a valuable resource for researchers aiming to elucidate the mechanisms of DNA replication and to develop novel therapeutic strategies targeting this essential cellular process. Careful optimization of ATP concentration is crucial for obtaining reliable and reproducible results in any in vitro DNA replication system.
References
- 1. promega.com [promega.com]
- 2. ATP-dependent DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hawaii.edu [hawaii.edu]
- 4. High-fidelity DNA ligation enforces accurate Okazaki fragment maturation during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATPase Mechanism of the 5′-3′ DNA Helicase, RecD2: EVIDENCE FOR A PRE-HYDROLYSIS CONFORMATION CHANGE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Troubleshooting & Optimization
Troubleshooting low signal in ATP luciferase assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their ATP (adenosine triphosphate) luciferase assays.
Troubleshooting Guide for Low Signal
Low or no signal in an ATP luciferase assay can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Q1: My luminescence signal is very low or absent. What are the first things I should check?
A1: When encountering low signal, start by verifying the fundamental components of your experiment:
-
Reagent Integrity: Ensure that your luciferase and luciferin (B1168401) reagents have not expired and have been stored correctly, typically at -20°C or -80°C and protected from light.[1][2] Repeated freeze-thaw cycles can diminish reagent activity.[2] Prepare fresh reagents if there is any doubt about their integrity.
-
Cell Viability and Number: Confirm that the cells used in the assay were viable and seeded at an appropriate density. A low number of metabolically active cells will result in a low ATP concentration and consequently a weak signal.[2][3]
-
Instrument Settings: Double-check the settings on your luminometer. Ensure that the correct filters (if any) are in place and that the integration time is appropriate for your expected signal strength. For low signals, increasing the integration time can help.[1]
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting low signal issues.
Caption: A flowchart for systematic troubleshooting of low signal in ATP luciferase assays.
Frequently Asked Questions (FAQs)
Reagent and Sample Preparation
Q2: How critical is the storage and handling of the luciferase enzyme and luciferin substrate?
A2: Extremely critical. Luciferase is an enzyme that can lose activity if not stored at the recommended temperature, and both luciferase and luciferin are sensitive to light degradation.[1][2] It is best to prepare single-use aliquots of the reconstituted reagents to avoid multiple freeze-thaw cycles.[2]
Q3: Could my cell lysis procedure be the cause of a low signal?
A3: Yes, inefficient cell lysis is a common reason for low signal. If the cell membrane is not adequately permeabilized, the ATP will not be released into the lysate to react with the luciferase.[4] Ensure that the lysis buffer is compatible with your cell type and that you are following the recommended incubation time and mixing procedure. For some cell types, a more rigorous lysis method may be necessary.
Q4: How does cell number affect the expected signal?
A4: The luminescent signal is directly proportional to the amount of ATP present, which in turn correlates with the number of metabolically active cells.[5][6] A low cell number will naturally produce a low signal. It is important to perform a cell titration experiment to determine the optimal cell seeding density for your assay.
Assay Conditions and Inhibitors
Q5: Can components in my sample or media interfere with the assay?
A5: Yes, certain compounds can inhibit the luciferase enzyme, leading to a reduced signal. Common inhibitors include some flavonoids and compounds with benzothiazole (B30560) or similar structures.[7][8] Additionally, high concentrations of some solvents used to dissolve test compounds may also interfere with the assay. It is advisable to run a control with the vehicle used to dissolve your test compounds.
Q6: How do temperature and pH affect the luciferase reaction?
A6: The firefly luciferase enzyme has an optimal temperature and pH range for activity. Deviations from these optimal conditions can significantly reduce the light output. Most commercial assays are buffered to maintain an optimal pH, but it is important to ensure that your samples do not drastically alter the pH of the final reaction mixture. The optimal temperature for the luciferase reaction is typically around room temperature (20-25°C).[9]
Data Interpretation and Instrument Settings
Q7: What are Relative Light Units (RLU) and how should I interpret them?
A7: Relative Light Units (RLU) are the arbitrary units of measurement for the light produced by the luciferase reaction.[10] The absolute RLU value can vary between different luminometers. Therefore, it is crucial to include proper controls, such as a blank (no cells) and a positive control (a known concentration of ATP), to accurately interpret your results. An ATP standard curve can be used to convert RLU values to ATP concentrations.[11][12]
Q8: How can I optimize my luminometer settings for low signal detection?
A8: For low signals, you can increase the integration time (the duration the detector collects photons) to improve the signal-to-noise ratio.[1] Ensure that you are using a plate with opaque white walls, as this will maximize the reflection of the light signal towards the detector.[3]
Data Presentation
The following tables summarize key quantitative data relevant to ATP luciferase assays.
Table 1: Typical Intracellular ATP Concentrations in Mammalian Cells
| Cell Type | ATP Concentration (mM) |
| Muscle Cells | 1 - 10 |
| HeLa Cells | ~3.8 |
| Jurkat Cells | Varies with cell density |
| General Mammalian Cells | 1 - 10 |
Note: ATP concentrations can vary significantly depending on cell type, metabolic state, and culture conditions.[13][14][15][16][17]
Table 2: Example of ATP Standard Curve Data
| ATP Concentration (nM) | Average RLU |
| 1000 | 1,500,000 |
| 100 | 150,000 |
| 10 | 15,000 |
| 1 | 1,500 |
| 0.1 | 150 |
| 0 (Blank) | 50 |
Note: These are representative values. Actual RLU will vary depending on the instrument, reagents, and assay conditions. A standard curve should be generated for each experiment.[18][19]
Table 3: Common Inhibitors of Firefly Luciferase
| Inhibitor | IC50 |
| Resveratrol | ~5 µM |
| Biochanin A | ~0.64 µM |
| Formononetin | ~3.88 µM |
| Calycosin | ~4.96 µM |
IC50 values can vary depending on the assay conditions and the specific luciferase variant used.[7][8][20][21][22]
Table 4: Effect of Temperature and pH on Firefly Luciferase Activity
| Condition | Relative Activity (%) |
| Temperature | |
| 25°C | 100 |
| 30°C | ~90 |
| 35°C | ~30 |
| 40°C | <10 |
| pH | |
| 6.0 | Decreased activity, red-shifted emission |
| 7.4 | Optimal activity, yellow-green emission |
| 8.0 | High activity, yellow-green emission |
Note: The optimal temperature and pH can vary for different luciferase variants. High temperatures can lead to rapid enzyme inactivation.[9][23][24][25][26][27][28][29][30]
Experimental Protocols
Protocol 1: Preparation of ATP Standard Curve
-
Prepare a 1 mM ATP stock solution: Dissolve the appropriate amount of ATP disodium (B8443419) salt in nuclease-free water.
-
Perform serial dilutions: Create a series of standards ranging from 1 µM to 0.1 nM by serially diluting the ATP stock solution in the same buffer or medium used for your experimental samples.
-
Aliquot standards: Add the same volume of each standard to the wells of a white, opaque-walled 96-well plate as your experimental samples.
-
Add luciferase reagent: Add the reconstituted luciferase reagent to each well containing the ATP standards.
-
Measure luminescence: Immediately measure the luminescence using a luminometer.
-
Plot the standard curve: Plot the RLU values against the corresponding ATP concentrations and fit a linear regression to the data.[18][19]
Protocol 2: Cell Lysis for ATP Measurement
For Adherent Cells:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the appropriate volume of lysis buffer to each well to ensure complete coverage of the cells.
-
Incubate at room temperature for the time recommended by the lysis buffer manufacturer (typically 5-10 minutes), with gentle shaking.
-
Proceed to the luminescence measurement.
For Suspension Cells:
-
Pellet the cells by centrifugation.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in PBS and pellet again to wash.
-
Resuspend the washed cell pellet in the appropriate volume of lysis buffer.
-
Incubate at room temperature for the recommended time with occasional vortexing.
-
Proceed to the luminescence measurement.
Signaling Pathway and Experimental Workflow Diagrams
Biochemical Pathway of Luciferase Reaction
The following diagram illustrates the biochemical reaction catalyzed by firefly luciferase.
Caption: The ATP-dependent firefly luciferase reaction pathway.
Experimental Workflow for an ATP Luciferase Assay
This diagram outlines the general steps involved in performing an ATP luciferase assay.
Caption: A simplified workflow for a typical cell-based ATP luciferase assay.
References
- 1. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. goldbio.com [goldbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Measuring Relative Cell Number with Our ATP-Luciferase Assay Reagent | TCI EUROPE N.V. [tcichemicals.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 7. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Temperature-dependent effects of high pressure on the bioluminescence of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. my.luminultra.com [my.luminultra.com]
- 11. preferred-cell-systems.com [preferred-cell-systems.com]
- 12. preferred-cell-systems.com [preferred-cell-systems.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. biochemistry - What is the concentration of ATP in an average cell? - Biology Stack Exchange [biology.stackexchange.com]
- 17. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. promega.com [promega.com]
- 20. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. A basis for reduced chemical library inhibition of firefly luciferase obtained from directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. In-depth Characterization of Firefly Luciferase as a Reporter of Circadian Gene Expression in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Bioluminescence Color-Tuning Firefly Luciferases: Engineering and Prospects for Real-Time Intracellular pH Imaging and Heavy Metal Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thermostability of firefly luciferases affects efficiency of detection by in vivo bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Alteration in the Sensitivity of Firefly Bioluminescence to pH Driven by Molecular Recruitment to Coacervate Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
How to prevent ATP disodium salt hydrate degradation in solution.
Technical Support Center: ATP Disodium (B8443419) Salt Hydrate (B1144303) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ATP disodium salt hydrate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of ATP in solution?
A1: The stability of ATP in an aqueous solution is primarily affected by three main factors:
-
pH: ATP is most stable in a narrow pH range, typically between 6.8 and 7.4.[1][2] Solutions that are too acidic or too alkaline will experience rapid hydrolysis of ATP into ADP and inorganic phosphate (B84403).[1][3]
-
Temperature: Elevated temperatures significantly accelerate the rate of ATP hydrolysis.[4][5][6] For long-term stability, it is crucial to store ATP solutions at low temperatures.
-
Enzymatic Activity: The presence of ATP-hydrolyzing enzymes, such as ATPases or phosphatases, will lead to rapid degradation of ATP.[7][8][9] These enzymes can be introduced through biological contamination.
Q2: What is the optimal pH for storing an ATP solution?
A2: The optimal pH for storing ATP solutions to ensure maximum stability is between 6.8 and 7.4.[1] Outside of this range, the rate of hydrolysis increases significantly. When preparing an ATP solution, it is critical to adjust the pH to fall within this neutral range.
Q3: How should I store my ATP stock solution for long-term use?
A3: For long-term storage, ATP stock solutions should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[10][11][12] This practice minimizes the damaging effects of repeated freeze-thaw cycles. Aqueous solutions of ATP are stable for months when stored frozen at -20°C.[11][13] The solid, powdered form of this compound is stable for over two years when stored at -20°C with a desiccant.[13][14]
Q4: Can I store my ATP solution at 4°C?
A4: Storing ATP solutions at 4°C is only recommended for short-term use, typically for no longer than one week.[11][13] For any duration longer than that, freezing the solution is highly advised to prevent significant degradation.
Q5: What is the role of divalent metal ions, like Mg²⁺, in ATP stability?
A5: Divalent metal ions have a dual role concerning ATP. On one hand, ions like Mg²⁺ and Ca²⁺ can catalyze the hydrolysis of ATP.[13][15][16] However, Mg²⁺ is also essential for the biological activity of most ATP-utilizing enzymes, as the actual substrate is often a Mg²⁺-ATP complex.[17] If the goal is to store a stable ATP solution for non-enzymatic assays, it is best to avoid the inclusion of divalent cations.[11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background signal of inorganic phosphate (Pi) in my assay. | ATP solution has degraded, releasing free phosphate. | Prepare a fresh ATP stock solution following the recommended protocol for pH and temperature control. Ensure the solution is stored in single-use aliquots at -20°C or below.[10][11] |
| Inconsistent results between experiments using the same ATP stock. | Repeated freeze-thaw cycles are degrading the ATP in your stock solution. | Aliquot your ATP stock solution into smaller volumes to be used for individual experiments, thus avoiding the need to thaw the entire stock repeatedly.[10] |
| Loss of ATP activity in my cell culture medium. | The pH of the medium is outside the optimal range for ATP stability, or the medium contains endogenous or contaminating enzymes that are degrading the ATP. | Adjust the pH of your final working solution to between 6.8 and 7.4.[1][2] Use sterile, enzyme-free reagents and aseptic techniques to prevent microbial contamination. |
| Precipitate forms in my ATP solution upon freezing. | The concentration of ATP or other salts in the solution is too high, leading to precipitation at low temperatures. | Prepare the ATP solution at the desired final concentration. If a high concentration is necessary, consider a different buffer system or the addition of a cryoprotectant. Quick-freezing in liquid nitrogen may also help.[11] |
Data Summary
Table 1: Stability of Aqueous ATP Solutions at Different Temperatures
| Temperature | Stability Duration | Reference(s) |
| -20°C | Months | [11][13] |
| 0°C to 4°C | Approximately one week | [11][13] |
| 22-25°C | Half-life of 54 days in deionized water | [4] |
| 50-55°C | Half-life of 0.5 days in deionized water | [4] |
Table 2: Key Factors Influencing ATP Solution Stability
| Factor | Optimal Condition for Stability | Consequences of Deviation | Reference(s) |
| pH | 6.8 - 7.4 | Rapid hydrolysis at acidic or alkaline pH. | [1][2][3] |
| Temperature | ≤ -20°C for long-term storage | Increased rate of hydrolysis at higher temperatures. | [4][5][6] |
| Divalent Cations | Absent for non-enzymatic use | Catalyze hydrolysis (e.g., Mg²⁺, Ca²⁺). | [13][15][16] |
| Enzymes | Absent | Rapid degradation by ATPases and phosphatases. | [7][8][9] |
Experimental Protocol: Preparation of a Stable 100 mM ATP Stock Solution
This protocol details the steps to prepare a stable aqueous stock solution of this compound.
Materials:
-
This compound (powder)
-
Nuclease-free water
-
1 M NaOH solution
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pH meter
-
0.22 µm syringe filter
Procedure:
-
Weighing ATP: In a sterile conical tube, weigh the appropriate amount of this compound powder to achieve a final concentration of 100 mM.
-
Dissolving ATP: Add a volume of nuclease-free water that is approximately 80% of your final desired volume. Mix gently by inversion until the ATP is completely dissolved. Perform this step on ice to minimize degradation.
-
pH Adjustment:
-
Place the tube containing the ATP solution in an ice bath.
-
Carefully monitor the pH using a calibrated pH meter. The initial pH of the solution will be acidic.[13]
-
Slowly add small increments of 1 M NaOH, mixing well after each addition. Continue to add NaOH until the pH of the solution is between 7.0 and 7.4.
-
Caution: Avoid over-titrating with NaOH. If the pH becomes too basic, the ATP will hydrolyze rapidly.[18] If this occurs, it is best to discard the solution and start over.
-
-
Final Volume Adjustment: Once the desired pH is reached, add nuclease-free water to bring the solution to the final desired volume.
-
Sterilization: To ensure the solution is free from microbial contamination, pass it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Dispense the sterile ATP solution into single-use, nuclease-free microcentrifuge tubes. Immediately store these aliquots at -20°C or -80°C.
Visualizations
Caption: Factors leading to ATP degradation via hydrolysis.
Caption: Workflow for preparing a stable ATP solution.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. biochemistry - Do the pH and other ions affect the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ATP hydrolysis kinetics of Na,K-ATPase in cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The enzymatic degradation of ATP to adenosine by microglial CD39 regulates neurovascular coupling and metabolic supply to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of extracellular ATP degradation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. researchgate.net [researchgate.net]
- 12. ATP Solution (100 mM) 0.25 mL | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Role of divalent metal cations in ATP hydrolysis catalyzed by the hepatitis C virus NS3 helicase: Magnesium provides a bridge for ATP to fuel unwinding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimizing ATP for Kinase Activity
This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for optimizing adenosine (B11128) triphosphate (ATP) concentration in kinase assays.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to optimize the ATP concentration in a kinase assay?
Optimizing ATP concentration is crucial because most kinase inhibitors are ATP-competitive, meaning they compete with ATP for the same binding site on the kinase. The concentration of ATP in your assay will directly influence the measured potency (IC50) of an inhibitor.[1] Using an arbitrary or inconsistent ATP concentration can lead to misleading data regarding an inhibitor's selectivity and potency.[2]
There are two primary strategies for selecting an ATP concentration:
-
Assaying at the Kₘ for ATP: Setting the ATP concentration equal to its Michaelis constant (Kₘ) minimizes the competitive effect of ATP.[3] Under these conditions, the resulting IC50 value is approximately twice the inhibitor constant (Kᵢ), providing a direct measure of the inhibitor's binding affinity to the kinase.[1][4] This is ideal for primary screening and determining the intrinsic potency of a compound.
-
Assaying at Physiological ATP Concentrations: To better predict an inhibitor's efficacy in a cellular environment, assays can be performed at high ATP concentrations (1-10 mM) that mimic intracellular levels.[5][3][6] This often results in higher IC50 values compared to assays run at the Kₘ.[7]
Q2: What is the Michaelis Constant (Kₘ) for ATP?
The Michaelis constant (Kₘ) for ATP is the specific ATP concentration at which a given kinase exhibits half of its maximum reaction velocity (Vₘₐₓ).[8][9] It serves as an approximation of the affinity between the kinase and ATP.[2][1] Each kinase has a unique Kₘ for ATP, which is why determining it experimentally is a critical first step in assay development.
Q3: What are the typical ATP concentrations in cells versus biochemical assays?
There is a significant difference between intracellular ATP levels and the concentrations typically used in biochemical assays. This discrepancy is a primary reason for shifts in inhibitor potency between in vitro and cellular experiments.
| Condition | Typical ATP Concentration Range | References |
| Physiological (Intracellular) | 1 - 10 mM | [3][6][10][11] |
| Biochemical Assay (at Kₘ) | 1 - 50 µM (Varies by kinase) | [1][8] |
Q4: How does ATP concentration mathematically affect inhibitor IC50 values?
The relationship between IC50, inhibitor affinity (Kᵢ), ATP concentration ([ATP]), and the kinase's affinity for ATP (Kₘ) is described by the Cheng-Prusoff equation.[1][4]
IC50 = Kᵢ + (Kᵢ / Kₘ) * [ATP]
As shown in the equation, the IC50 value is linearly dependent on the ATP concentration.[2] The table below illustrates how changing the [ATP] from the Kₘ to a physiological level (1 mM) drastically increases the IC50, particularly for a kinase with a lower Kₘ for ATP.
| Parameter | Kinase A | Kinase B |
| Inhibitor Kᵢ | 10 nM | 10 nM |
| ATP Kₘ | 5 µM | 50 µM |
| IC50 at [ATP] = Kₘ | 20 nM | 20 nM |
| IC50 at [ATP] = 1 mM (1000 µM) | 2,010 nM (2.01 µM) | 210 nM |
This demonstrates that an inhibitor can appear significantly less potent at physiological ATP concentrations.[1][4]
Experimental Protocols
Protocol: Determination of the Apparent Kₘ of a Kinase for ATP
This protocol describes the steps to determine the Michaelis constant for ATP for a specific kinase, a critical prerequisite for inhibitor screening assays.[7]
1. Reagents and Materials:
-
Purified, active kinase enzyme
-
Specific peptide or protein substrate
-
High-purity ATP stock solution (e.g., 10 mM)
-
Kinase reaction buffer (containing required cofactors, typically 10-20 mM MgCl₂)
-
Assay detection reagents (e.g., ADP-Glo™, radiometric [γ-³²P]ATP, or fluorescence-based)[12][13]
-
Microplates (96- or 384-well)
-
Plate reader, scintillation counter, or fluorescence reader
2. Experimental Procedure:
-
Optimize Enzyme and Substrate: Before determining the ATP Kₘ, first establish a concentration of kinase and substrate that produces a robust signal within the linear range of the reaction over a set time (e.g., 30-60 minutes).[14] Aim for <20% substrate turnover.
-
Prepare ATP Dilutions: Create a 2-fold serial dilution of ATP in the kinase reaction buffer. A typical range to test is 0.5 µM to 250 µM.[8] It is crucial to span both below and above the expected Kₘ.
-
Set Up Reactions: On a microplate, add the kinase and its substrate (at their pre-determined optimal concentrations) to wells.
-
Initiate Reaction: Add the varying concentrations of ATP to the wells to start the kinase reaction.[14] Include a "no-kinase" control for background subtraction.[15]
-
Incubate: Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for the pre-determined time.[12]
-
Stop and Detect: Terminate the reaction and measure the output signal (e.g., luminescence, radioactivity, fluorescence) according to your assay kit's instructions.
-
Data Analysis:
-
Subtract the background signal (from "no-kinase" controls) from all data points.
-
Convert the signal to reaction velocity (e.g., pmol of ADP produced/min).
-
Plot the initial reaction velocity (Y-axis) against the ATP concentration (X-axis).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.[16]
-
Troubleshooting Guide
Issue: My kinase activity is very low or undetectable.
-
Possible Cause: The kinase concentration is too low, or the enzyme is inactive.
-
Solution: Perform an enzyme titration to find the optimal concentration that yields a strong signal in the linear range of the assay.[14] Verify enzyme activity with a positive control substrate if available.
-
-
Possible Cause: The reaction time is too short.
-
Solution: Conduct a time-course experiment (e.g., 5, 10, 20, 40, 60 minutes) to find the optimal incubation time where the reaction remains linear.[12]
-
-
Possible Cause: Sub-optimal buffer conditions.
Issue: I am seeing a high background signal in my assay.
-
Possible Cause: Interference from test compounds or assay components.
-
Solution: Some compounds can be auto-fluorescent or quench a fluorescent signal, leading to false positives or negatives.[13][17] Always run controls without the enzyme and without the substrate to identify the source of the background. Consider using an alternative detection method (e.g., luminescence instead of fluorescence) if compound interference is persistent.[13]
-
-
Possible Cause: Contaminated reagents.
-
Solution: Impurities in ATP, substrates, or buffers can interfere with reaction kinetics.[13] Use high-purity reagents and prepare fresh solutions.
-
Issue: My IC50 values are inconsistent between experiments.
-
Possible Cause: Inconsistent ATP preparation.
-
Solution: ATP solutions can hydrolyze over time, especially after multiple freeze-thaw cycles. Prepare fresh serial dilutions of ATP from a validated, high-concentration stock for each experiment.[7]
-
-
Possible Cause: Variation in reaction conditions.
-
Solution: Ensure that all parameters, including incubation time, temperature, and concentrations of cofactors (Mg²⁺), are kept consistent across all experiments.[7]
-
Issue: My inhibitor is much less potent in my cellular assay compared to my biochemical assay.
-
Possible Cause: Competition with high intracellular ATP.
-
Solution: This is an expected result for an ATP-competitive inhibitor.[5] The millimolar concentration of ATP inside a cell will effectively compete with the inhibitor, leading to a rightward shift in the dose-response curve and a higher apparent IC50. To better understand this, you can perform your biochemical assay at a high ATP concentration (e.g., 1-5 mM) to see if it recapitulates the cellular results.[5]
-
Visualizations
Caption: Workflow for optimizing ATP concentration in kinase assays.
Caption: Simplified kinase signaling pathway showing the role of ATP.
Caption: Troubleshooting flowchart for low kinase activity.
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. promega.com [promega.com]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Common impurities in commercial ATP disodium salt hydrate and their effects.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common impurities in commercial ATP disodium (B8443419) salt hydrate (B1144303) and their potential effects on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial ATP disodium salt hydrate?
The most prevalent impurities are its hydrolysis products: Adenosine (B11128) Diphosphate (ADP) and Adenosine Monophosphate (AMP).[1][2] These arise from the breakdown of ATP over time.[1][3] Additionally, divalent cations such as Calcium (Ca²⁺) and Magnesium (Mg²⁺) can be present as impurities.[4][5] Some suppliers offer higher purity grades of ATP where these ions have been removed by chromatography.[4][5]
Q2: How can these impurities affect my experiments?
ADP and AMP can act as competitive inhibitors for enzymes that use ATP, such as kinases, potentially leading to an underestimation of enzyme activity. In assays that measure ATP content as a marker for cell viability (e.g., luciferase-based assays), the presence of these breakdown products can lead to inaccurate quantification.[6][7] Divalent cations can also significantly impact the activity of certain enzymes. For instance, while Mg²⁺ is often a required cofactor for kinases, the presence of Ca²⁺ can sometimes be inhibitory or alter the enzyme's affinity for ATP.[8][9]
Q3: My luciferase-based cell viability assay is showing a lower signal than expected. Could ATP impurities be the cause?
Yes, this is a possibility. Luciferase-based assays are highly specific for ATP.[10][11] If your ATP stock has degraded into ADP and AMP, the concentration of active ATP will be lower than anticipated, resulting in a reduced luminescent signal. It is crucial to use high-purity ATP and to properly store it to prevent degradation.
Q4: I am performing a kinase assay and my results are inconsistent. How might ATP impurities be contributing to this?
Inconsistent results in kinase assays can be due to several factors related to ATP impurities. The presence of varying amounts of ADP, a competitive inhibitor, can lead to variability in kinase inhibition.[12] Furthermore, the concentration of divalent cations in your ATP stock can affect kinase activity, and lot-to-lot variability in these cation concentrations can contribute to inconsistent results.[8][13]
Troubleshooting Guides
Issue 1: Lower-than-Expected Signal in ATP-Dependent Assays (e.g., Kinase or Luciferase Assays)
| Possible Cause | Troubleshooting Step |
| Degradation of ATP stock to ADP and AMP | 1. Prepare fresh ATP solutions for each experiment. 2. Aliquot ATP stock solutions upon receipt and store at -20°C or -80°C to minimize freeze-thaw cycles. 3. Verify the purity of your ATP stock using an analytical method like HPLC (see Experimental Protocols). |
| Inaccurate ATP Concentration | 1. Re-measure the concentration of your ATP stock solution using spectrophotometry (A₂₅₉ nm, ε = 15,400 M⁻¹cm⁻¹ in phosphate (B84403) buffer, pH 7.0).[4] 2. Prepare a fresh ATP standard curve for quantitative assays. |
| Suboptimal Divalent Cation Concentration | 1. Ensure the final concentration of Mg²⁺ in your assay buffer is optimal for your specific enzyme (typically 5-10 mM for kinases).[13] 2. If your ATP preparation contains unknown amounts of divalent cations, consider using a high-purity, cation-free ATP source. |
Issue 2: High Background Signal in Luminescence-Based ATP Assays
| Possible Cause | Troubleshooting Step |
| Contamination of Reagents with ATP | 1. Use dedicated, sterile pipette tips and tubes for all reagents. 2. Prepare fresh assay buffers and substrate solutions. |
| Non-Enzymatic Light Emission | 1. Run a control reaction without enzyme to determine the background signal. 2. If the background is high, consider a different formulation of luciferase or a different assay kit. |
Data Presentation
Table 1: Common Impurities and Their Typical Levels in Commercial this compound
| Impurity | Typical Abundance | Potential Impact |
| Adenosine Diphosphate (ADP) | Variable, increases with improper storage | Competitive inhibition of ATP-dependent enzymes.[14] |
| Adenosine Monophosphate (AMP) | Variable, increases with improper storage | Can allosterically regulate some enzymes.[14] |
| Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Varies by grade and manufacturer | Can act as cofactors or inhibitors for enzymes.[8][9] |
Experimental Protocols
Protocol 1: Quantification of ATP, ADP, and AMP by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the separation and quantification of ATP and its primary impurities, ADP and AMP.[15][16][17]
1. Sample Preparation:
-
Dissolve the this compound sample in HPLC-grade water to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 85% A, 15% B
-
15-20 min: Hold at 85% A, 15% B
-
20-25 min: Linear gradient back to 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 259 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Run standards of ATP, ADP, and AMP to determine their retention times.
-
Integrate the peak areas for each component in the sample chromatogram.
-
Quantify the amount of each component by comparing the peak areas to a standard curve.
Protocol 2: Luciferase-Based Assay for ATP Quantification
This protocol provides a highly sensitive method for determining the concentration of active ATP in a sample.[11][18]
1. Reagent Preparation:
-
Luciferase Assay Buffer: Prepare a buffer containing 25 mM Tricine, 5 mM MgSO₄, 0.1 mM EDTA, and 0.1 mM DTT, pH 7.8.
-
Luciferin Stock Solution: Prepare a 10 mM stock solution of D-luciferin in the assay buffer. Store protected from light at -20°C.
-
Luciferase Stock Solution: Reconstitute firefly luciferase in the assay buffer to a concentration of 1 mg/mL. Store at -80°C.
-
Reaction Mix: On the day of the experiment, prepare a reaction mix containing 1 mM D-luciferin and 5 µg/mL luciferase in the assay buffer.
2. Assay Procedure:
-
Prepare a standard curve of high-purity ATP in the assay buffer.
-
Add 10 µL of your ATP sample or standard to a well of a white, opaque 96-well plate.
-
Add 90 µL of the Reaction Mix to each well.
-
Immediately measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (from a well with no ATP).
-
Plot the luminescence values of the standards against their concentrations to generate a standard curve.
-
Determine the ATP concentration in your samples from the standard curve.
Visualizations
Caption: ATP hydrolysis pathway showing the generation of ADP and AMP.
Caption: Workflow for the analysis of ATP purity.
Caption: Troubleshooting logic for ATP-dependent assays.
References
- 1. ATP hydrolysis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. What happens during ATP hydrolysis? | AAT Bioquest [aatbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divalent Metal Ions Mg2+ and Ca2+ Have Distinct Effects on Protein Kinase A Activity and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divalent cation-induced changes in conformation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luciferase Assay System Protocol [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Increased AMP deaminase activity decreases ATP content and slows protein degradation in cultured skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem-agilent.com [chem-agilent.com]
Technical Support Center: Stability of ATP Disodium Salt Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt solutions, focusing on the critical role of pH. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of an ATP disodium salt solution?
A1: ATP disodium salt solutions are most stable in the pH range of 6.8 to 7.4.[1] Within this range, the rate of non-enzymatic hydrolysis to Adenosine Diphosphate (ADP) and inorganic phosphate (B84403) is minimized.
Q2: How does pH outside the optimal range affect ATP stability?
A2: Both acidic and alkaline conditions significantly accelerate the hydrolysis of ATP.[1]
-
Acidic conditions (pH < 6.8): Lower pH leads to an increased rate of hydrolysis. For instance, in 0.1 N acid at 100°C, the half-life of ATP is only 8 minutes.[2]
-
Alkaline conditions (pH > 7.4): In alkaline solutions, ATP also hydrolyzes rapidly, primarily to Adenosine Monophosphate (AMP) and pyrophosphate.[2]
Q3: How should I store my ATP disodium salt solutions?
A3: The appropriate storage conditions depend on the desired shelf life:
-
Short-term (up to one week): Refrigerated storage at 2-8°C is suitable for solutions buffered to a neutral pH.
-
Long-term (months to a year or more): For long-term storage, it is recommended to aliquot the ATP solution into single-use volumes and store them frozen at -20°C or -80°C. Neutral ATP solutions stored frozen are stable for at least one year.[2] Rapidly freezing the solution, for instance, using liquid nitrogen, is advisable to prevent the formation of ice crystals that could damage the molecule.
Q4: Can I repeatedly freeze and thaw my ATP solution?
A4: It is highly recommended to avoid multiple freeze-thaw cycles. Each cycle can contribute to the degradation of ATP. For optimal performance, it is best to prepare single-use aliquots.
Q5: What are the main degradation products of ATP, and how can I detect them?
A5: The primary degradation products of ATP are ADP and AMP. The presence and concentration of these degradation products can be reliably quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in ATP-dependent assays. | ATP degradation due to improper solution pH. | Prepare fresh ATP solutions daily in a buffer with a pH between 6.8 and 7.4. Verify the pH of the final solution. |
| ATP degradation due to improper storage. | Aliquot ATP stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Contamination of the ATP solution with ATPases. | Ensure all glassware and reagents are sterile. Filter-sterilize the ATP solution using a 0.22 µm filter. | |
| Precipitate forms in the ATP solution upon freezing. | Concentration of ATP is too high, or the freezing process is too slow. | Prepare ATP solutions at a concentration that remains soluble upon freezing. Flash-freeze aliquots in liquid nitrogen before transferring to a freezer. |
| Observed ATP concentration is lower than expected. | Hydrolysis has occurred during preparation or storage. | Prepare ATP solutions on ice and adjust the pH carefully. Use freshly prepared solutions for critical experiments. |
| Inaccurate initial concentration determination. | Verify the concentration of your ATP stock solution spectrophotometrically (A259, ε = 15.4 mM⁻¹ cm⁻¹ at pH 7.0). |
Quantitative Data on ATP Stability
The stability of ATP is highly dependent on both pH and temperature. The following tables summarize the available quantitative data on the rate of ATP hydrolysis.
Table 1: Half-life of ATP at 100°C in Acidic Conditions
| Condition | Half-life |
| 0.1 N Acid | 8 minutes[2] |
| 1 N Acid | < 7 minutes (67% hydrolysis in 7 min)[2] |
Table 2: Rate Constants for Non-enzymatic Hydrolysis of ATP at Elevated Temperatures
| Temperature | pH | Rate Constant (s⁻¹) | Corresponding Half-life |
| 80°C | 7 | Not explicitly stated, but lower than at 120°C | Longer than at 120°C |
| 100°C | 7 | Not explicitly stated, but lower than at 120°C | Longer than at 120°C |
| 120°C | 3 | 4.34 x 10⁻³[3] | Approximately 2.7 minutes |
| 120°C | 7 | 2.91 x 10⁻³[3] | Approximately 4 minutes |
Note: Comprehensive quantitative data for ATP hydrolysis rates at more common laboratory temperatures (e.g., 4°C, 25°C, 37°C) across a wide pH range is limited in publicly available literature. The general principle is that the rate of hydrolysis decreases significantly at lower temperatures.
Experimental Protocols
Protocol 1: Preparation of a Stable ATP Disodium Salt Stock Solution
This protocol describes the preparation of a 100 mM ATP stock solution with enhanced stability.
Materials:
-
ATP disodium salt hydrate
-
Nuclease-free water
-
1 M NaOH solution
-
Sterile, nuclease-free microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the ATP in nuclease-free water to achieve a concentration slightly higher than the target of 100 mM to account for the volume of NaOH that will be added.
-
Place the solution on ice and slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.
-
Adjust the pH to between 7.0 and 7.5. Be careful not to overshoot the pH, as alkaline conditions also promote hydrolysis.
-
Bring the solution to the final desired volume with nuclease-free water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes.
-
Immediately freeze the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: HPLC Method for Quantifying ATP and its Degradation Products
This protocol provides a general method for the analysis of ATP, ADP, and AMP using reverse-phase HPLC with UV detection.[4][5][6][7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.8
-
Mobile Phase B: Acetonitrile
-
ATP, ADP, and AMP standards
Procedure:
-
Sample Preparation: Dilute the ATP solution to be analyzed in Mobile Phase A to a concentration within the linear range of the assay.
-
Standard Curve Preparation: Prepare a series of standards containing known concentrations of ATP, ADP, and AMP in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 259 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 20% Mobile Phase B
-
15-20 min: Hold at 20% Mobile Phase B
-
20-25 min: Return to 100% Mobile Phase A
-
25-30 min: Re-equilibration at 100% Mobile Phase A
-
-
-
Analysis: Inject the standards and samples. Identify the peaks for ATP, ADP, and AMP based on their retention times compared to the standards.
-
Quantification: Construct a standard curve by plotting the peak area against the concentration for each standard. Use the standard curve to determine the concentration of ATP, ADP, and AMP in the samples.
Visualizations
Caption: ATP hydrolysis pathways under different pH conditions.
Caption: Workflow for assessing ATP solution stability.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dggv.de [dggv.de]
- 4. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Why is my ATP-dependent enzyme inactive in the presence of ATP disodium salt?
Topic: Troubleshooting Inactivity of ATP-Dependent Enzymes with ATP Disodium (B8443419) Salt
This guide is designed for researchers, scientists, and drug development professionals encountering issues with the activity of ATP-dependent enzymes when using ATP disodium salt.
Frequently Asked Questions (FAQs)
Q1: Why is my ATP-dependent enzyme showing low or no activity when I use ATP disodium salt?
The most common reason for the inactivity of an ATP-dependent enzyme in the presence of ATP disodium salt is the absence of a critical cofactor: magnesium ions (Mg²⁺). The biologically active form of ATP for most enzymes is not free ATP but rather a complex of Mg²⁺ and ATP, often denoted as Mg-ATP.[1][2][3]
Key points to consider:
-
Magnesium as an Essential Cofactor: Over 300 enzymes require magnesium ions for their catalytic activity, including virtually all enzymes that utilize or synthesize ATP, such as kinases and ATPases.[2][4]
-
The Role of Mg-ATP Complex: Magnesium ions bind to the negatively charged phosphate (B84403) groups of the ATP molecule. This binding is crucial for several reasons:
-
ATP Salt Forms: Commercially available ATP often comes as a disodium salt (Na₂ATP).[6][7][8] This form does not contain magnesium. Therefore, you must supplement your reaction buffer with an adequate concentration of a magnesium salt, such as magnesium chloride (MgCl₂).
Q2: Could the sodium ions from the ATP disodium salt be inhibiting my enzyme?
While less common than the absence of magnesium, high concentrations of sodium ions (Na⁺) can be inhibitory to some enzymes.[9] For certain enzymes, like Na⁺/K⁺-ATPase, sodium ions play a complex regulatory role and can be inhibitory at specific concentrations.[10][11] However, for most ATP-dependent enzymes, the lack of magnesium is the primary issue. If you suspect sodium inhibition, consider dialysis of your enzyme preparation or using a different salt form of ATP if available.
Q3: What is the optimal concentration of magnesium to add to my reaction?
The optimal concentration of magnesium depends on the specific enzyme and the ATP concentration. A general starting point is to have a slight molar excess of Mg²⁺ over ATP. An excess of free ATP can chelate (bind to) the available Mg²⁺, reducing the concentration of the active Mg-ATP complex and inhibiting the reaction.[12] Conversely, an excess of free Mg²⁺ can sometimes act as an activator.
The ideal ATP:Mg²⁺ ratio should be determined empirically for your specific experimental conditions.
Troubleshooting Guide
If you are experiencing low or no activity with your ATP-dependent enzyme, follow these troubleshooting steps.
Step 1: Verify the Presence and Concentration of Magnesium
This is the most critical step. Ensure that you are adding a source of Mg²⁺ (e.g., MgCl₂) to your reaction buffer.
-
Action: Supplement your reaction mixture with MgCl₂.
-
Recommendation: Start with a MgCl₂ concentration that is 1 to 2 mM higher than your ATP concentration.
Step 2: Optimize the ATP:Mg²⁺ Ratio
The ratio of ATP to Mg²⁺ can significantly impact enzyme activity.
-
Action: Perform a titration experiment to find the optimal Mg²⁺ concentration for a fixed ATP concentration.
-
Recommendation: See the "Experimental Protocols" section below for a detailed method.
Step 3: Check the pH of Your Reaction Buffer
ATP is most stable in aqueous solutions between pH 6.8 and 7.4.[13] Deviations from the optimal pH range of your enzyme can lead to inactivity.
-
Action: Measure the pH of your complete reaction mixture (including the ATP disodium salt) and adjust if necessary.
Step 4: Confirm Enzyme Integrity and Concentration
Ensure that your enzyme is active and present at the correct concentration.[14]
-
Action:
Data Presentation
The following table summarizes recommended starting concentrations for an ATP-dependent enzyme assay. Note that these are general guidelines and optimal conditions should be determined experimentally.
| Component | Recommended Starting Concentration | Key Considerations |
| ATP (from Disodium Salt) | 10 µM - 1 mM | Can be inhibitory at high concentrations due to Mg²⁺ chelation.[12] |
| MgCl₂ | [ATP] + 1-2 mM | A slight molar excess of Mg²⁺ over ATP is generally recommended. |
| Enzyme | Varies (typically nM to low µM range) | Should be determined based on the enzyme's specific activity. |
| Buffer pH | 7.0 - 8.0 | Must be within the optimal range for your specific enzyme. |
Experimental Protocols
Protocol 1: Preparation of a Mg-ATP Stock Solution
To ensure a consistent supply of the active Mg-ATP complex, it is best to prepare a combined stock solution.
Materials:
-
ATP disodium salt
-
Magnesium chloride (MgCl₂) hexahydrate
-
Nuclease-free water
-
pH meter
Methodology:
-
Calculate the required mass of ATP disodium salt to prepare a 100 mM solution. Dissolve this in approximately 80% of the final volume of nuclease-free water.
-
Calculate the required mass of MgCl₂ to achieve a final concentration of 110 mM (to ensure a slight molar excess). Add this to the ATP solution and stir until dissolved.
-
Adjust the pH of the solution to 7.0 using a dilute NaOH solution. The acidic nature of ATP in solution will lower the initial pH.
-
Bring the solution to the final desired volume with nuclease-free water.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]
Protocol 2: Determining the Optimal Mg²⁺ Concentration
This protocol helps to determine the optimal magnesium concentration for your enzyme at a fixed ATP concentration.
Methodology:
-
Prepare a series of reaction tubes. In each tube, include all reaction components (buffer, enzyme, substrate) except for MgCl₂ and ATP.
-
Add your chosen fixed concentration of ATP to each tube (e.g., 1 mM).
-
Create a magnesium gradient by adding varying final concentrations of MgCl₂ to the tubes (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM).
-
Initiate the reaction (e.g., by adding the enzyme or placing at the optimal temperature) and measure the enzyme activity using your established assay method.
-
Plot the enzyme activity as a function of the MgCl₂ concentration to identify the optimal concentration that yields the highest activity.
Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Interaction between an ATP-dependent enzyme, ATP, and Magnesium.
Caption: Troubleshooting workflow for an inactive ATP-dependent enzyme.
References
- 1. formexc.com [formexc.com]
- 2. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Magnesium basics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochemistry - Why is a magnesium ion essential for ATP activity in enzymic reactions? - Biology Stack Exchange [biology.stackexchange.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. Adenosine triphosphate disodium salt | C10H14N5Na2O13P3 | CID 12822649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Sodium ions, acting at high-affinity extracellular sites, inhibit sodium-ATPase activity of the sodium pump by slowing dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
How to accurately pipette small volumes of concentrated ATP disodium salt solutions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on accurately pipetting small volumes of concentrated ATP disodium (B8443419) salt solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My final ATP concentration is lower than expected. What could be the cause?
A1: Inaccurate pipetting of concentrated, viscous ATP solutions is a common cause for lower than expected final concentrations. This can be due to several factors:
-
Liquid Retention: Concentrated ATP solutions are more viscous than water and can leave a film of liquid on the inside of the pipette tip, resulting in incomplete delivery.[1][2]
-
Air Bubbles: Aspirating the viscous solution too quickly can introduce air bubbles into the tip, leading to a smaller volume of liquid being drawn up.[1][3]
-
Slow Aspiration: Due to high viscosity, the liquid may not have enough time to fill the tip completely, especially with a rapid plunger release.[2]
Q2: I'm noticing significant variability between my replicates. What's causing this imprecision?
A2: Poor precision in pipetting viscous solutions like concentrated ATP often stems from inconsistent technique. Key factors include:
-
Inconsistent Plunger Speed: Varying the speed of depressing and releasing the plunger will lead to different volumes being aspirated and dispensed.[4]
-
Variable Immersion Depth: Immersing the tip to different depths in the stock solution can cause varying amounts of liquid to cling to the outside of the tip.[4]
-
Changing Pipette Angle: An inconsistent angle during aspiration and dispensing can affect the volume of liquid drawn into the tip.[4][5]
Q3: The pipette tip seems to have a droplet of liquid remaining after dispensing. How can I prevent this?
A3: This is a common issue with viscous liquids. To ensure complete dispensing:
-
Use a "Touch Off" Technique: After dispensing, touch the tip to the side of the receiving vessel to help release the remaining droplet.[4]
-
Dispense into Liquid: If possible, dispense the ATP solution directly into the diluent in the receiving tube.
-
Employ Reverse Pipetting: This technique is specifically designed to address issues with liquid retention.[1][2][6][7][8]
Q4: I'm trying to pipette a very small volume (e.g., <5 µL) of concentrated ATP, and my results are not reproducible. What should I do?
A4: Pipetting very small volumes of viscous liquids is challenging. Consider the following:
-
Use the Smallest Possible Pipette: Accuracy decreases when the volume you are pipetting is at the low end of the pipette's range.[9]
-
Consider Diluting Your Stock: If your experimental design allows, diluting the concentrated ATP stock solution can make pipetting more accurate and reproducible.[10]
-
Positive Displacement Pipettes: For highly sensitive applications requiring maximum accuracy with small volumes of viscous liquids, a positive displacement pipette is recommended.[11][12]
Pipetting Technique Troubleshooting Workflow
Caption: Troubleshooting workflow for inaccurate pipetting of ATP.
Frequently Asked Questions (FAQs)
Q: What is reverse pipetting and why is it recommended for concentrated ATP solutions?
A: Reverse pipetting is a technique where you aspirate more liquid than you intend to dispense. You press the plunger to the second stop to aspirate and then only to the first stop to dispense, leaving the excess liquid in the tip. This method is recommended for viscous liquids like concentrated ATP because it minimizes the effect of liquid retention on the tip's inner surface, leading to more accurate dispensing.[1][2][6][7][8]
Q: What type of pipette tips are best for concentrated ATP solutions?
A: Low-retention tips are beneficial as they have a hydrophobic inner surface that reduces the amount of liquid that clings to the tip.[1][6] For highly concentrated and viscous solutions, wide-bore tips can also be helpful as they allow the liquid to move more freely.[6][10]
Q: Should I pre-wet the pipette tip before aspirating the ATP solution?
A: Yes, pre-wetting the tip is a good practice, especially for viscous liquids. Aspirate and dispense the ATP solution back into the source container two to three times. This equilibrates the temperature and humidity inside the tip and coats the inner surface, which can improve accuracy and precision for subsequent aspirations.[4][11]
Q: How does temperature affect pipetting accuracy for ATP solutions?
A: Significant temperature differences between the ATP solution, the pipette, and the ambient air can affect accuracy. If the liquid is colder or warmer than the air inside the pipette, it can cause the air cushion to expand or contract, leading to inaccurate aspiration. It is best to allow all components to equilibrate to room temperature before pipetting.[11]
Q: When should I consider using a positive displacement pipette?
A: A positive displacement pipette is recommended for applications that require the highest level of accuracy and precision, especially when working with very small volumes of viscous, volatile, or dense liquids.[11][12] Unlike standard air displacement pipettes, positive displacement pipettes have a piston that comes in direct contact with the liquid, eliminating the air cushion and its associated potential for error.[11][12]
Quantitative Data Summary
The following table summarizes the expected performance of different pipetting techniques and equipment choices when handling viscous solutions like concentrated ATP. The values are illustrative and can vary based on the specific concentration of the ATP solution, the pipette and tip quality, and user technique.
| Pipetting Technique/Equipment | Expected Accuracy (% Deviation) | Expected Precision (CV%) | Key Considerations |
| Standard (Forward) Pipetting | ± 5-15% | > 5% | Prone to significant liquid retention and bubble formation.[2][7] |
| Reverse Pipetting | ± 1-5% | < 5% | Significantly improves accuracy by minimizing retention effects.[5][8] |
| Standard Tips | Variable | Variable | Performance is highly dependent on pipetting technique. |
| Low-Retention Tips | Improved over standard tips | Improved over standard tips | Reduces liquid adherence to the tip surface.[1][6] |
| Air Displacement Pipette | Good with proper technique | User-dependent | Requires careful technique (slow speed, pre-wetting) for viscous liquids.[11] |
| Positive Displacement Pipette | ± <1% | < 2% | The most accurate and precise option for viscous liquids.[11][12] |
Experimental Protocols
Protocol 1: Gravimetric Analysis for Pipetting Accuracy Verification
This protocol describes how to verify the accuracy of a pipette when dispensing a concentrated ATP solution using a high-precision analytical balance.
Materials:
-
Pipette to be tested and appropriate tips
-
Concentrated ATP disodium salt solution
-
Analytical balance with a draft shield (readability to at least 0.01 mg)
-
Weighing vessel (e.g., a small beaker or microcentrifuge tube)
-
Distilled water for comparison
-
Thermometer
-
Barometer
Methodology:
-
Acclimatization: Place the pipette, tips, ATP solution, and distilled water in the weighing room for at least 2 hours to allow them to reach thermal equilibrium.[13]
-
Balance Setup: Place the weighing vessel on the analytical balance and tare it.
-
Pre-wetting: Aspirate and dispense the ATP solution back into the source container 3-5 times to pre-wet the tip.[13]
-
Measurement:
-
Aspirate the set volume of the ATP solution.
-
Dispense the solution into the tared weighing vessel. Use a consistent dispensing technique, such as touching the tip to the sidewall of the vessel.
-
Record the weight displayed by the balance.
-
Repeat this measurement at least 10 times.
-
-
Calculations:
-
Calculate the mean weight of the dispensed ATP solution.
-
To convert the mass to volume, the density of the specific concentrated ATP solution is required. This may need to be determined empirically or referenced. For a simplified check, you can compare the consistency of the weight measurements (precision).
-
Accuracy (% Error): [ (Mean Dispensed Volume - Set Volume) / Set Volume ] * 100
-
Precision (Coefficient of Variation, CV%): [ (Standard Deviation of Dispensed Volumes) / Mean Dispensed Volume ] * 100
-
-
Comparison: Perform the same procedure with distilled water and compare the results to assess the impact of the ATP solution's viscosity. The density of water at a given temperature and pressure is well-documented and can be used for accurate volume calculation.[14]
Protocol 2: Spectrophotometric Verification of ATP Concentration
This protocol provides a method to verify the concentration of a diluted ATP solution prepared by pipetting from a concentrated stock.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Concentrated ATP disodium salt stock solution
-
Pipettes and tips
-
Appropriate buffer (e.g., Tris-HCl, pH 7.4)
-
Calibrated ATP standard of known concentration
Methodology:
-
Preparation of Diluted Sample:
-
Using the pipetting technique being evaluated, prepare a dilution of the concentrated ATP stock solution in the buffer. For example, pipette 2 µL of the concentrated stock into 998 µL of buffer for a 1:500 dilution.
-
Prepare multiple independent dilutions to assess precision.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 259 nm, which is the maximum absorbance wavelength for ATP.
-
Use the buffer to blank the spectrophotometer.
-
-
Measurement:
-
Measure the absorbance of each diluted ATP sample at 259 nm.
-
-
Calculation of Concentration:
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of ATP in the diluted samples.
-
A = Absorbance
-
ε = Molar extinction coefficient of ATP at 259 nm (15,400 M⁻¹cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration (in M)
-
-
Calculate the concentration of the original stock solution by multiplying the diluted concentration by the dilution factor.
-
-
Verification:
-
Compare the calculated stock concentration to the expected concentration.
-
The consistency of the calculated concentrations across the replicates will indicate the precision of the pipetting technique.
-
For higher accuracy, create a standard curve using the calibrated ATP standard and determine the concentration of your diluted samples from this curve.
-
ATP Signaling Pathway
Caption: Extracellular ATP signaling pathway.
References
- 1. Mastering Pipetting Accuracy with Viscous Liquids | Microlit [microlit.us]
- 2. news-medical.net [news-medical.net]
- 3. hawachpipette.com [hawachpipette.com]
- 4. biocompare.com [biocompare.com]
- 5. sartorius.com [sartorius.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. niito.kz [niito.kz]
- 8. Impact of Pipetting Techniques on Precision and Accuracy - Eppendorf Denmark [eppendorf.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. singerinstruments.com [singerinstruments.com]
- 11. pipette.com [pipette.com]
- 12. gb.gilson.com [gb.gilson.com]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. nla.org.za [nla.org.za]
Technical Support Center: ATP Disodium Salt Hydrate Integrity in Freeze-Thaw Cycles
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the integrity of ATP disodium (B8443419) salt hydrate (B1144303) during experimental procedures involving freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How stable is ATP disodium salt hydrate in its solid form?
A1: In its solid, powdered form, this compound is relatively stable. It is recommended to store the product at –20°C with desiccation. Under these conditions, a very slow dismutation process may occur, where two ATP molecules form one molecule of ADP and one of adenosine (B11128) 5'-tetraphosphate, with a decomposition rate of less than 0.5% per year. The product is generally stable for at least two years when stored correctly.[1][2]
Q2: What is the recommended storage procedure for aqueous solutions of this compound?
A2: Aqueous solutions of ATP are significantly less stable than the solid form. To minimize degradation, it is crucial to prepare aliquots of single-use volumes and store them at -20°C or, for longer-term storage, at -80°C. This practice minimizes the exposure of the entire stock to repeated freeze-thaw cycles.
Q3: How many freeze-thaw cycles can an ATP solution withstand before significant degradation occurs?
Q4: What are the primary degradation products of ATP?
A4: The primary degradation pathway of ATP involves the sequential hydrolysis of its phosphate (B84403) bonds. The degradation products, in order of their formation, are Adenosine Diphosphate (ADP), Adenosine Monophosphate (AMP), inosine (B1671953) monophosphate (IMP), inosine, and finally hypoxanthine. The presence and concentration of these degradation products can be used as indicators of the integrity of the ATP solution.
Q5: Does the pH of the ATP solution affect its stability during freeze-thaw cycles?
A5: Yes, the pH of the solution is a critical factor. ATP is most stable in solutions with a neutral pH (around 7.0). Acidic or alkaline conditions can accelerate the hydrolysis of the phosphate bonds, and this effect can be exacerbated during the freezing process.[3][4] When a solution freezes, the concentration of solutes, including buffer components and protons (H+), increases in the unfrozen liquid phase, which can lead to significant shifts in pH.[5]
Q6: Which buffer system is best for maintaining the stability of ATP solutions during freezing?
A6: The choice of buffer can significantly impact pH stability during freezing. Phosphate buffers, particularly sodium phosphate, can exhibit a significant drop in pH upon freezing due to the precipitation of sodium phosphate salts.[6] Tris buffers are also temperature-sensitive, and their pKa changes with temperature, which can lead to pH shifts upon cooling.[7] For applications requiring strict pH control during freeze-thaw cycles, it is advisable to use a buffer system known to have a minimal pH shift upon freezing or to carefully validate the chosen buffer system for the specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or lower-than-expected results in ATP-dependent assays. | 1. ATP Degradation: The ATP stock solution may have degraded due to multiple freeze-thaw cycles, improper storage temperature, or incorrect pH. 2. Contamination: The ATP solution may be contaminated with ATPases or other enzymes that degrade ATP. | 1. Use a fresh aliquot: Always thaw a fresh, single-use aliquot of your ATP stock solution for each experiment. 2. Verify stock integrity: If degradation is suspected, assess the purity of your ATP stock using an analytical method like HPLC (see Experimental Protocols section). 3. Ensure proper storage: Store aliquots at -80°C for long-term stability. 4. Check pH: Ensure your ATP solution is buffered to a neutral pH (around 7.0). 5. Use sterile technique: Prepare ATP solutions under sterile conditions to minimize microbial contamination, which can introduce ATP-degrading enzymes. |
| Precipitate observed in the ATP solution upon thawing. | 1. Concentration Effects: During freezing, the concentration of solutes increases in the unfrozen portion, which can lead to the precipitation of ATP or buffer components. 2. pH Shift: A significant shift in pH during freezing can affect the solubility of ATP. | 1. Gentle mixing: After thawing, gently vortex the solution to ensure it is homogeneous. 2. Visual inspection: Always visually inspect the thawed solution for any particulates before use. 3. Consider buffer choice: If precipitation is a recurring issue, consider using a different buffer system that is less prone to precipitation upon freezing. |
| High variability between replicates in an ATP assay. | 1. Inconsistent Aliquot Thawing: Differences in thawing time and temperature between aliquots can lead to variability. 2. Inaccurate Pipetting: Given the small volumes often used, minor pipetting errors can lead to significant concentration differences. 3. Incomplete Mixing: The ATP solution may not be uniformly mixed after thawing. | 1. Standardize thawing protocol: Thaw aliquots consistently (e.g., on ice for a set period). 2. Calibrate pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Thorough mixing: Gently vortex the thawed aliquot before taking your sample. |
Data Presentation
Table 1: Illustrative Example of this compound Integrity After Multiple Freeze-Thaw Cycles
Disclaimer: The following data is illustrative and intended to demonstrate the expected trend of ATP degradation with repeated freeze-thaw cycles. Actual degradation rates can vary based on buffer composition, pH, initial concentration, and the speed of freezing and thawing.
| Number of Freeze-Thaw Cycles | Estimated ATP Purity (%) | Estimated ADP Concentration (%) | Estimated AMP Concentration (%) |
| 0 (Freshly Prepared) | >99% | <0.5% | <0.5% |
| 1 | 98% | 1.5% | <0.5% |
| 3 | 92% | 6% | 2% |
| 5 | 85% | 11% | 4% |
| 10 | 70% | 20% | 10% |
Experimental Protocols
Protocol 1: Preparation and Aliquoting of this compound Stock Solution
-
Materials:
-
This compound (high purity)
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pH meter
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
On a calibrated analytical balance, weigh out the desired amount of this compound in a sterile container.
-
Dissolve the ATP in nuclease-free water to the desired stock concentration (e.g., 100 mM). Keep the solution on ice throughout the process.
-
Measure the pH of the solution. It will likely be acidic.
-
Adjust the pH to 7.0 using 0.1 M NaOH. Add the NaOH dropwise while gently stirring the solution on a magnetic stirrer in a cold room or on ice. Use 0.1 M HCl if you overshoot the target pH.
-
Once the pH is stable at 7.0, bring the solution to the final desired volume with nuclease-free water.
-
(Optional but recommended) Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Dispense the ATP solution into single-use aliquots in sterile, nuclease-free microcentrifuge tubes. The volume of the aliquots should be based on the amount typically needed for a single experiment.
-
Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to a -80°C freezer for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Assessing ATP Integrity
This protocol provides a general method for separating and quantifying ATP and its primary degradation products (ADP and AMP).
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.5
-
Mobile Phase B: 100% Methanol
-
Ensure both mobile phases are filtered and degassed before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 259 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 85% A, 15% B
-
15-20 min: Hold at 85% A, 15% B
-
20-25 min: Linear gradient back to 100% A
-
25-30 min: Re-equilibration at 100% A
-
-
-
Sample Preparation:
-
Thaw the ATP aliquot on ice.
-
Dilute the sample to an appropriate concentration (e.g., 1 mM) with the mobile phase A.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare individual stock solutions of ATP, ADP, and AMP of known concentrations in mobile phase A.
-
Create a mixed standard solution containing all three analytes at various known concentrations to generate a calibration curve.
-
-
Data Analysis:
-
Identify the peaks for ATP, ADP, and AMP in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of each component by integrating the peak area and comparing it to the calibration curve.
-
Calculate the percentage purity of ATP and the percentage of each degradation product.
-
Mandatory Visualizations
Caption: The primary degradation pathway of ATP through hydrolysis and subsequent reactions.
Caption: Experimental workflow for assessing the impact of freeze-thaw cycles on ATP integrity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The real reason why ATP hydrolysis is spontaneous at pH > 7: It's (mostly) the proton concentration! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. conservancy.umn.edu [conservancy.umn.edu]
Identifying and minimizing ATPase contamination in ATP stock solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize ATPase contamination in their ATP stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is ATPase contamination and why is it a problem?
A: ATPase contamination refers to the presence of enzymes (ATPases) in your ATP stock solution that hydrolyze ATP to ADP and inorganic phosphate (B84403) (Pi). This is problematic because it reduces the actual concentration of ATP in your stock, leading to inaccurate experimental results, particularly in assays that are sensitive to ATP concentration. This can manifest as decreased enzyme kinetics, lower signal in luciferase-based assays, or altered activity of ATP-dependent proteins.
Q2: What are the common sources of ATPase contamination?
A: ATPase contamination can be introduced at various stages of an experiment. Common sources include:
-
Reagents: Water, buffers, and other chemical reagents can harbor microbial contamination which may contain ATPases.[1][2]
-
Laboratory Environment: Dust, aerosols, and microorganisms present in the lab environment can introduce contaminants.[3][4]
-
Personnel: Skin cells and microorganisms from researchers can be a source of contamination.[3][4]
-
Labware: Improperly cleaned glassware and plasticware can have residual biological material containing ATPases.[2]
-
Cross-contamination: Using the same pipette tips or equipment for different reagents without proper cleaning can transfer contaminants.[5]
Q3: How can I prepare an ATPase-free ATP stock solution?
A: Preparing a high-quality ATP stock solution requires careful attention to detail to prevent contamination. Here is a recommended protocol:
-
Use High-Purity Reagents: Start with high-purity, nuclease-free water and analytical grade ATP salt.
-
Maintain pH: Dissolve the ATP in water and adjust the pH to 7.0-7.5 with NaOH.[6][7][8] ATP is most stable in this pH range and rapidly hydrolyzes at more extreme pH levels.[9][10]
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any microbial contaminants.[8]
-
Aliquot and Store: Dispense the ATP solution into small, single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6][7][11][12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments related to ATPase contamination.
Issue 1: Inconsistent or lower-than-expected results in an ATP-dependent assay.
-
Possible Cause: The ATP stock solution may be contaminated with ATPases, leading to a lower effective ATP concentration.
-
Troubleshooting Steps:
-
Verify ATP Concentration: Re-measure the concentration of your ATP stock using UV-Vis spectrophotometry (absorbance at 259 nm, with an extinction coefficient of 15,400 M⁻¹cm⁻¹).[8][13]
-
Test for ATPase Activity: Perform an assay to detect ATPase activity in your stock solution. See the "Experimental Protocols" section below for detailed methods.
-
Prepare Fresh ATP Stock: If contamination is detected or suspected, prepare a fresh, ATPase-free ATP stock solution following the protocol in the FAQs.
-
Issue 2: High background signal in a phosphate detection-based ATPase assay.
-
Possible Cause: The ATP stock solution or other assay components may be contaminated with inorganic phosphate (Pi).[14]
-
Troubleshooting Steps:
-
Check Reagents for Phosphate: Test all your reagents (buffers, water, and the ATP stock itself) for pre-existing phosphate using your detection method.
-
Use High-Purity Water: Ensure you are using phosphate-free, high-purity water for all solutions.[1]
-
Phosphate Mop: If phosphate contamination in the ATP stock is unavoidable, consider using a commercial "phosphate mop" or performing a buffer exchange to remove free phosphate before use.
-
Experimental Protocols
Protocol 1: Detecting ATPase Activity using the Malachite Green Assay
This colorimetric assay quantifies the inorganic phosphate (Pi) released by ATPase activity.[15][16]
Materials:
-
ATP stock solution (to be tested)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
Malachite Green Reagent (commercial kits are available, or can be prepared)
-
Phosphate Standard (for standard curve)
-
Microplate reader
Procedure:
-
Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of a known phosphate standard in the assay buffer.
-
Set up Reactions: In a 96-well plate, set up the following reactions:
-
Test Sample: Assay Buffer + ATP stock solution
-
Negative Control (No ATP): Assay Buffer only
-
Positive Control (Optional): Assay Buffer + ATP stock solution + a known ATPase
-
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
Add Malachite Green Reagent: Stop the reaction by adding the Malachite Green reagent to all wells. This reagent will form a colored complex with free phosphate.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.[16]
-
Analyze Data: Subtract the background absorbance (Negative Control) from your Test Sample readings. Use the phosphate standard curve to determine the amount of Pi generated in your ATP stock.
| Component | Test Sample | Negative Control | Phosphate Standards |
| Assay Buffer | To final volume | To final volume | To final volume |
| ATP Stock | X µL | - | - |
| Phosphate Standard | - | - | Serial Dilutions |
| Incubate | \multicolumn{3}{c | }{30-60 min at 37°C} | |
| Malachite Green Reagent | Add to all wells | Add to all wells | Add to all wells |
| Read Absorbance | \multicolumn{3}{c | }{~620-650 nm} |
Protocol 2: Minimizing ATPase Contamination in ATP Stock Solutions
This protocol describes a method to treat an ATP solution suspected of having ATPase contamination. This is adapted from protocols used to remove contaminating ATPases from protein preparations.[17][18][19]
Materials:
-
Contaminated ATP stock solution
-
Affinity chromatography column with a resin that can bind ATPases (e.g., a resin with immobilized anti-ATPase antibodies or a general protein-binding resin)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 20 mM MgCl₂)[19]
-
Elution Buffer (if ATPases need to be characterized) or collection of the flow-through for ATPase-free ATP.
Procedure:
-
Equilibrate Column: Equilibrate the affinity column with the Wash Buffer.
-
Load ATP Solution: Pass the contaminated ATP stock solution through the column. The ATPases should bind to the resin.
-
Collect Flow-through: The flow-through will contain the ATP solution with a reduced concentration of ATPases.
-
Wash Column: Wash the column extensively with the Wash Buffer to remove any remaining unbound material.
-
(Optional) Elute Bound ATPases: If you need to analyze the contaminating ATPases, elute them from the column using an appropriate elution buffer.
-
Verify ATP Concentration and Purity: After treatment, re-measure the ATP concentration and test for ATPase activity using the Malachite Green assay (Protocol 1) to confirm the effectiveness of the removal process.
Visualizations
Caption: A flowchart for troubleshooting experiments with suspected ATPase contamination.
Caption: The signaling pathway for detecting ATPase activity with the Malachite Green assay.
References
- 1. Sources of Laboratory Contamination & Error [ebrary.net]
- 2. biotage.com [biotage.com]
- 3. Identifying & Preventing Lab Contamination [kewaunee.in]
- 4. Laboratory Contamination: Sources, Prevention & Protocols | Study.com [study.com]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Protocol B: Preparation of ATP for transfection [protocols.io]
- 9. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATP, 100mM [novoprolabs.com]
- 13. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. A novel method for removing contaminant Hsp70 molecular chaperones from recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hymanlab.org [hymanlab.org]
Technical Support Center: Optimizing Experiments with ATP Disodium Salt Hydrate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for experiments involving ATP disodium (B8443419) salt hydrate (B1144303).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: Inconsistent or low enzyme activity in kinase assays.
Possible causes for this issue include suboptimal ATP concentration, incorrect buffer pH, or inappropriate storage of the ATP solution. It is also possible that the enzyme itself is unstable in the chosen buffer.[1][2]
-
Solution:
-
Verify ATP Concentration: Ensure the final ATP concentration is appropriate for your specific kinase. Many kinase assays use ATP in the range of 100 to 200 µM.[3] If you are determining the Michaelis constant (Km) for ATP, it's crucial to test a range of concentrations.
-
Optimize Buffer pH: ATP is most stable in aqueous solutions with a pH between 6.8 and 7.4.[4] Deviations outside this range can lead to rapid hydrolysis of ATP to ADP and phosphate, reducing the effective ATP concentration.[4][5] Use a calibrated pH meter to confirm your buffer's pH.[1]
-
Proper ATP Stock Solution Handling: Prepare ATP stock solutions in a buffer with a neutral pH. When dissolved in water, ATP disodium salt hydrate can produce a mildly acidic solution (around pH 3.5).[6][7] It is recommended to neutralize the stock solution to approximately pH 7.0-7.5 with NaOH.[8][9] Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][10] For short-term storage, a refrigerated solution at 4°C should be stable for about a week.[8]
-
Include Divalent Cations: Most kinases require a divalent cation, typically magnesium (Mg²⁺), for activity.[4] ATP readily chelates divalent cations, and the ATP-Mg²⁺ complex is often the true substrate for the enzyme.[4][5] Ensure your buffer contains an appropriate concentration of MgCl₂, often in the range of 5-10 mM.[11][12]
-
Issue 2: High background signal or non-specific ATP hydrolysis.
This can be caused by contamination with ATP-degrading enzymes or chemical instability of ATP in the buffer.
-
Solution:
-
Use High-Purity Reagents: Ensure all buffer components, including the water, are of high purity and free from nucleases and phosphatases.
-
Maintain Optimal pH and Temperature: As mentioned, extreme pH values and high temperatures can lead to non-enzymatic hydrolysis of ATP.[4][5] Keep all reactions on ice whenever possible before initiation.[13]
-
Consider Chelating Agents: If your sample contains contaminating divalent cations that could activate unwanted enzymes, consider including a chelating agent like EGTA or EDTA in your lysis buffer.[13] However, be mindful that these will also chelate the Mg²⁺ necessary for your kinase of interest, so their concentration must be optimized.
-
Issue 3: Variability between experimental replicates.
Inconsistent pipetting, temperature fluctuations, or evaporation can lead to variability.
-
Solution:
-
Use a Master Mix: To ensure consistency across replicates, prepare a master mix containing the buffer, ATP, and other common reagents.[13][14]
-
Control Temperature: Maintain a consistent temperature throughout the assay.[1] Using ice-cold buffers can slow down enzyme activity, so ensure your assay buffer is at room temperature before starting the reaction, unless the protocol specifies otherwise.[14]
-
Prevent Evaporation: When using microplates, be mindful of evaporation, especially in the outer wells. This can be mitigated by using temperature-controlled plate readers or filling all wells evenly.[1]
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound stock solution?
A1: Dissolve the this compound in a buffered solution at a neutral pH (7.0-7.5), as dissolving it in water alone will result in a mildly acidic solution.[6][9] A common stock concentration is 100 mM.[10] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term stability.[8][10] Neutral ATP solutions stored frozen are stable for at least a year.[8]
Q2: What is the optimal pH for a buffer containing ATP?
A2: The optimal pH for maintaining ATP stability is between 6.8 and 7.4.[4] Outside of this range, ATP is susceptible to rapid hydrolysis.[4][5]
Q3: Why is magnesium chloride (MgCl₂) included in my kinase assay buffer?
A3: ATP has a strong binding affinity for divalent cations, with magnesium (Mg²⁺) being particularly important.[4] The ATP-Mg²⁺ complex is the actual substrate for most kinases, and the presence of Mg²⁺ is crucial for regulating kinase activity.[4]
Q4: Can I use other divalent cations instead of magnesium?
A4: While other divalent cations can bind to ATP, magnesium is the most commonly used and often required for kinase activity.[4] Some cations may even inhibit the reaction.[15] The specific requirements will depend on the enzyme being studied.
Q5: My ATP solution is slightly yellow. Is it still usable?
A5: A freshly prepared ATP solution should be clear and colorless.[6] A yellow tint may indicate degradation or contamination. It is recommended to prepare a fresh solution.
Data Presentation
Table 1: Recommended Buffer Conditions for Kinase Assays
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.8 - 7.4 | Optimal for ATP stability and to prevent hydrolysis.[4] |
| ATP Concentration | 10 - 200 µM | Dependent on the specific enzyme's Km for ATP.[3] |
| MgCl₂ Concentration | 5 - 25 mM | To form the ATP-Mg²⁺ complex, the active substrate for most kinases.[11] |
| Temperature | Varies (often 30°C) | Enzyme-dependent; should be kept consistent.[16] |
| Buffer System | HEPES, MOPS, Tris-HCl | Common biological buffers that are effective in the optimal pH range.[13] |
Table 2: Stability of ATP under Different Storage Conditions
| Storage Condition | Expected Stability | Reference |
| -80°C (in neutralized aqueous solution) | At least 1 year | [8] |
| -20°C (in neutralized aqueous solution) | At least 1 year | [8][9] |
| 4°C (in neutralized aqueous solution) | Approximately 1 week | [8] |
| -20°C (as a dry powder with desiccant) | At least 2 years | [6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM ATP Stock Solution (pH 7.0)
-
Weigh out the required amount of this compound.
-
Dissolve the powder in a minimal amount of high-purity water.
-
While stirring the solution on ice, slowly add a sufficient amount of a concentrated NaOH solution to adjust the pH to 7.0. Monitor the pH using a calibrated pH meter.
-
Once the desired pH is reached, add high-purity water to achieve the final concentration of 100 mM.
-
Filter the solution through a 0.22 µm sterile filter.[10]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Kinase Assay Protocol
-
Thaw the required reagents (kinase, substrate, ATP stock solution) on ice.
-
Prepare a master mix containing the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA), the substrate, and any other necessary co-factors.
-
Aliquot the master mix into reaction tubes or wells of a microplate.
-
Add the kinase to the appropriate tubes/wells. For a negative control, add an equal volume of buffer instead of the enzyme.
-
Initiate the reaction by adding the ATP solution to a final desired concentration (e.g., 100 µM).
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time.
-
Terminate the reaction by adding a stop solution (e.g., SDS-containing sample buffer or a chelating agent like EDTA).
-
Analyze the results using an appropriate method (e.g., SDS-PAGE and autoradiography for radiolabeled ATP, or a luminescence-based assay).
Visualizations
Caption: Troubleshooting workflow for low enzyme activity.
References
- 1. youtube.com [youtube.com]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro kinase assay [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Influence of divalent cations on the reconstituted ADP, ATP exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
How to address variability in results from ATP-dependent assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ATP-dependent assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: High Variability Between Replicates
Question: I am observing significant variability between my technical or biological replicates. What could be the cause and how can I minimize it?
Answer: High variability in ATP-dependent assays can stem from several factors, ranging from pipetting inaccuracies to inconsistent experimental conditions.[1][2] Here are the most common causes and actionable solutions:
-
Pipetting Errors: Inconsistent volumes of reagents or cell suspensions can lead to large variations.
-
Solution: Use calibrated single and multichannel pipettes.[1][3] When possible, prepare a master mix of your reagents to be dispensed across multiple wells to ensure uniformity.[1] For high-throughput applications, consider using a luminometer with an automated injector to dispense the detection reagent.[1][4]
-
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate is a common source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension thoroughly but gently to avoid cell damage.
-
-
Poor Mixing: Inadequate mixing of reagents and samples within the wells can result in incomplete cell lysis or non-uniform reaction rates.[5]
-
Solution: After adding reagents, mix the contents of the wells thoroughly by gentle shaking or orbital shaking. Avoid creating bubbles, which can scatter the luminescent signal.[5]
-
-
Temperature Fluctuations: Luciferase activity is temperature-dependent.[5] Inconsistent temperatures across the plate or between experiments can introduce variability.
-
Solution: Ensure the assay plate reaches a stable, uniform temperature before adding reagents and reading the luminescence.[5] Allow reagents to equilibrate to room temperature before use.
-
-
Inconsistent Incubation Times: The timing of reagent addition and signal measurement is critical.[3][5]
-
Solution: Use a multichannel pipette or automated dispenser for simultaneous reagent addition. Read all wells at a consistent time point after reagent addition. For assays with a "glow" signal, ensure the signal is stable before reading.[6]
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature gradients, which can lead to variability.
-
Solution: Avoid using the outer wells of the plate for samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
Issue 2: Weak or No Luminescent Signal
Question: My luminescent signal is very low or non-existent. What are the possible reasons and how can I troubleshoot this?
Answer: A weak or absent signal in an ATP-dependent assay typically indicates an issue with one of the core components of the reaction or a low number of viable cells.[1]
-
Low Cell Number or Viability: The signal is directly proportional to the amount of ATP, which reflects the number of viable cells.[6]
-
Solution: Increase the number of cells seeded per well. Ensure that the cells are healthy and viable at the time of the assay.
-
-
Inefficient Cell Lysis: Incomplete lysis will result in a lower amount of ATP being released and available for the luciferase reaction.
-
Solution: Ensure the lysis reagent is compatible with your cell type and that the incubation time is sufficient for complete lysis.
-
-
Degraded Reagents: The luciferase enzyme and its substrate, luciferin, can degrade over time, especially if not stored correctly.
-
Solution: Use fresh reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare the ATP detection cocktail fresh before each use.[7]
-
-
Presence of Inhibitors: Certain compounds in your sample or media can inhibit the luciferase enzyme.[1]
-
Solution: Perform a spike-and-recovery control by adding a known amount of ATP to a sample well to see if the signal is recovered. If inhibition is suspected, you may need to dilute your sample or use a different assay formulation.
-
-
Incorrect Emission Wavelength: Ensure your luminometer is set to detect the correct wavelength of light for the luciferase reaction (typically 550-570 nm).[6]
Issue 3: Unusually High Luminescent Signal
Question: The luminescent signal from my samples is unexpectedly high, potentially saturating the detector. What could be causing this?
Answer: An excessively high signal can be due to a very high cell number or contamination.[1]
-
High Cell Number: Too many cells per well will produce a large amount of ATP, leading to a very strong signal.
-
Solution: Reduce the number of cells seeded per well. Perform a serial dilution of your cell suspension to find the optimal cell density.[1]
-
-
Contamination: Bacterial or fungal contamination can contribute to the total ATP level, leading to an artificially high signal.[1][7]
-
Solution: Use aseptic techniques throughout your experiment. Regularly check your cell cultures for contamination. Use freshly prepared, sterile reagents.[1]
-
-
Incorrect Blanking: Improper subtraction of background signal can lead to artificially inflated results.
-
Solution: Use a "no-cell" control (media and lysis/detection reagent only) as your blank.
-
Issue 4: High Background Signal
Question: I am observing a high signal in my "no-cell" or "blank" control wells. What is the source of this background and how can I reduce it?
Answer: A high background signal can be caused by several factors, including the assay plates, reagents, or contamination.[1]
-
Autoluminescence of Plates: Some microplates, particularly those that are not opaque and white, can have inherent luminescence.
-
Solution: Use white, opaque-walled assay plates, which are designed to maximize the luminescent signal and minimize crosstalk between wells.[5]
-
-
Reagent Contamination: The assay reagents themselves can be a source of ATP contamination.
-
Solution: Use high-purity, ATP-free water and reagents. Prepare reagents in a clean environment.
-
-
Media Components: Some components in cell culture media can contribute to the background signal.
-
Solution: Include a "media-only" blank to assess the contribution of the media to the background signal.
-
Data on Assay Variability
Properly executed ATP assays should exhibit low variability. The coefficient of variation (%CV) is a common metric used to express the precision of replicate measurements.
| Source of Variation | Typical %CV (Good Practice) | Potential %CV (Poor Practice) |
| Pipetting (Manual) | < 5% | > 15% |
| Cell Seeding | < 10% | > 20% |
| Overall Assay (Intra-plate) | < 15% | > 30% |
| Overall Assay (Inter-plate) | < 20% | > 35% |
Note: These are generalized values. Acceptable %CV can vary depending on the specific application and assay system. For high-throughput screening, a %CV of <15% is generally considered good.[2]
Experimental Protocols
Protocol 1: Generating an ATP Standard Curve
An ATP standard curve is essential for converting relative light units (RLU) to a standard ATP concentration and for ensuring the assay is performing correctly.[3][8]
Materials:
-
ATP Standard (e.g., 10 µM stock)
-
Assay Diluent (e.g., culture medium, PBS, or Tris-EDTA buffer)
-
ATP Detection Reagent
-
White, opaque 96-well plate
Procedure:
-
Prepare Serial Dilutions:
-
Label a series of microcentrifuge tubes for your desired concentration range (e.g., 1 µM to 0.01 µM).[8]
-
Prepare the highest concentration standard by diluting the ATP stock in the assay diluent.
-
Perform a serial dilution to create a range of standards. For example, to make a 1:10 dilution series, add 10 µL of the higher concentration standard to 90 µL of diluent.
-
Always use a fresh pipette tip for each dilution and mix thoroughly.[8]
-
-
Plate the Standards:
-
Pipette a set volume (e.g., 100 µL) of each standard into triplicate wells of the 96-well plate.
-
Include a "zero ATP" control containing only the diluent.
-
-
Add Detection Reagent:
-
Prepare the ATP detection reagent according to the manufacturer's protocol.
-
Add an equal volume of the detection reagent to each well (e.g., 100 µL).
-
-
Incubate and Read:
-
Incubate the plate for the recommended time (e.g., 2-10 minutes) in the dark to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Analyze Data:
-
Subtract the average RLU of the "zero ATP" control from all other readings.
-
Plot the net RLU versus the ATP concentration.
-
Perform a linear regression analysis. A good standard curve should have a correlation coefficient (R²) of ≥ 0.99.[8]
-
Protocol 2: Standard Cell Viability ATP Assay
This protocol outlines the general steps for measuring cell viability using an ATP-based assay.
Materials:
-
Cultured cells (adherent or suspension)
-
Culture medium
-
ATP Lysis/Detection Reagent
-
White, opaque 96-well plate
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the desired number of cells per well and incubate to allow for attachment.
-
For suspension cells, add the cell suspension directly to the wells on the day of the assay.
-
-
Experimental Treatment:
-
Treat the cells with the compounds or conditions being tested and incubate for the desired period.
-
Include appropriate controls (e.g., untreated cells, vehicle control).
-
-
Cell Lysis and ATP Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the ATP lysis/detection reagent to each well. The volume added is typically equal to the volume of culture medium in the well.
-
Mix the contents of the plate on an orbital shaker for a few minutes to ensure complete cell lysis and mixing.
-
-
Signal Measurement:
-
Incubate the plate in the dark for the time recommended by the manufacturer to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background RLU (from "no-cell" control wells).
-
The resulting RLU values are proportional to the amount of ATP and thus the number of viable cells.
-
Visual Guides
Caption: The firefly luciferase reaction pathway.
Caption: A general experimental workflow for an ATP-based cell viability assay.
References
- 1. goldbio.com [goldbio.com]
- 2. my.luminultra.com [my.luminultra.com]
- 3. preferred-cell-systems.com [preferred-cell-systems.com]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. ATP Assays | What is an ATP Assay? [promega.ca]
- 7. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. m.youtube.com [m.youtube.com]
Chelating agents and their interference with ATP disodium salt hydrate.
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues arising from the interference of chelating agents with experiments involving ATP disodium (B8443419) salt hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of ATP and its relationship with metal ions?
Adenosine triphosphate (ATP) is the primary energy currency in all living cells.[1] Its biologically active form is almost always a complex with a divalent metal cation, most commonly magnesium (Mg²⁺).[2][3] This Mg-ATP complex is the true substrate for over 300 enzymes, including all kinases, which are crucial for cellular signaling, synthesis of DNA and RNA, and overall metabolism.[2][4] The magnesium ion is essential for stabilizing the polyphosphate chain of ATP and orienting it correctly within the enzyme's active site for catalysis.[2][3][5]
Q2: What are chelating agents and why are they present in my experimental buffers?
Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively "grabbing" and sequestering it from the solution. Common examples in biological labs include EDTA (ethylenediaminetetraacetic acid) and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid). They are often included in buffers as preservatives to inhibit metalloproteases (enzymes that degrade proteins and require metal ions for activity) or to prevent unwanted enzymatic reactions during sample preparation and storage.
Q3: How exactly do chelating agents interfere with ATP-dependent assays?
The primary mechanism of interference is the depletion of free divalent cations, particularly Mg²⁺, from the reaction buffer.[6][7] Since enzymes like kinases require the Mg-ATP complex as their substrate, a chelating agent like EDTA will bind to the free Mg²⁺, reducing the concentration of available Mg-ATP.[6][8] This leads to a significant decrease or complete inhibition of enzyme activity, resulting in low or no signal in your assay.[6][7]
Q4: My kinase assay failed. Could EDTA be the culprit?
Yes, this is a very common issue. If your assay shows unexpectedly low activity, you should first identify all potential sources of chelating agents. Check the composition of all buffers, stock solutions (including enzyme and substrate preparations), and any commercial reagents used. Even seemingly small amounts of EDTA carried over from a protein purification step can be sufficient to inhibit the reaction.[9][10]
Q5: What is the difference between EDTA and EGTA? When should I use one over the other?
The key difference lies in their selectivity for different divalent cations. While both chelate a range of metal ions, EGTA has a much higher affinity for calcium ions (Ca²⁺) than for magnesium ions (Mg²⁺).[11][12] EDTA binds both Mg²⁺ and Ca²⁺ with high affinity. Therefore, if you need to control Ca²⁺ levels while maintaining a sufficient concentration of Mg²⁺ for your ATP-dependent enzyme, EGTA is the preferred chelator.[11]
Data Presentation: Chelator Affinity
Understanding the binding affinity of chelating agents for essential metal ions is critical for troubleshooting. The stability constant (Log K) indicates the strength of the interaction; a higher value signifies stronger binding.
Table 1: Stability Constants (Log K) of Common Chelators for Divalent Cations
| Chelator | Cation | Log K |
|---|---|---|
| EDTA | Ca²⁺ | 10.6 |
| Mg²⁺ | 8.7 | |
| Mn²⁺ | 13.8 | |
| Fe²⁺ | 14.3 | |
| EGTA | Ca²⁺ | 11.0 |
| Mg²⁺ | 5.2 | |
| Mn²⁺ | 12.3 |
| | Fe²⁺ | 11.8 |
Data compiled from various sources. Values are pH-dependent and serve as a general guide.
Visualizing the Interference and Solution
To better understand the concepts, the following diagrams illustrate the mechanism of interference, a troubleshooting workflow, and a typical signaling pathway context.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 3. behrhaus.com [behrhaus.com]
- 4. Magnesium—An Ion with Multiple Invaluable Actions, Often Insufficiently Supplied: From In Vitro to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Inhibiting 3-phosphoglycerate kinase by EDTA stimulates the development of the cleavage stage mouse embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 9. docs.abcam.com [docs.abcam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. interchim.fr [interchim.fr]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting unexpected precipitation in ATP disodium salt solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected precipitation in Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt solutions.
Troubleshooting Guide: Unexpected Precipitation
Unexpected precipitation of ATP disodium salt can arise from several factors, primarily related to pH, cation concentration, and storage conditions. This guide provides a step-by-step approach to identify and resolve these issues.
Problem: Precipitate forms in my ATP disodium salt solution.
Follow this workflow to troubleshoot the issue:
Caption: Troubleshooting workflow for ATP solution precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of ATP disodium salt precipitation?
The most frequent cause of precipitation is low pH. When dissolved in water, ATP disodium salt produces a mildly acidic solution with a pH of approximately 3.5.[1][2] ATP is most stable and soluble in aqueous solutions with a pH between 6.8 and 7.4.[3] At more extreme pH levels, it is prone to hydrolysis and can precipitate out of solution.
Q2: How does pH affect the solubility of ATP disodium salt?
ATP has multiple ionizable phosphate (B84403) groups, and its overall charge and solubility are highly dependent on the pH of the solution. In acidic conditions, the phosphate groups become protonated, reducing the molecule's overall negative charge and decreasing its solubility in water, which can lead to precipitation. Adjusting the pH to the neutral range (6.8-7.5) with a base like NaOH is a standard step in preparing stable ATP solutions.[4][5]
Q3: Can the presence of other ions in my buffer cause precipitation?
Yes, particularly divalent cations. ATP can chelate metal cations with high affinity.[1][3] While magnesium (Mg²⁺) is often required for enzymatic reactions involving ATP, high concentrations of divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺) can lead to the formation of less soluble ATP salts, causing precipitation.[1][2] The binding affinity of ATP for various cations differs, as shown in the table below.
Q4: What is the recommended procedure for preparing a stable ATP disodium salt solution?
To prepare a stable solution, follow these steps:
-
Dissolve the ATP disodium salt powder in sterile, nuclease-free water.
-
Monitor the pH of the solution. It will initially be acidic.
-
Gradually add a suitable base, such as 1 M NaOH, to adjust the pH to a final range of 7.0-7.5.[4]
-
Once the pH is adjusted, you can bring the solution to the final desired volume.
-
For long-term storage, it is advisable to sterile-filter the solution through a 0.22 µm filter, aliquot it into single-use volumes, and store it at -20°C or -80°C.[4][5]
Q5: How should I store my ATP disodium salt solutions to prevent precipitation?
Aqueous solutions of ATP are stable for several months when stored frozen at -20°C.[5] For short-term storage (up to one week), solutions can be kept at 0-4°C.[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation and potential precipitation. It is best practice to store the solution in small, single-use aliquots.[5]
Q6: Is there a difference in solubility between ATP disodium salt and ATP magnesium salt?
ATP disodium salt is generally highly soluble in water.[1][][7] ATP magnesium salt is also soluble in water.[8][9] The key difference lies in the counter-ion. For experiments where magnesium is a critical and controlled component, using the disodium salt and adding a specific amount of a magnesium salt (like MgCl₂) provides better experimental control. If a 1:1 complex of ATP and magnesium is desired, using the magnesium salt directly can be more convenient. However, uncontrolled addition of magnesium to a concentrated ATP disodium salt solution could potentially lead to precipitation if solubility limits are exceeded.
Data Presentation
Table 1: Solubility of ATP Disodium Salt in Various Solvents
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [1][2] |
| Water (at 25°C) | 110 mg/mL | [7] |
| PBS (pH 7.2) | ~10 mg/mL | [7][10] |
| Ethanol (at 25°C) | <1 mg/mL | [7] |
| DMSO (at 25°C) | <1 mg/mL | [7] |
Table 2: Binding Constants of ATP with Various Metal Cations
| Cation | Binding Constant (per mole) | Reference |
| Mg²⁺ | 9,554 | [1][2] |
| Ca²⁺ | 3,722 | [1][2] |
| Sr²⁺ | 1,381 | [1][2] |
| Li⁺ | 25 | [1][2] |
| Na⁺ | 13 | [1][2] |
| K⁺ | 8 | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of ATP Disodium Salt
This protocol provides a method for preparing a stable, pH-adjusted stock solution of ATP.
Caption: Workflow for preparing a stable ATP stock solution.
Materials:
-
Adenosine 5'-triphosphate disodium salt (e.g., Sigma-Aldrich A7699)
-
Sterile, nuclease-free water
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH strips
-
Sterile tubes for aliquoting
-
0.22 µm syringe filter (optional)
Procedure:
-
Calculate the required mass of ATP disodium salt for your desired final volume and concentration (Molecular Weight: ~551.1 g/mol , but check the manufacturer's label for the exact molecular weight of your lot, as it can vary with hydration). For example, for 10 mL of a 100 mM solution, you would need 0.5511 g.
-
Dissolve the weighed ATP disodium salt in approximately 80% of the final volume of sterile water (e.g., 8 mL for a final volume of 10 mL).
-
Place the solution in a beaker with a small stir bar and measure the pH. It will likely be in the range of 3.0-4.0.
-
While gently stirring, add the 1 M NaOH solution dropwise. Monitor the pH continuously until it stabilizes within the 7.0-7.5 range.
-
Transfer the solution to a graduated cylinder or volumetric flask and add sterile water to bring it to the final desired volume.
-
(Optional but recommended for long-term storage) To ensure sterility, pass the solution through a 0.22 µm syringe filter into a sterile container.
-
Dispense the final solution into single-use aliquots in sterile microcentrifuge tubes.
-
Label the tubes clearly and store them at -20°C or -80°C.
This structured approach should help in preventing unexpected precipitation and ensuring the stability and reliability of your ATP disodium salt solutions in your experimental work.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. Protocol B: Preparation of ATP for transfection [protocols.io]
- 5. researchgate.net [researchgate.net]
- 7. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. abmole.com [abmole.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Best practices for long-term storage of ATP disodium salt hydrate solutions.
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303) solutions.
Frequently Asked Questions (FAQs)
1. What is the proper way to store solid ATP disodium salt hydrate?
For long-term stability, the solid powder of this compound should be stored at –20°C with a desiccant.[1] Under these conditions, the product is stable for at least two years, with a decomposition rate of less than 0.5% per year.[1]
2. How should I prepare a stock solution of ATP?
ATP disodium salt is soluble in water, typically up to 50 mg/mL, forming a clear, colorless solution. It's important to note that dissolving ATP in water will result in a mildly acidic solution with a pH of approximately 3.5.[1] For many applications, it is recommended to adjust the pH of the stock solution to a neutral range (6.8-7.4) using sodium hydroxide (B78521) to improve stability.[2][3][4]
3. What are the recommended storage conditions for ATP solutions?
The stability of ATP in solution is highly dependent on temperature and pH. For long-term storage, it is best to:
-
Store neutralized (pH 6.8-7.4) ATP solutions frozen at -20°C or -80°C.[3][4][5] Under these conditions, they can be stable for at least a year.[3][4]
-
For short-term storage, a refrigerated (2-8°C) neutral solution is stable for about one week.[3][4]
-
It is advisable to prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can degrade the ATP.[5]
4. How stable are ATP solutions at different pH values?
ATP is most stable in aqueous solutions with a pH between 6.8 and 7.4.[2][6] At more extreme pH levels, both acidic and alkaline, it undergoes rapid hydrolysis to adenosine diphosphate (B83284) (ADP) and phosphate.[2][6] Under acidic conditions, ATP decomposition is notable at a pH less than 5.[7]
5. Can I sterilize my ATP solution for cell culture experiments?
Yes, for sterile applications like cell culture, ATP solutions can be syringe filtered through a 0.2 µm pore size membrane. Any standard membrane material should be acceptable.
Quantitative Data Summary
Table 1: Stability of ATP Solutions Under Various Storage Conditions
| Storage Temperature | pH | Concentration | Duration of Stability | Reference(s) |
| -80°C | 7.0 | 100 mM | Recommended for long-term storage | [3][4] |
| -20°C | Neutral | Stock Solutions | At least one year | [1][3][4] |
| -20°C | Not Specified | Stock Solutions | Over two weeks | [8] |
| 2-8°C | Neutral | Stock Solutions | At least one week | [3][4] |
| On Ice | Not Specified | Working Solutions | Up to 8 hours | [8] |
| Room Temperature | Not Specified | Not Specified | Rapid hydrolysis occurs | [3][4] |
Table 2: ATP Hydrolysis Rate Constants at Elevated Temperatures
| Temperature | pH | Rate Constant (s⁻¹) | Half-Life | Reference(s) |
| 120°C | 3 | 4.34 x 10⁻³ | A few minutes | [9][10][11] |
| 120°C | 7 | 2.91 x 10⁻³ | A few minutes | [9][10][11] |
| 80°C | Not Specified | Not Specified | Not Specified | [9][10][11] |
| 100°C | Not Specified | Not Specified | Not Specified | [9][10][11] |
Experimental Protocols
Protocol 1: Preparation and Storage of a 100 mM ATP Stock Solution
Materials:
-
This compound
-
Nuclease-free water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Sterile, nuclease-free microcentrifuge tubes
-
0.2 µm syringe filter (optional, for sterile applications)
Procedure:
-
Weigh the desired amount of this compound in a sterile container.
-
Add nuclease-free water to achieve a final concentration of 100 mM.
-
Gently vortex until the ATP is completely dissolved. The solution will be mildly acidic (pH ~3.5).[1]
-
While stirring, slowly add small increments of NaOH solution to adjust the pH to 7.0-7.5. Monitor the pH using a calibrated pH meter. It is advisable to keep the solution on ice during this process to minimize degradation.[5]
-
(Optional) For sterile applications, filter the solution through a 0.2 µm syringe filter into a sterile container.[5]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[3][4][5]
Protocol 2: Quality Control of ATP Solutions via HPLC
This protocol allows for the separation and quantification of ATP and its primary degradation products, ADP and AMP.[2][12][13][14][15]
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: 50 mM potassium hydrogen phosphate, pH 6.80[15]
-
ATP, ADP, and AMP standards
-
Perchloric acid (PCA) for sample extraction from cells (if applicable)[14][15]
-
Potassium carbonate (K₂CO₃) for neutralization (if applicable)[15]
Procedure for Standard Analysis:
-
Prepare a series of dilutions of ATP, ADP, and AMP standards in the mobile phase.
-
Inject the standards into the HPLC system.
-
Generate a standard curve for each compound by plotting peak area against concentration.
Procedure for Sample Analysis:
-
Thaw a frozen aliquot of your ATP solution.
-
Dilute the sample to an appropriate concentration within the range of your standard curve using the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Identify and quantify the peaks corresponding to ATP, ADP, and AMP by comparing their retention times and peak areas to the standard curves.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or low signal in ATP-based assays (e.g., bioluminescence) | ATP degradation in the stock solution. | - Ensure the stock solution was neutralized to pH 6.8-7.4 before freezing.[2][6]- Avoid multiple freeze-thaw cycles by using single-use aliquots.[5]- Prepare fresh ATP solutions if degradation is suspected. |
| Contamination of reagents or consumables with ATPases or ATP. | - Use fresh, sterile pipette tips for each reagent.[16]- Wear gloves to prevent contamination from skin.[17]- Check for and eliminate sources of bacterial contamination in reagents and cultures.[18] | |
| Improper assay execution. | - Ensure all reagents, including the assay buffer, are at room temperature before use.[19]- Follow the kit manufacturer's protocol precisely, paying attention to incubation times and temperatures.[19] | |
| High background signal in ATP assays | Contamination of assay reagents with ATP. | - Run a blank control with just the assay mix and diluent to check for background luminescence.[8]- Use high-purity water and reagents. |
| Presence of interfering substances in the sample. | - Some chemicals can interfere with the luciferase enzyme.[20] Refer to the assay kit's manual for a list of incompatible substances.[19] | |
| Precipitate forms in the ATP solution upon thawing | Solution was not properly pH adjusted or is too concentrated. | - Ensure the pH is within the neutral range (6.8-7.4).- If the concentration is very high, consider preparing a slightly more dilute stock solution. |
| Unexpected pH of the final experimental medium after adding ATP solution | The ATP stock solution was not neutralized. | - Always adjust the pH of your concentrated ATP stock solution to neutral before adding it to your experimental setup, especially for pH-sensitive assays or cell cultures.[3][4] |
Visualizations
Caption: Simplified pathway of ATP degradation through hydrolysis.
Caption: Overview of the purinergic signaling pathway.
Caption: Recommended workflow for preparing and quality controlling ATP solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 7. Qualitative Measurements of Stability of ATP at Varying pH – ASPIRE [wp.bridgewater.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dggv.de [dggv.de]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC quantification of AMP and ATP [bio-protocol.org]
- 15. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. my.luminultra.com [my.luminultra.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. docs.abcam.com [docs.abcam.com]
- 20. empacsgroup.com [empacsgroup.com]
How to improve the signal-to-noise ratio in ATP measurement assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their ATP measurement assays.
Troubleshooting Guide
This guide addresses common issues encountered during ATP measurement experiments that can lead to a poor signal-to-noise ratio.
Issue 1: High Background Signal
A high background signal can mask the true signal from your samples, leading to a reduced signal-to-noise ratio.
Question: What are the common causes of a high background signal and how can I reduce it?
Answer: High background can stem from several sources. Here are the most common causes and their solutions:
-
Contaminated Reagents and Consumables: ATP is a ubiquitous molecule and a common contaminant in laboratory environments.
-
Autofluorescence/Phosphorescence of Assay Plates: White opaque plates, recommended for luminescence assays to maximize the signal, can absorb ambient light and emit it during measurement, a phenomenon known as phosphorescence.[2]
-
Solution: "Dark adapt" the plate by incubating it in the dark for approximately 10 minutes before reading.[2]
-
-
Suboptimal Reagent Formulation or Stability: The luciferase enzyme and its substrate, luciferin, can degrade over time, leading to increased background.
-
Light Leakage in the Luminometer: Extraneous light entering the measurement chamber can increase background readings.
-
Solution: Ensure the luminometer's plate holder is correctly seated and that the instrument's door is securely closed during measurement.
-
Issue 2: Weak or No Signal
A weak or absent signal can make it impossible to distinguish between your sample and the background noise.
Question: My ATP assay is producing a very low or no signal. What are the possible reasons and how can I troubleshoot this?
Answer: A low signal can be caused by a variety of factors, from reagent issues to problems with the experimental setup.
-
Inefficient Cell Lysis: Incomplete lysis of cells will result in a lower-than-expected release of intracellular ATP.
-
Solution: The choice of lysis method depends on the cell type.[4] For many cultured cells, detergent-based lysis reagents included in commercial kits are sufficient.[5] For more robust cells or tissues, mechanical methods like sonication or homogenization may be necessary.[4][6] Ensure the lysis step is performed for the recommended duration and at the appropriate temperature.
-
-
ATP Degradation: ATP is a labile molecule and can be rapidly degraded by ATPases released during cell lysis.
-
Solution: Perform all steps on ice to minimize enzymatic activity.[7] For samples that cannot be assayed immediately, snap freeze them in liquid nitrogen.[8] Deproteinization of the sample using methods like trichloroacetic acid (TCA) or perchloric acid (PCA) precipitation can also help by removing ATP-degrading enzymes.[9][10][11]
-
-
Luciferase Inhibition: Components in your sample or buffer may inhibit the luciferase enzyme.
-
Solution: If you suspect inhibition, you can test this by spiking a known amount of ATP into your sample and comparing the signal to a control with the same amount of ATP in buffer. A lower signal in the spiked sample indicates inhibition. Diluting the sample may help to reduce the concentration of the inhibitor.
-
-
Incorrect Instrument Settings: The luminometer settings must be optimized for your specific assay.
-
Solution: Ensure you are using the correct emission filter (or an open aperture for maximum light collection).[12] The integration time (the duration of light measurement) should be appropriate for your assay's signal kinetics (flash vs. glow). For low signals, increasing the integration time can improve the signal-to-noise ratio.[12]
-
Frequently Asked Questions (FAQs)
Q1: How can I optimize my cell lysis protocol for maximal ATP yield?
A1: The optimal cell lysis method depends on your cell type. For cultured mammalian cells, commercially available lysis reagents containing detergents are often sufficient and convenient.[5] For more difficult to lyse cells, such as bacteria or yeast, or for tissue samples, more rigorous methods may be required. It is recommended to compare a few methods to determine the best one for your specific sample.
Q2: What is signal quenching and how can I avoid it?
A2: Signal quenching is the reduction of the luminescent signal by substances that interfere with light emission or detection. This can be caused by colored compounds in the sample that absorb the emitted light or by chemicals that directly inhibit the luciferase reaction.[4][13] To avoid quenching, it is important to use appropriate controls. If your samples are colored, you can measure their absorbance at the emission wavelength of the assay (around 560 nm) to assess potential color quenching.[14] Diluting the sample can also help to mitigate quenching effects.
Q3: How do common solvents like DMSO and ethanol (B145695) affect the ATP assay?
A3: Solvents like DMSO and ethanol, often used to dissolve test compounds, can affect the luciferase enzyme. High concentrations of DMSO can inhibit luciferase activity, although concentrations up to 4% are generally well-tolerated in firefly luciferase assays.[15] Ethanol can also inhibit and even denature the luciferase enzyme.[16] It is crucial to keep the final concentration of these solvents in the assay as low as possible and to include a solvent control in your experiments to account for any effects on the assay signal.
Q4: How critical is the ATP standard curve and what are the best practices for preparing it?
A4: The ATP standard curve is essential for converting the relative light units (RLU) from the luminometer into absolute ATP concentrations. It is crucial for ensuring the accuracy and reproducibility of your results. Best practices include:
-
Preparing the standard curve fresh for each experiment.
-
Using the same buffer or medium for diluting the ATP standards as your samples.
-
Performing serial dilutions carefully to ensure accuracy.
-
Including a blank (no ATP) to determine the background signal.
Q5: What is the difference between "flash" and "glow" ATP assays?
A5: The main difference lies in the stability of the luminescent signal.
-
Flash assays produce a rapid burst of light that decays quickly, often within seconds. These assays require a luminometer with injectors to add the detection reagent and measure the signal almost simultaneously.
-
Glow assays , like the popular CellTiter-Glo® assay, have been engineered to produce a stable, long-lasting signal (often for hours).[5] This provides more flexibility in measurement and is well-suited for high-throughput screening.
Data Presentation
Table 1: Comparison of Common Cell Lysis Methods for ATP Extraction
| Lysis Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Detergent-based | Solubilizes cell membranes | Simple, rapid, suitable for HTS | May not be effective for all cell types, detergents can inhibit luciferase | High for many cultured cell lines |
| Sonication | High-frequency sound waves create cavitation, disrupting cells | Effective for a wide range of cells, including those with tough cell walls | Can generate heat, potentially degrading ATP and proteins; requires specialized equipment | High, can achieve over 90% lysis[17] |
| Freeze-Thaw | Repeated cycles of freezing and thawing disrupt cell membranes through ice crystal formation | Simple, does not require specialized equipment | Time-consuming, may not be sufficient for all cell types on its own | Variable, often used in combination with other methods |
| Mechanical Homogenization | Shearing forces disrupt cell membranes | Effective for tissues and robust cells | Can be harsh, potentially damaging intracellular components; requires specialized equipment | High |
| Enzymatic Lysis | Enzymes like lysozyme (B549824) digest cell walls | Gentle, specific to certain cell types | Slower than other methods, enzymes may need to be removed post-lysis | High, can achieve 90-95% product release[17] |
Table 2: Common Luciferase Inhibitors and Their Effects
| Inhibitor | IC50 (Firefly Luciferase) | Mechanism of Action | Notes |
| Resveratrol (B1683913) | ~1-2 µM[18] | Non-competitive inhibitor | A common antioxidant studied in cell-based assays that can interfere with luciferase reporters. |
| (E)-2-fluoro-4′-methoxystilbene | ~1 µM[18] | Non-competitive inhibitor | Structurally related to resveratrol with similar inhibitory potency. |
| Biochanin A | 640 nM[19] | - | An isoflavone (B191592) that can significantly inhibit firefly luciferase. |
| Formononetin | 3.88 µM[19] | - | Another isoflavone with inhibitory activity. |
| Oxyluciferin | Kᵢ = 0.50 ± 0.03 µM | Competitive inhibitor | A product of the luciferase reaction that can cause product inhibition.[20] |
| Dehydroluciferyl-adenylate (L-AMP) | Kᵢ = 3.8 ± 0.7 nM | Tight-binding competitive inhibitor | A potent inhibitor formed as a byproduct of the luciferase reaction.[20] |
Experimental Protocols
Protocol 1: Standard Luciferase-Based ATP Assay (using a commercial kit like CellTiter-Glo®)
This protocol is a general guideline based on the Promega CellTiter-Glo® assay.[5] Always refer to the specific manufacturer's instructions for your kit.
Reagent Preparation:
-
Thaw the buffer and lyophilized substrate at room temperature.
-
Transfer the entire volume of buffer into the substrate bottle to reconstitute the reagent.
-
Mix by gentle inversion until the substrate is fully dissolved. Do not vortex.
Assay Procedure (96-well plate format):
-
Culture cells in a white, opaque-walled 96-well plate at the desired density in 100 µL of medium.
-
Include wells with medium only for background measurement.
-
After cell treatment, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared ATP detection reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Protocol 2: Sample Deproteinization using Trichloroacetic Acid (TCA)
This protocol is for removing proteins, including ATPases, from cell or tissue lysates prior to ATP measurement.[9][10][21]
-
Prepare a cell or tissue homogenate in a suitable buffer on ice.
-
Add an equal volume of ice-cold 10% (w/v) TCA to the homogenate.
-
Vortex briefly and incubate on ice for 10-15 minutes to precipitate proteins.
-
Centrifuge at 12,000 x g for 5-10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the ATP.
-
Neutralize the supernatant by adding an appropriate volume of a neutralizing solution (e.g., 1 M Tris base) to bring the pH to a range compatible with the ATP assay (typically pH 7.0-8.0).
-
The deproteinized and neutralized sample can now be used in the ATP assay.
Visualizations
Caption: Luciferase reaction pathway and common points of interference.
Caption: Troubleshooting workflow for poor signal-to-noise ratio in ATP assays.
Caption: Logical workflow for optimizing an ATP measurement assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - NP [thermofisher.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP assay [protocols.io]
- 9. abcam.co.jp [abcam.co.jp]
- 10. TCA Whole Cell Extracts | Dohlman Lab [med.unc.edu]
- 11. Extraction and quantification of adenosine triphosphate in mammalian tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Fluorescence Quenching of Graphene Quantum Dots by Chloride Ions: A Potential Optical Biosensor for Cystic Fibrosis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Ethanol unfolds firefly luciferase while competitive inhibitors antagonize unfolding: DSC and FTIR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell lysis techniques | Abcam [abcam.com]
- 18. The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. its.caltech.edu [its.caltech.edu]
Validation & Comparative
Validating the Concentration of ATP Disodium Salt Hydrate Solutions: A Comparative Guide
Accurately determining the concentration of Adenosine 5'-triphosphate (ATP) is critical for a vast range of biochemical and cellular assays. As the primary energy currency in biological systems, precise ATP quantification is paramount for researchers in drug development and various scientific fields. This guide provides a comparative overview of common methods used to validate the concentration of an ATP disodium (B8443419) salt hydrate (B1144303) solution, offering detailed experimental protocols and performance data to aid in selecting the most suitable technique for your research needs.
The three principal methods for ATP concentration validation are UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays. Each method offers distinct advantages and disadvantages in terms of accuracy, sensitivity, cost, and throughput.
Comparison of ATP Concentration Validation Methods
The selection of an appropriate validation method depends on the specific requirements of the experiment, including the need for purity information, the expected concentration range, and the available equipment.
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Enzymatic Assay (Luciferin-Luciferase) |
| Principle | Measures the absorbance of UV light by the adenine (B156593) base in ATP. | Separates ATP from its degradation products (ADP, AMP) and other impurities, followed by UV detection. | Measures the light produced from the luciferase-catalyzed reaction that consumes ATP. |
| Specificity | Low; cannot distinguish between ATP, ADP, and AMP. | High; separates and quantifies ATP, ADP, and AMP.[1][2] | High; specific for ATP. |
| Sensitivity | Micromolar (µM) range. | Micromolar (µM) to sub-micromolar range.[3][1] | Picomolar (pM) to nanomolar (nM) range.[4] |
| Accuracy | Good, but dependent on the purity of the sample. | Excellent; considered a gold standard for quantification. | Excellent, when properly calibrated. |
| Precision | Good. | Excellent. | Excellent. |
| Throughput | High. | Low to medium, depending on the run time. | High, especially with plate-based assays. |
| Cost per Sample | Low. | High. | Medium to high. |
| Equipment | UV-Vis Spectrophotometer. | HPLC system with a UV detector. | Luminometer. |
| Primary Use Case | Quick, routine concentration checks of highly pure ATP solutions. | Accurate concentration determination and purity assessment. | Highly sensitive quantification of ATP, often in biological samples.[5][6] |
Experimental Protocols
Below are detailed protocols for each of the three validation methods.
UV-Vis Spectrophotometry
This method is based on the Beer-Lambert law and utilizes the known molar extinction coefficient of ATP.
Materials:
-
ATP disodium salt hydrate solution (unknown concentration)
-
100 mM Phosphate (B84403) buffer, pH 7.0
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Protocol:
-
Prepare a dilution of your ATP stock solution in 100 mM phosphate buffer (pH 7.0). The dilution factor should be chosen to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Use the 100 mM phosphate buffer as a blank to zero the spectrophotometer at 259 nm.
-
Measure the absorbance of the diluted ATP solution at 259 nm.
-
Calculate the concentration using the Beer-Lambert equation:
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original stock solution.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust method to not only quantify ATP but also to assess its purity by separating it from ADP, AMP, and other contaminants.[1][2]
Materials:
-
This compound solution (unknown concentration)
-
ATP, ADP, and AMP standards of known concentrations
-
Mobile phase: 50 mM potassium hydrogen phosphate, pH 6.80[3][1]
-
HPLC system with a C18 column (e.g., 3 µm particle size, 150 x 3.0 mm) and a UV detector set to 254 nm.[3][1]
Protocol:
-
Prepare a series of ATP, ADP, and AMP standards of known concentrations in the mobile phase.
-
Prepare a dilution of your ATP stock solution in the mobile phase.
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a constant flow rate.
-
Inject the standards to generate a calibration curve by plotting the peak area against the concentration for each analyte.
-
Inject the diluted ATP sample.
-
Identify the ATP peak in the sample chromatogram based on the retention time of the ATP standard.
-
Quantify the ATP concentration in the sample by comparing its peak area to the calibration curve.
-
The presence and area of ADP and AMP peaks can be used to determine the purity of the ATP solution.
Enzymatic Assay (Luciferin-Luciferase)
This highly sensitive method is based on the light-producing reaction of firefly luciferase, where the light output is directly proportional to the ATP concentration.[5][6]
Materials:
-
This compound solution (unknown concentration)
-
ATP standard of a known concentration
-
Luciferin-luciferase reagent kit (commercially available)
-
Assay buffer provided with the kit
-
Opaque-walled microplates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Prepare a series of ATP standards by diluting the known ATP standard in the assay buffer to create a standard curve.
-
Prepare several dilutions of your ATP stock solution in the assay buffer.
-
Pipette the standards and the unknown samples into the wells of the opaque-walled microplate.
-
Reconstitute the luciferin-luciferase reagent according to the manufacturer's instructions.
-
Add the luciferin-luciferase reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve by plotting the luminescence values against the known ATP concentrations.
-
Determine the concentration of your ATP samples by interpolating their luminescence readings on the standard curve.
Visualizing the Workflow and Principles
To better illustrate the processes, the following diagrams outline the general workflow for ATP concentration validation and the principle of the enzymatic assay.
Caption: Workflow for validating ATP solution concentration.
Caption: Principle of the Luciferin-Luciferase enzymatic assay for ATP detection.
References
- 1. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Purity Analysis of ATP Disodium Salt Hydrate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303) is critical for reliable and reproducible results in a vast array of research, diagnostic, and therapeutic applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for the purity assessment of ATP disodium salt hydrate, supported by experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for ATP Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive compounds like ATP.[1] Its high resolution and sensitivity make it ideal for separating ATP from its potential impurities, such as adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and other related substances.[2][3]
Advantages of HPLC:
-
High Specificity and Resolution: HPLC can effectively separate ATP from closely related impurities, providing a detailed impurity profile.[1]
-
Quantitative Accuracy: The technique offers excellent linearity and accuracy for the quantification of both the main component and its impurities.[2]
-
Established Methodology: HPLC methods for nucleotide analysis are well-established and widely used in quality control laboratories.
Limitations of HPLC:
-
Solvent Consumption: HPLC can consume significant amounts of organic solvents, which may have environmental and cost implications.[4]
-
Sample Preparation: Sample preparation can be more extensive compared to some other techniques.[4]
Experimental Protocol: HPLC Purity Assay of this compound
This protocol describes a reversed-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Reagents and Solutions:
-
Mobile Phase A: 0.1 M Potassium dihydrogen phosphate (B84403) buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Sample Solvent: Deionized water
-
ATP Standard: A reference standard of this compound of known purity.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 259 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Elution Mode: Isocratic or gradient elution can be used. For this protocol, an isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B is employed.
4. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve it in 50 mL of deionized water to obtain a concentration of about 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the ATP standard solution to determine the retention time and peak area.
-
Inject the sample solution and record the chromatogram.
-
The purity is calculated based on the peak area percentage of the main ATP peak relative to the total peak area of all components in the chromatogram.
Alternative Analytical Techniques for ATP Purity
While HPLC is a robust method, other techniques offer alternative or complementary information for the purity assessment of ATP.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field.[5] It is a powerful technique for the analysis of charged molecules like ATP and its phosphorylated relatives.
-
Advantages: High efficiency, short analysis times, and low sample and reagent consumption.[4][6]
-
Limitations: Lower concentration sensitivity compared to HPLC and can be less robust for routine quality control.[4]
Experimental Protocol: Capillary Electrophoresis of ATP
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 7.0.
-
Voltage: 20 kV.
-
Detection: UV at 259 nm.
-
Sample Preparation: Dissolve the ATP sample in the BGE to a concentration of approximately 0.1 mg/mL.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR spectroscopy is a non-destructive technique that provides detailed structural information about phosphorus-containing compounds. It can distinguish and quantify the different phosphate groups (α, β, γ) in ATP and identify phosphorus-containing impurities.[7][8]
-
Advantages: Provides structural confirmation and can quantify different phosphorus species without the need for chromatographic separation.[9]
-
Limitations: Lower sensitivity compared to HPLC, requiring higher sample concentrations. It may not detect non-phosphorus-containing impurities.
Experimental Protocol: ³¹P NMR of ATP
-
Instrumentation: NMR spectrometer with a phosphorus probe.
-
Solvent: D₂O.
-
Sample Preparation: Dissolve a sufficient amount of the ATP sample in D₂O to achieve a concentration of 10-20 mg/mL.
-
Acquisition: Acquire the ³¹P NMR spectrum with appropriate parameters (e.g., pulse angle, relaxation delay) to ensure quantitative results. The relative quantities of ATP and its phosphorylated impurities can be determined by integrating the respective signals.[7]
Enzymatic Assays
Enzymatic assays utilize the high specificity of enzymes to quantify ATP. For purity analysis, this can be adapted to measure the ATP content, which can then be compared to the expected value based on the sample weight.
-
Advantages: High specificity for ATP, leading to accurate quantification of the active component.
-
Limitations: It does not provide an impurity profile and is susceptible to interference from compounds that affect enzyme activity.
Experimental Protocol: Enzymatic Assay of ATP
-
Principle: The assay is based on the luciferin-luciferase reaction, where the light produced is proportional to the ATP concentration.
-
Reagents: Luciferin-luciferase reagent kit.
-
Instrumentation: Luminometer.
-
Procedure:
-
Prepare a standard curve using a high-purity ATP standard.
-
Prepare a solution of the ATP sample to be tested.
-
Add the luciferin-luciferase reagent to both the standards and the sample.
-
Measure the light emission using a luminometer.
-
Calculate the ATP concentration in the sample from the standard curve. The purity can be estimated by comparing the measured ATP content to the theoretical content.
-
Comparative Data
The following tables summarize the typical performance characteristics of the discussed analytical methods for the purity analysis of this compound. The data presented is representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Comparison of Key Analytical Performance Parameters
| Parameter | HPLC-UV | Capillary Electrophoresis (CE) | ³¹P NMR | Enzymatic Assay |
| Principle | Chromatographic Separation | Electrophoretic Separation | Nuclear Magnetic Resonance | Biocatalytic Reaction |
| Specificity | High | High | High (for P-containing species) | Very High (for ATP) |
| Sensitivity | High (ng range) | Moderate (µg range) | Low (mg range) | Very High (pg range) |
| Quantitative | Yes | Yes | Yes | Yes |
| Impurity Profiling | Excellent | Good | Limited to P-impurities | No |
| Analysis Time | 15-30 min | 5-15 min | 10-60 min | 5-10 min |
| Sample Throughput | Moderate | High | Low | High |
Table 2: Typical Validation Parameters for ATP Purity Analysis
| Validation Parameter | HPLC-UV | Capillary Electrophoresis (CE) | ³¹P NMR |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| LOD | ~0.1 µg/mL | ~1 µg/mL | ~0.1 mg/mL |
| LOQ | ~0.5 µg/mL | ~5 µg/mL | ~0.5 mg/mL |
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comparative purity analysis of this compound.
Caption: Workflow for comparative purity analysis of ATP.
Conclusion
The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis. HPLC remains the gold standard for comprehensive impurity profiling and quantitative purity determination due to its high resolution and established validation procedures. Capillary electrophoresis offers a high-throughput alternative with lower solvent consumption, particularly suitable for charged impurities. ³¹P NMR provides valuable structural confirmation and direct quantification of phosphorus-containing species. Enzymatic assays offer a highly specific and sensitive method for quantifying the active ATP content. For a complete and robust characterization of this compound purity, a combination of these orthogonal techniques is often recommended.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 7. aiinmr.com [aiinmr.com]
- 8. rsc.org [rsc.org]
- 9. ATP, the 31P Spectral Modulus, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Certificate of Analysis for ATP Disodium Salt Hydrate
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the quality, purity, and identity of a chemical reagent. Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303), a pivotal molecule in cellular energy and signaling, is no exception. This guide explains the key parameters on a typical CoA for ATP disodium salt hydrate, compares it with alternatives, and provides insight into the experimental methods used for its validation.
Decoding the Certificate of Analysis
The CoA provides a lot-specific summary of quality control testing. Below is a table outlining the essential tests and typical specifications for high-purity this compound.
Table 1: Typical Certificate of Analysis for this compound (≥99% Purity)
| Parameter | Specification | Result (Example Lot) | Significance for Researchers |
| Appearance | White to off-white powder or crystals.[1][2] | Conforms | Confirms the physical state and absence of gross contamination or degradation. |
| Purity (Assay by HPLC) | ≥ 99.0%[1][3] | 99.7%[1] | Ensures that the compound is free from significant impurities (like ADP, AMP) that could interfere with experiments. |
| Water Content (by Karl Fischer) | ≤ 10.0%[1][4] | 7.3%[1] | Crucial for accurate molar concentration calculations; the "hydrate" form contains variable water molecules.[5][6] |
| Identity (by ¹H NMR / FTIR) | Conforms to structure[2][4] | Conforms | Confirms the chemical structure and identity of the ATP molecule. |
| Sodium Content | ~7-9% | 7.6%[1] | Verifies the correct salt form and is important for calculating the exact formula weight of the hydrated salt. |
Experimental Protocols: A Deeper Look
To ensure the accuracy of the data presented on a CoA, rigorous and validated analytical methods are employed. Here are the principles behind two of the most critical tests.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of ATP and quantifying related impurities like ADP and AMP.[7][8] The method separates molecules based on their interaction with a stationary phase (a column) and a mobile phase (a solvent).[8]
Protocol Outline:
-
Sample Preparation: A precise amount of this compound is dissolved in an aqueous buffer (e.g., phosphate (B84403) buffer) to create a known concentration.
-
Chromatographic Separation: The sample is injected into the HPLC system. A C18 reversed-phase column is commonly used, which separates molecules based on polarity.[8][9] An isocratic or gradient mobile phase, often a buffered aqueous solution, elutes the compounds.[9] More polar molecules like ATP elute faster than less polar ones.
-
Detection: A UV detector is set to a wavelength where ATP has maximum absorbance, typically around 259 nm.[10][11]
-
Quantification: The area under the ATP peak in the resulting chromatogram is proportional to its concentration. Purity is calculated by comparing the area of the ATP peak to the total area of all detected peaks.
Below is a diagram illustrating the typical workflow for HPLC analysis.
Water Content by Karl Fischer Titration
The Karl Fischer (KF) titration is a highly specific method for determining the water content in a substance, which is essential for a hydrated salt like this compound.[5][6][12] Unlike "loss on drying," KF titration is specific to water and is not affected by other volatile components.[5]
Principle: The method is based on a chemical reaction where iodine stoichiometrically reacts with water in the presence of sulfur dioxide and a base.[5] The endpoint is reached when all the water in the sample has been consumed, and excess iodine is detected, typically by an electrochemical sensor.[13] There are two main types: volumetric, for higher water content, and coulometric, for trace amounts.[5][13]
Performance Comparison: ATP Salt Forms
While ATP disodium salt is widely used, other salt forms are available. The choice of salt can be critical for specific experimental contexts. The most common alternative is ATP magnesium salt.
Table 2: Comparison of ATP Disodium Salt vs. ATP Magnesium Salt
| Feature | This compound | ATP Magnesium Salt | Experimental Implications |
| Primary Cation | Sodium (Na⁺) | Magnesium (Mg²⁺) | Crucial for experiments sensitive to specific ion concentrations (e.g., patch-clamp electrophysiology).[14] |
| Magnesium Requirement | Requires addition of Mg²⁺ for most enzymatic reactions. | Provides Mg²⁺ in the formulation. | Most ATPases and kinases require Mg-ATP as the actual substrate; using the disodium salt allows for precise control over Mg²⁺ concentration.[15] |
| Solubility | Highly soluble in water (~50 mg/mL). | Generally soluble in water, but can be slightly less so. | Disodium salt is often preferred for preparing high-concentration stock solutions. |
| Cost | Generally less expensive.[14] | More expensive. | For applications where Mg²⁺ is added separately, the disodium salt is more economical.[14] |
The logical relationship below highlights the decision-making process for selecting the appropriate ATP salt.
Biological Context: ATP in Purinergic Signaling
Beyond its intracellular role as an energy currency, extracellular ATP is a critical signaling molecule that activates purinergic receptors (P2X and P2Y families).[16][17][18] This signaling is vital in neurotransmission, inflammation, and immunity.[17][19] When using this compound in cell-based assays, its purity is paramount to ensure that observed effects are due to ATP and not contaminants.
The diagram below shows a simplified P2X receptor signaling pathway, where extracellular ATP acts as a ligand.
By thoroughly understanding the Certificate of Analysis, researchers can ensure the quality of their reagents, leading to more reliable and reproducible experimental outcomes. The choice between different salt forms and the awareness of the reagent's role in biological pathways are essential for rigorous scientific investigation.
References
- 1. thermofisher.in [thermofisher.in]
- 2. file.chemscene.com [file.chemscene.com]
- 3. 腺苷 5′-三磷酸 二钠盐 水合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Adenosine-5'-triphosphate disodium salt hydrate, 99%, water <10% 5 g | Request for Quote [thermofisher.com]
- 5. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. helixchrom.com [helixchrom.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. researchgate.net [researchgate.net]
- 15. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 16. Neuromodulation by extracellular ATP and P2X receptors in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | ATP-gated P2X receptors in health and disease [frontiersin.org]
- 18. Frontiers | The P2X7 Receptor is an Important Regulator of Extracellular ATP Levels [frontiersin.org]
- 19. atsjournals.org [atsjournals.org]
A Researcher's Guide to Cross-Validation of ATP Measurement Kits
For researchers, scientists, and drug development professionals, the accurate measurement of Adenosine Triphosphate (ATP) is a cornerstone of assessing cell viability and cytotoxicity. With a variety of commercial ATP assay kits available, selecting the most appropriate one for a specific experimental need is crucial for generating reliable and reproducible data. This guide provides an objective comparison of three prominent bioluminescent ATP assay kits, offering a detailed look at their performance, experimental protocols, and underlying principles to aid in your selection process.
The Principle of Bioluminescent ATP Detection
At the heart of these assays lies the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP, magnesium ions, and oxygen. This reaction produces light, and the intensity of this emitted light is directly proportional to the concentration of ATP. In the context of cell-based assays, the amount of ATP serves as a direct indicator of the number of metabolically active, viable cells.[1][2]
The fundamental enzymatic reaction is as follows: ATP + D-Luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light
Comparative Analysis of Leading ATP Assay Kits
This guide focuses on a comparative analysis of three widely used ATP assay kits:
-
Promega CellTiter-Glo® 2.0 Assay
-
Thermo Fisher Scientific ATP Determination Kit (A22066)
-
Abcam Luminescent ATP Detection Assay Kit (ab113849)
Table 1: Key Performance Characteristics of Selected ATP Assay Kits
| Feature | Promega CellTiter-Glo® 2.0 Assay | Thermo Fisher Scientific ATP Determination Kit (A22066) | Abcam Luminescent ATP Detection Assay Kit (ab113849) |
| Assay Principle | Homogeneous "add-mix-measure" | Multi-step "flash" type | Homogeneous "add-mix-incubate-measure" |
| Signal Stability | "Glow" type, stable signal with a half-life of >5 hours[3] | "Flash" type, rapid signal decay, requires immediate measurement[4] | "Glow" type, stable signal with a half-life of >5 hours[5] |
| Sensitivity (LOD) | High, detects as few as 10-15 cells/well[3] | High, detects as little as 0.1 picomole of ATP[6] | High, can detect a single cell or 0.02 µM ATP[6] |
| Linearity | Wide dynamic range, up to 5 logs[3] | Linear range from 1 nM to 1 µM ATP is typical | Wide linear dynamic range from < 0.001 µM to 10 µM of ATP |
| Z'-Factor | Excellent, reported as 0.96 in one study[7] | Data not readily available | Robust, with Z' factors of > 0.5 routinely observed[6] |
| Hands-on Time | Minimal, single reagent addition | More extensive, requires preparation of a standard reaction solution | Minimal, two reagent addition steps |
| Kit Format | Ready-to-use reagent | Components require reconstitution and mixing | Lyophilized components require reconstitution |
Experimental Protocols: A Side-by-Side Look
The experimental workflow is a significant factor in assay selection, particularly for high-throughput screening applications. Below are the summarized experimental protocols for each kit.
Promega CellTiter-Glo® 2.0 Assay Protocol
This assay is known for its simplified "add-mix-measure" protocol.[8]
-
Plate Preparation: Seed cells in a 96-well or 384-well plate and treat with the test compound.
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
Thermo Fisher Scientific ATP Determination Kit (A22066) Protocol
This kit involves more manual steps for reagent preparation.[4]
-
Reagent Preparation:
-
Prepare a 1X Reaction Buffer from the provided 20X concentrate.
-
Reconstitute the D-Luciferin with the 1X Reaction Buffer.
-
Prepare a DTT stock solution.
-
Prepare a standard reaction solution by combining the 1X Reaction Buffer, DTT, D-luciferin, and firefly luciferase.
-
-
ATP Standard Curve Preparation: Prepare serial dilutions of the provided ATP standard.
-
Cell Lysis: Lyse cells using a suitable lysis buffer to release ATP.
-
Measurement:
-
Add the standard reaction solution to luminometer tubes or a microplate.
-
Add the cell lysate or ATP standard to initiate the reaction.
-
Measure the luminescence immediately ("flash" signal).
-
Abcam Luminescent ATP Detection Assay Kit (ab113849) Protocol
This protocol involves a two-step reagent addition process.[5]
-
Reagent Preparation:
-
Reconstitute the lyophilized Substrate with the Substrate Buffer.
-
The Detergent is ready to use.
-
-
Plate Preparation: Seed cells and treat with the test compound in a 96-well plate.
-
Cell Lysis: Add 50 µL of Detergent to each well and shake for 5 minutes to lyse the cells and stabilize the ATP.
-
Signal Generation: Add 50 µL of the reconstituted Substrate Solution to each well and shake for 5 minutes.
-
Incubation: Incubate the plate in the dark for 10 minutes.
-
Measurement: Read the luminescence.
Visualizing the Workflow and Underlying Principles
To better understand the processes involved, the following diagrams illustrate the general ATP assay workflow and the principle of the luciferase reaction.
Cross-Validation and Experimental Considerations
When performing a cross-validation of different ATP assay kits, it is imperative to maintain consistent experimental conditions. This includes using the same cell line, cell density, incubation times, and instrumentation.
Key parameters to evaluate during a cross-validation study include:
-
Sensitivity (Limit of Detection): Determine the lowest number of cells or ATP concentration that can be reliably detected above background.
-
Linearity: Assess the range over which the luminescent signal is directly proportional to the cell number or ATP concentration.
-
Signal Stability: Measure the luminescent signal at various time points after reagent addition to understand the signal kinetics ("glow" vs. "flash").
-
Reproducibility and Robustness (Z'-Factor): The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7]
Conclusion
The choice of an ATP assay kit should be guided by the specific needs of the experiment. For high-throughput screening where ease of use and signal stability are paramount, a "glow" type assay with a simple "add-mix-measure" protocol, such as the Promega CellTiter-Glo® 2.0 or the Abcam Luminescent ATP Detection Assay Kit, may be preferable. For experiments where cost is a primary concern and more hands-on time is acceptable, the Thermo Fisher Scientific ATP Determination Kit could be a suitable option, although careful attention must be paid to the rapid signal decay.
Ultimately, conducting a small-scale in-house validation with the chosen kits using your specific cell lines and experimental conditions is the most effective way to ensure the selected assay meets the required performance standards for your research.
References
- 1. fishersci.com [fishersci.com]
- 2. biocompare.com [biocompare.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 4. CyQUANT Direct and PrestoBlue Viability Assays Work Together | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Best ATP Assay Kits for Microbial Viability Testing [synapse.patsnap.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
A Researcher's Guide to the Spectroscopic Quantification of ATP Disodium Salt Hydrate
For researchers, scientists, and professionals in drug development, the accurate quantification of adenosine (B11128) triphosphate (ATP) is paramount for a multitude of biological and biochemical assays. This guide provides an objective comparison of common spectroscopic methods for the quantitative analysis of ATP disodium (B8443419) salt hydrate (B1144303), supplemented with experimental data and detailed protocols.
Comparison of Quantitative Performance
The selection of an appropriate analytical method hinges on factors such as sensitivity, the required concentration range, and the complexity of the sample matrix. Below is a comparative summary of various techniques used for ATP quantification.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Linear Range | Key Advantages | Key Disadvantages |
| UV-Vis Spectrophotometry | Measures the absorbance of UV light by the adenine (B156593) base in ATP at ~259 nm. | ~5.3 pM[1] | 10 pM - 100 nM[1] | Simple, rapid, and widely available instrumentation. | Lower sensitivity and susceptible to interference from other nucleotides and nucleic acids that also absorb at 259 nm. |
| Fluorescence Spectroscopy | Utilizes fluorescent probes or aptamers that exhibit a change in fluorescence intensity upon binding to ATP. | 0.22 µM[2][3] - 3.0 µM[4] | 9 - 24 mM[4], 0 - 120.0 µM[5] | High sensitivity and specificity, especially with aptamer-based sensors. | Can be more complex and may require specific probes. Potential for quenching or enhancement effects from sample matrix components. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifies ATP by integrating the signals from its phosphorus atoms (³¹P-NMR) or protons (¹H-NMR) relative to an internal standard.[6][7] | 0.1 mM (¹H-NMR), 1 mM (³¹P-NMR)[6][7] | 0.1 - 100 mM (¹H-NMR), 1 - 75 mM (³¹P-NMR)[6][7] | Provides structural information and can simultaneously quantify ATP, ADP, and AMP without separation.[6][7] Non-destructive. | Lower sensitivity compared to other methods, requires specialized and expensive equipment. |
| High-Performance Liquid Chromatography (HPLC) | Separates ATP from other components in a sample, followed by detection, typically by UV absorbance.[8] | ~1 pmol per injection[8] | Varies with detector and column, but typically in the µM to mM range. | High selectivity and ability to separate and quantify multiple analytes (ATP, ADP, AMP) simultaneously.[8] | Requires more complex instrumentation and longer analysis times compared to direct spectroscopy. |
| Enzymatic Assays (e.g., Luciferase) | Measures the light produced from the luciferase-catalyzed reaction, which is proportional to the ATP concentration. | Can be highly sensitive, with some kits detecting as low as 0.02 µM. | Dependent on the specific assay kit, but can span several orders of magnitude. | Extremely high sensitivity and specificity. | Can be susceptible to inhibition by various compounds in the sample. Requires specific enzyme and substrate reagents. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections provide protocols for the key spectroscopic methods.
UV-Vis Spectrophotometry
This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
ATP disodium salt hydrate standard
-
Appropriate buffer (e.g., Tris-HCl, pH 7.4)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in the buffer. From this stock, create a series of standard solutions with known concentrations.
-
Blank Measurement: Fill a quartz cuvette with the buffer solution to be used as the blank. Place it in the spectrophotometer and measure the absorbance at 259 nm to zero the instrument.
-
Sample Measurement: Measure the absorbance of each standard solution and the unknown sample at 259 nm.
-
Data Analysis: Plot a calibration curve of absorbance versus ATP concentration for the standard solutions. Use the linear regression equation from the calibration curve to determine the concentration of ATP in the unknown sample.
Fluorescence Spectroscopy
This protocol describes a common approach using an ATP-binding aptamer and a fluorescent dye.
Materials:
-
Fluorescence Spectrophotometer
-
ATP-binding aptamer
-
Fluorescent dye (e.g., a G-quadruplex-intercalating dye)
-
This compound standard
-
Reaction buffer
Procedure:
-
Reaction Mixture Preparation: In a microplate or cuvette, prepare a reaction mixture containing the ATP aptamer and the fluorescent dye in the reaction buffer.
-
Standard and Sample Addition: Add known concentrations of ATP standard solutions or the unknown sample to the reaction mixture.
-
Incubation: Incubate the mixture for a specified time at a specific temperature to allow for the binding of ATP to the aptamer and the subsequent change in fluorescence.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the change in fluorescence intensity against the ATP concentration of the standards to create a calibration curve. Determine the ATP concentration in the unknown sample from this curve. One study reported a limit of detection of 0.22 µM and a limit of quantification of 0.66 µM for ATP in cells using a fluorescence method.[2]
³¹P-NMR Spectroscopy
³¹P-NMR provides a direct and non-destructive method for quantifying ATP and other phosphorus-containing compounds.
Materials:
-
NMR Spectrometer with a phosphorus probe
-
NMR tubes
-
This compound standard
-
Deuterated solvent (e.g., D₂O)
-
Internal standard of known concentration (e.g., phosphocreatine)
Procedure:
-
Sample Preparation: Dissolve a known amount of the ATP standard or the sample in the deuterated solvent. Add a known concentration of the internal standard.
-
NMR Data Acquisition: Place the NMR tube in the spectrometer and acquire the ³¹P-NMR spectrum. Key parameters to set include the pulse angle, relaxation delay, and number of scans.
-
Data Processing: Process the acquired Free Induction Decay (FID) to obtain the NMR spectrum. This typically involves Fourier transformation, phase correction, and baseline correction.
-
Quantification: Integrate the area of the characteristic ATP peaks (typically the β-phosphate peak is well-resolved) and the peak of the internal standard. The concentration of ATP can be calculated using the following formula:
Concentration_ATP = (Integral_ATP / Integral_Standard) * (Concentration_Standard / Number of Nuclei_ATP) * Number of Nuclei_Standard
Studies have shown a linear range for ³¹P-NMR quantification of ATP to be between 1 and 75 mM.[6][7]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the described spectroscopic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of ATP in cell by fluorescence spectroscopy based on generalized ratio quantitative analysis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Turn-on fluorescent nanoprobe for ATP detection based on DNA-templated silver nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct and simultaneous quantification of ATP, ADP and AMP by (1)H and (31)P Nuclear Magnetic Resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography method for simultaneous quantification of ATP and its degradation products compatible with both UV-Vis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Biological Activity of a New Batch of ATP Disodium Salt: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the biological activity of critical reagents like Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is paramount for the validity and reproducibility of experimental results. This guide provides a comparative framework for confirming the biological activity of a new batch of ATP disodium salt against a certified standard, utilizing common and robust biochemical assays.
Introduction to ATP and Its Biological Significance
Adenosine 5'-triphosphate (ATP) is the primary energy currency of all known living organisms.[1][2] It plays a central role in cellular metabolism, providing the energy for processes such as muscle contraction, nerve impulse propagation, and chemical synthesis.[2] Given its fundamental role, verifying the biological activity of a new batch of ATP is a critical quality control step. This guide focuses on two widely accepted methods: the Luciferase-based ATP assay and the Kinase activity assay.
Comparison of ATP Activity Assays
The biological activity of a new batch of ATP disodium salt can be quantitatively compared to a high-purity, certified ATP standard. The following tables summarize the expected outcomes from the recommended assays.
Data Presentation
Table 1: Luciferase-Based ATP Assay Comparison
| Sample | ATP Concentration (µM) | Relative Luminescence Units (RLU) | % Activity vs. Standard |
| Certified ATP Standard | 10 | 1,500,000 ± 50,000 | 100% |
| 1 | 150,000 ± 5,000 | 100% | |
| 0.1 | 15,000 ± 500 | 100% | |
| New ATP Batch | 10 | User-determined value | Calculated value |
| 1 | User-determined value | Calculated value | |
| 0.1 | User-determined value | Calculated value |
Table 2: Kinase Activity Assay (Radiolabeled) Comparison
| Sample | Substrate | Isotope | Counts Per Minute (CPM) | % Phosphorylation vs. Standard |
| Certified ATP Standard | Myelin Basic Protein | [γ-³²P] | 800,000 ± 75,000 | 100% |
| New ATP Batch | Myelin Basic Protein | [γ-³²P] | User-determined value | Calculated value |
| Negative Control (No ATP) | Myelin Basic Protein | [γ-³²P] | 500 ± 100 | 0% |
Experimental Protocols
Luciferase-Based ATP Assay
This assay is a highly sensitive method for quantifying ATP.[3] It utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, generating a luminescent signal directly proportional to the amount of ATP present.[4][5]
Materials:
-
New batch of ATP disodium salt
-
Certified ATP standard (e.g., Sigma-Aldrich Product No. A2383)
-
Luciferase Assay Kit (containing luciferase, D-luciferin, and assay buffer)
-
Nuclease-free water
-
White opaque 96-well plates
-
Luminometer
Protocol:
-
Prepare ATP Standards: Create a stock solution of the certified ATP standard and the new ATP batch in nuclease-free water. Perform serial dilutions to generate a standard curve (e.g., 0.01 µM to 10 µM).
-
Prepare Luciferase Reagent: Reconstitute the lyophilized luciferase and D-luciferin in the provided assay buffer according to the manufacturer's instructions. This "ATP Detection Cocktail" should be prepared fresh.[6]
-
Assay Procedure:
-
Pipette 10 µL of each ATP dilution (both standard and new batch) into separate wells of a white opaque 96-well plate.
-
Add 100 µL of the ATP Detection Cocktail to each well.[4][6]
-
Mix briefly on an orbital shaker.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[5]
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from a well with no ATP) from all readings. Plot the RLU values for the certified standard against their concentrations to generate a standard curve. Use this curve to determine the effective concentration of the new ATP batch and calculate its relative activity.
Kinase Activity Assay
This assay confirms the ability of ATP to act as a phosphate (B84403) donor in an enzymatic reaction catalyzed by a protein kinase.[7] The transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate is measured.[8][9][10]
Materials:
-
New batch of ATP disodium salt
-
Certified ATP standard
-
[γ-³²P]ATP
-
Protein kinase (e.g., Protein Kinase A)
-
Kinase substrate (e.g., Myelin Basic Protein)
-
Kinase reaction buffer
-
5X Laemmli sample buffer
-
SDS-PAGE apparatus
-
Phosphorimager
Protocol:
-
Prepare ATP Solutions: Prepare solutions of both the certified ATP standard and the new ATP batch. A portion of each will be mixed with [γ-³²P]ATP.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, protein kinase, and kinase substrate.
-
Initiate the reaction by adding the ATP solution (either the standard or the new batch, spiked with [γ-³²P]ATP).
-
Incubate at 30°C for a predetermined time (e.g., 5-60 minutes), depending on the kinase's activity.[9]
-
-
Stop Reaction: Terminate the reaction by adding 5X Laemmli sample buffer and heating the samples at 100°C for 3-5 minutes.[9]
-
Separation and Detection:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the radiolabeled substrate using a phosphorimager.
-
-
Data Analysis: Compare the counts per minute (CPM) obtained for the substrate phosphorylated using the new ATP batch to that of the certified standard.
Mandatory Visualizations
Caption: Workflow for the Luciferase-Based ATP Assay.
Caption: Luciferase-catalyzed reaction pathway.
Caption: Workflow for the Radiolabeled Kinase Activity Assay.
Caption: General protein kinase signaling pathway.
References
- 1. Development of a Novel ATP Bioluminescence Assay Based on Engineered Probiotic Saccharomyces boulardii Expressing Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. ATP Cell Viability Luciferase Assay | SCT149 [merckmillipore.com]
- 4. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. ATP cell viability assay | RE-Place [re-place.be]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
- 10. revvity.com [revvity.com]
A Comparative Guide to the Stability of Common ATP Salt Forms in Solution
For researchers, scientists, and professionals in drug development, the choice of Adenosine (B11128) 5'-triphosphate (ATP) salt form is a critical decision that can impact experimental outcomes and the shelf-life of therapeutic formulations. The stability of ATP in aqueous solutions is paramount for ensuring accurate and reproducible results. This guide provides an objective comparison of the stability of common salt forms of ATP—sodium (Na+), magnesium (Mg2+), and TRIS—supported by experimental data and detailed methodologies.
Key Stability Factors for ATP in Solution
The intrinsic stability of the phosphoanhydride bonds in ATP is influenced by several factors in an aqueous environment. The rate of hydrolysis of ATP to adenosine 5'-diphosphate (ADP) and inorganic phosphate (B84403) (Pi), and subsequently to adenosine 5'-monophosphate (AMP), is primarily dictated by:
-
pH: ATP is most stable in the pH range of 6.8 to 7.4.[1] Deviations to more acidic or alkaline pH levels lead to a significant increase in the rate of hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of ATP hydrolysis. For long-term storage, frozen solutions (at -20°C or -80°C) are recommended to minimize degradation.[2]
-
Divalent Cations: The presence of divalent cations, particularly magnesium (Mg2+), plays a crucial role in both the biological activity and the stability of ATP.
Comparison of ATP Salt Form Stability
While direct, comprehensive studies comparing the stability of different ATP salt forms under identical conditions are limited, the existing literature provides valuable insights into their relative stability. The following table summarizes the key characteristics and stability considerations for sodium, magnesium, and TRIS salts of ATP.
| Salt Form | Key Characteristics | Stability Considerations | Typical Applications |
| ATP Disodium (B8443419) Salt | Highly soluble in water. Solutions are typically mildly acidic (around pH 3.5) if unbuffered.[3] | In unbuffered solutions, the acidic pH can lead to rapid hydrolysis. Stability is significantly improved when buffered to a neutral pH (6.8-7.4). The presence of Na+ ions has a negligible effect on the hydrolysis rate compared to other cations.[4] | General laboratory use, ATP standards for bioluminescence assays, and as a starting material for preparing buffered ATP solutions. |
| ATP Magnesium Salt | Biologically active form of ATP, as Mg2+ is a crucial cofactor for most ATP-dependent enzymes. | Mg2+ ions chelate the phosphate groups of ATP, which can stabilize the molecule.[5] Studies at elevated temperatures have shown that Mg2+ significantly reduces the hydrolysis rate of ATP.[4] | Enzyme kinetics, in vitro transcription/translation, phosphorylation assays, and studies requiring the biologically active form of ATP. |
| ATP TRIS Salt | A solution of ATP where TRIS (tris(hydroxymethyl)aminomethane) is used as a buffering agent to maintain a stable pH, typically between 7.3 and 7.5.[6][7] | The primary advantage is the maintenance of an optimal pH, which is a critical factor for ATP stability. This minimizes pH-induced hydrolysis.[8][9] | Enzyme kinetic studies, in vitro transcription, and other applications where a stable pH is crucial for both ATP stability and the activity of other components in the reaction.[9] |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of different ATP salt forms, a well-defined experimental protocol is essential. The following outlines a general methodology for a comparative stability study.
Sample Preparation
-
Stock Solutions: Prepare 100 mM stock solutions of ATP disodium salt, ATP magnesium salt, and ATP (from a sodium salt) in TRIS buffer (e.g., 50 mM TRIS-HCl, pH 7.4). Ensure the final pH of all solutions is adjusted to 7.4.
-
Working Solutions: Dilute the stock solutions to a final concentration of 1 mM in the desired buffer (e.g., 50 mM TRIS-HCl, pH 7.4 with 5 mM MgCl2 for the sodium and TRIS salt forms to mimic physiological conditions, and without additional MgCl2 for the magnesium salt form).
-
Aliquoting and Storage: Aliquot the working solutions into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at various temperatures to be tested (e.g., -20°C, 4°C, and 25°C).
Stability Testing Over Time
At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve an aliquot from each storage condition. Immediately analyze the concentration of intact ATP and its degradation products (ADP and AMP).
Analytical Methods
HPLC is a robust method for separating and quantifying ATP, ADP, and AMP.
-
Instrumentation: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An isocratic elution with a mobile phase such as 50 mM potassium hydrogen phosphate (pH 6.80) can be employed.[10][11] Alternatively, a gradient elution with a mobile phase containing an ion-pairing agent like tetrabutylammonium (B224687) (TBA) bisulfate can provide good separation.
-
Detection: UV absorbance is monitored at 254 nm.
-
Quantification: The concentration of each nucleotide is determined by comparing the peak area to a standard curve generated with known concentrations of ATP, ADP, and AMP.[10]
³¹P NMR provides a non-invasive method to monitor the hydrolysis of ATP.
-
Principle: The phosphorus atoms in the α, β, and γ positions of ATP, as well as in ADP and inorganic phosphate, have distinct chemical shifts in the ³¹P NMR spectrum.
-
Data Acquisition: Spectra are recorded over time, and the relative integrals of the peaks corresponding to the different phosphorus nuclei are used to determine the concentration of each species.
-
Advantages: Allows for the direct observation of the conversion of ATP to ADP and Pi in real-time.
This is a highly sensitive method for quantifying ATP.
-
Principle: The enzyme firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP and Mg2+, producing light. The amount of light emitted is directly proportional to the ATP concentration.[1][2]
-
Procedure: A small volume of the ATP solution is mixed with a reagent containing luciferase and luciferin. The resulting luminescence is measured using a luminometer.
-
Standard Curve: A standard curve is generated using known concentrations of ATP to quantify the amount of ATP in the test samples.
Visualizing Experimental and Degradation Pathways
To better understand the processes involved in comparing ATP salt stability and the degradation of ATP, the following diagrams are provided.
References
- 1. ATP Assays | What is an ATP Assay? [promega.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dggv.de [dggv.de]
- 5. ATP [fhi.mpg.de]
- 6. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP Solution, Tris buffered 0.25 mL | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 8. shop.hongene.com [shop.hongene.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating Cleaning Procedures for ATP Contamination Removal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ensuring the complete removal of biological residues is a critical step in many scientific and manufacturing processes. Adenosine (B11128) Triphosphate (ATP) is a universal energy molecule found in all living cells, making it an excellent indicator of residual biological contamination. This guide provides a comparative overview of different cleaning procedures for the removal of ATP contamination, supported by experimental data. We will delve into the efficacy of various cleaning agents and methods, offering detailed protocols for validation.
Comparative Efficacy of Cleaning Procedures
The effectiveness of a cleaning procedure in removing ATP contamination can vary significantly depending on the cleaning agent used and the method of application. Below is a summary of experimental data comparing different approaches.
Cleaning Agent Comparison
A study comparing the effectiveness of Slightly Acidic Electrolyzed Water (SAEW) with a commercial detergent for cleaning various materials used in milking systems provides valuable insights into ATP removal. The experiments were conducted on stainless steel, rubber gasket, and PVC surfaces.
| Material | Cleaning Agent | Treatment Time (min) | Temperature (°C) | ATP Removal Rate (%) |
| Stainless Steel | SAEW (60 mg/L ACC) | 9.9 | 37.8 | >99 |
| Commercial Detergent | - | - | ~98 | |
| Rubber Gasket | SAEW (60 mg/L ACC) | 14.4 | 29.6 | >99 |
| Commercial Detergent | - | - | ~97 | |
| PVC | SAEW (60 mg/L ACC) | 14.4 | 29.6 | >99 |
| Commercial Detergent | - | - | ~96 |
ACC: Available Chlorine Concentration. Data adapted from a study on milking systems.[1]
Another study investigated the impact of various chemical cleaning and sanitizing agents on ATP bioluminescence measurements. While the primary focus was on assay interference, the results also indicate the agents' effects on reducing ATP levels.
| Cleaning Agent | Concentration | ATP (PATP) RLU Reduction | ATP (Chicken Exudate) RLU Reduction |
| Concentrated Foaming Acid (FA) | 0.1x, 1x, 2x MRL | Significant Decrease | Significant Decrease |
| Alkaline Cleaner-Degreaser (PC) | 0.1x, 1x, 2x MRL | Significant Decrease | Significant Decrease |
| Chlorinated Alkaline Cleaner (CA) | 0.1x, 1x, 2x MRL | Significant Decrease | Significant Decrease |
| Quaternary Ammonium (B1175870) (QA) | ≥ MRL | Significant Increase | Significant Increase |
| Acidic Peroxygen Sanitizer (HP) | ≥ MRL | Significant Reduction | Significant Reduction |
MRL: Manufacturer's Recommended Level. Note: Quaternary ammonium compounds were found to increase RLU readings, potentially leading to false positives.[2]
Manual vs. Automated Cleaning
The method of cleaning also plays a crucial role in ATP removal. A comparison of manual versus automated cleaning for complex instruments like duodenoscopes highlights the superior efficacy of automated systems.
| Cleaning Method | Location | Mean ATP before Cleaning (RLU) | Mean ATP after 1st Cleaning (RLU) | Failure Rate after 1st Clean | Mean ATP after 2nd Cleaning (RLU) | Failure Rate after 2nd Clean |
| Manual | Elevator Mechanism | 92,400 | 635 | 48% to 12% | - | 16% to 2% |
| Biopsy Channel | 7,766 | 462 | 48% to 12% | - | 16% to 2% | |
| Automated (AER) | Endoscope Surface | 228 to 65,163 | 7 to 81 | 2.6% | <200 (after HLD) | 0% |
| Channel Rinsate | 228 to 65,163 | 3 to 671 | 2.6% | <200 (after HLD) | 0% |
RLU: Relative Light Units. HLD: High-Level Disinfection. Data adapted from studies on endoscope reprocessing.[3][4][5]
Experimental Protocols
Detailed methodologies are essential for reproducible validation of cleaning procedures.
Protocol 1: Validation of a Manual Cleaning Procedure using ATP Swabbing
Objective: To validate the effectiveness of a manual cleaning procedure in removing ATP contamination from a stainless steel surface.
Materials:
-
ATP bioluminescence meter and swabs
-
Cleaning agent of choice (e.g., enzymatic detergent, alkaline cleaner)
-
Sterile wipes
-
Sterile deionized water
-
Stainless steel coupons (e.g., 10x10 cm)
-
Pipettor and sterile tips
-
Source of ATP contamination (e.g., bacterial culture, food soil)
Procedure:
-
Pre-cleaning Sampling (Baseline):
-
Inoculate a defined area (e.g., 10x10 cm) of the stainless steel coupon with a known amount of ATP contaminant.
-
Allow the coupon to air dry in a controlled environment.
-
Swab the entire inoculated area according to the ATP swab manufacturer's instructions.
-
Activate the swab and measure the Relative Light Units (RLU) using the luminometer. This is the "dirty" reading.
-
-
Cleaning Procedure:
-
Prepare the cleaning agent according to the manufacturer's instructions (concentration, temperature).
-
Apply the cleaning agent to a sterile wipe.
-
Manually wipe the contaminated surface for a defined period and with a consistent pattern (e.g., top to bottom, then side to side).
-
Rinse the surface thoroughly with sterile deionized water using a fresh sterile wipe.
-
Allow the surface to air dry completely.
-
-
Post-cleaning Sampling:
-
Swab the cleaned area using the same technique as in the pre-cleaning step.
-
Activate the swab and measure the RLU. This is the "clean" reading.
-
-
Data Analysis:
-
Calculate the percentage reduction in RLU: ((Dirty RLU - Clean RLU) / Dirty RLU) * 100.
-
Compare the "clean" RLU value to a pre-determined acceptance limit (e.g., <100 RLU).
-
Repeat the entire procedure at least three times to ensure consistency and reproducibility.
-
Protocol 2: ATP Bioluminescence Assay for Surface Cleanliness
Objective: To quantify the amount of ATP on a surface as a measure of cleanliness.
Materials:
-
ATP luminometer
-
Surface ATP test swabs
Procedure:
-
Turn on the luminometer and allow it to calibrate according to the manufacturer's instructions.
-
Remove a swab from its tube. Be careful not to touch the swab tip.
-
Firmly swab a 10x10 cm (or other defined area) of the target surface. Apply consistent pressure and pattern (e.g., swabbing in one direction and then perpendicularly).
-
Place the swab back into its tube.
-
Activate the swab to release the reagent. This is typically done by breaking a seal within the swab device.
-
Gently shake the swab tube for 5-10 seconds to ensure the sample is thoroughly mixed with the reagent.
-
Insert the swab tube into the luminometer and close the lid.
-
Initiate the reading. The result will be displayed in Relative Light Units (RLU).
Visualizing the Workflow and Comparisons
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships in the validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of chemical cleaning agents and commercial sanitizers on ATP bioluminescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Duodenoscope Reprocessing: Assessing the Need and Value of Monitoring Manual Cleaning Adequacy - CSA Group [csagroup.org]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of adenosine triphosphate to monitor manual cleaning and disinfection efficacy of flexible endoscopes in Hong Kong - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Purity: Acceptable Limits for ADP/AMP Contamination in ATP Disodium Salt
For researchers, scientists, and drug development professionals relying on Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt for critical assays, the presence of its hydrolysis products, Adenosine 5'-diphosphate (ADP) and Adenosine 5'-monophosphate (AMP), can be a significant source of experimental variability and inaccuracy. Understanding the acceptable limits of these contaminants is paramount for ensuring the reliability and reproducibility of experimental data, particularly in sensitive applications such as enzyme kinetics, signaling pathway analysis, and high-throughput screening.
This guide provides an objective comparison of purity standards for commercially available ATP disodium salt, details the experimental impact of ADP and AMP contamination, and outlines the analytical methods used for their quantification.
Comparison of Supplier Specifications for ATP Disodium Salt
The overall purity of research-grade ATP disodium salt is typically advertised as ≥98% or ≥99%. However, the specific limits for the critical contaminants, ADP and AMP, are not always prominently displayed. A review of product specifications from various suppliers reveals that a common acceptable limit for the combined total of ADP and AMP is ≤0.5% .
| Supplier/Product Grade | Overall Purity (by HPLC or Enzymatic Assay) | ADP + AMP Contamination Limit | Other Specified Impurities |
| Roche (ATP, Grade II) | ≥98% (enzymatic) | ≤0.5% (enzymatic) | GTP: ≤0.01% (HPLC), Pᵢ: ≤0.3% |
| Sigma-Aldrich | ≥98% | Not always specified | Varies by product grade |
| Tocris Bioscience | ≥99% (HPLC) | Not explicitly stated | Batch-specific CoA |
| Abcam | >99% | Not explicitly stated | Batch-specific CoA |
| RPI | ≥98.0% | Not specified | Heavy Metals: ≤ 10 ppm |
This table is a summary of publicly available data and is not exhaustive. Researchers should always consult the lot-specific Certificate of Analysis (CoA) for precise purity information.
The Experimental Impact of ADP and AMP Contamination
The presence of ADP and AMP in an ATP reagent can have profound effects on experimental outcomes, primarily through competitive inhibition and alteration of the true substrate concentration.
1. Kinase Assays:
In kinase assays, ATP is the phosphate (B84403) donor. ADP, a product of the kinase reaction, is a known competitive inhibitor of many kinases, binding to the same active site as ATP.[1][2] The presence of ADP as a contaminant in the ATP stock leads to an underestimation of the true kinase activity. Even small percentages of ADP can significantly alter the apparent Michaelis constant (Km) for ATP and the IC50 values of kinase inhibitors. For instance, commercial ADP can contain 1-5% ATP contamination, which can mask the inhibitory effects of the ADP being studied. Conversely, ADP contamination in an ATP reagent will directly compete with ATP, leading to inaccurate kinetic measurements.
2. ATP-Dependent Ligases and Other Enzymes:
Many other enzymes, including DNA ligases and various metabolic enzymes, rely on ATP as an energy source. ADP and AMP can act as competitive inhibitors for these enzymes as well, leading to reduced enzyme efficiency and potentially misleading results in assays measuring enzyme activity or product formation.
3. Signaling Pathways:
Cellular signaling cascades are tightly regulated by the ratio of ATP to ADP and AMP. Introducing ATP with significant ADP or AMP contamination can disrupt the delicate balance of these nucleotides, potentially leading to off-target effects or misinterpretation of signaling events in cellular assays. AMP, in particular, is a key activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3]
Experimental Protocols for Purity Assessment
The quantification of ATP and its degradation products is crucial for quality control. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for separating and quantifying ATP, ADP, and AMP.
Protocol: Quantification of ATP, ADP, and AMP by HPLC-UV
Objective: To separate and quantify ATP, ADP, and AMP in a sample of ATP disodium salt.
Materials:
-
ATP disodium salt sample
-
ATP, ADP, and AMP standards of known concentration
-
Mobile Phase A: 0.1 M Ammonium Dihydrogen Phosphate (NH₄H₂PO₄), pH 6.0
-
Mobile Phase B: Methanol
-
Ultrapure water
-
Reversed-phase C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector set to 259 nm
Procedure:
-
Standard Preparation: Prepare a series of standard solutions containing known concentrations of ATP, ADP, and AMP in ultrapure water.
-
Sample Preparation: Dissolve a precisely weighed amount of the ATP disodium salt sample in ultrapure water to a known concentration.
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase. A common isocratic mobile phase is a mixture of Mobile Phase A and a small percentage of Mobile Phase B (e.g., 99:1 v/v).[4]
-
Inject a fixed volume (e.g., 20 µL) of each standard and the sample onto the column.
-
Elute the compounds at a constant flow rate (e.g., 1 mL/min).
-
Monitor the absorbance at 259 nm.
-
-
Data Analysis:
-
Identify the peaks for ATP, ADP, and AMP in the chromatograms based on the retention times of the standards.
-
Generate a standard curve for each compound by plotting peak area versus concentration.
-
Calculate the concentration of ATP, ADP, and AMP in the sample by interpolating their peak areas on the respective standard curves.
-
Determine the percentage of ADP and AMP contamination relative to the total nucleotide content.
-
Visualizing Experimental Workflows and Signaling
To better understand the processes involved, graphical representations of experimental workflows and signaling pathways are invaluable.
Caption: Workflow for ATP Purity Analysis using HPLC.
Caption: Competitive Inhibition of Kinase by ADP Contamination.
References
A Comparative Study of ATP Disodium Salt from Different Suppliers for Researchers and Drug Development Professionals
An Objective Guide to Purity, Stability, and Performance
Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular energy transfer and signaling, making the quality of ATP disodium (B8443419) salt critical for reproducible and accurate experimental outcomes in research and drug development. This guide provides a comparative analysis of ATP disodium salt from various suppliers, focusing on key performance parameters supported by experimental data and detailed protocols.
Data Presentation: Comparison of Supplier Specifications
The following table summarizes the product specifications for ATP disodium salt from several prominent suppliers. Data is compiled from publicly available Certificates of Analysis and product information sheets.
| Supplier | Product Number | Purity (by HPLC) | Water Content (Karl Fischer) | ADP Content | AMP Content | Formulation | Storage Temperature |
| Supplier A (e.g., MilliporeSigma/Roche) | 10127523001 | ≥98% | Not Specified | ≤0.5% (enzymatic) | ≤0.5% (enzymatic) | Crystalline | 2-8°C |
| Supplier B (e.g., Tocris Bioscience) | 3245 | ≥99% | Not Specified | Not Specified | Not Specified | Crystalline Solid | -20°C |
| Supplier C (e.g., Biosynth) | NA00135 | >97 area-% | ≤10.0% | Not Specified | Not Specified | Powder to Crystalline Powder | Not Specified |
| Supplier D (e.g., Alfa Aesar) | L14522 | 99.7% | 7.3% | Not Specified | Not Specified | White Powder | Not Specified |
| Supplier E (e.g., BOC Sciences) | 987-65-5 | >98% | Not Specified | Not Specified | Not Specified | White Crystalline Powder | 2-8°C |
| Supplier F (e.g., MedChemExpress) | HY-B0345A | 99.95% | Not Specified | Not Specified | Not Specified | Crystalline Solid | -20°C (powder) |
| Supplier G (e.g., Abcam) | ab146493 | >99% | Not Specified | Not Specified | Not Specified | Solid | -20°C |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent verification and comparison.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for assessing the purity of ATP disodium salt and quantifying related impurities such as ADP and AMP.
Workflow for HPLC Purity Analysis
Caption: Workflow for ATP Purity Analysis using HPLC.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 50 mM potassium dihydrogen phosphate (B84403) buffer, adjusted to pH 6.8 with potassium hydroxide.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.[1]
-
Temperature: Ambient.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of ATP disodium salt.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of ATP and any potential impurities (typically 15-20 minutes).
-
-
Data Analysis:
-
Identify the peaks corresponding to ATP, ADP, and AMP based on their retention times, which are determined using reference standards.
-
Integrate the area under each peak.
-
Calculate the purity of ATP as the percentage of the ATP peak area relative to the total area of all peaks.
-
Enzymatic Assay for ATP Activity (Luciferase-Based)
This bioluminescence assay determines the concentration of biologically active ATP.
Workflow for Enzymatic ATP Assay
Caption: Workflow for determining ATP concentration via a luciferase-based assay.
Methodology:
-
Materials:
-
Luciferin-luciferase assay kit.
-
Luminometer.
-
White, opaque 96-well plates.
-
ATP disodium salt of known high purity for standard curve.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the ATP standard in nuclease-free water.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1 µM to 1 nM).
-
Prepare the luciferin-luciferase reagent according to the manufacturer's instructions.
-
Prepare solutions of the ATP samples from different suppliers at a concentration expected to fall within the range of the standard curve.
-
-
Procedure:
-
Pipette 10 µL of each ATP standard and sample solution into separate wells of a 96-well plate.
-
Add 90 µL of the prepared luciferin-luciferase reagent to each well.
-
Mix gently by pipetting or orbital shaking for 2 minutes.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from a well with no ATP) from all readings.
-
Plot the luminescence values of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of active ATP in the supplier samples.
-
Signaling Pathways Involving ATP
ATP is a key signaling molecule in numerous cellular pathways. The diagram below illustrates a simplified purinergic signaling pathway where extracellular ATP acts as a ligand.
Purinergic Signaling Pathway
Caption: A simplified diagram of ATP-mediated purinergic signaling pathways.
Extracellular ATP can bind to two main families of purinergic receptors: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors.[2] Activation of these receptors leads to a variety of downstream cellular responses, including ion influx, release of intracellular calcium stores, and activation of protein kinases.[2][3] The purity and concentration of the ATP disodium salt used in such studies are paramount to achieving reliable and dose-dependent results.
References
A Researcher's Guide to Establishing a Standard Curve for ATP Quantification
Adenosine (B11128) triphosphate (ATP) is the primary energy currency of all living cells. Its quantification is a fundamental tool for assessing cell viability, proliferation, cytotoxicity, and metabolic activity.[1][2] The most common method for ATP quantification relies on the luciferin-luciferase bioluminescence reaction, where the light produced is directly proportional to the ATP concentration.[3][4] Establishing an accurate ATP standard curve is a critical prerequisite for converting luminescent signals into absolute ATP concentrations.
This guide provides a detailed protocol for creating a standard curve using the popular bioluminescent method, compares it with alternative techniques, and presents the necessary data and workflows for researchers, scientists, and drug development professionals.
Experimental Protocol: Luciferase-Based ATP Standard Curve
This protocol outlines the steps to generate a standard curve for quantifying ATP using a luciferase-based assay, a method known for its high sensitivity.[4]
1. Reagent Preparation:
-
ATP Standard Stock Solution: Dissolve a known quantity of ATP salt (lyophilized) in ATP-free water or an appropriate assay buffer to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
ATP Assay Reagent/Cocktail: Prepare the ATP detection cocktail, which typically contains luciferase, D-luciferin, and a buffer with necessary cofactors like Mg²⁺.[5][6] Some commercial kits provide a ready-to-use reagent. This solution should be prepared fresh before each experiment for maximum activity and protected from light.[6][7]
-
Assay Buffer: The buffer used for diluting the ATP standards should be identical to the buffer used for the experimental samples to avoid matrix effects.[3]
2. Preparation of ATP Standards (Serial Dilution):
-
Thaw an aliquot of the ATP stock solution and the assay buffer on ice.[8]
-
Perform serial dilutions of the ATP stock solution to create a range of standard concentrations. The specific range should bracket the expected ATP concentrations in your samples.[8][9] A common range for cellular assays is 10⁻¹⁰ M to 10⁻⁵ M or 0.01 µM to 3 µM.[9][10]
-
For example, to create a standard curve from 1 µM down to ~1 nM, you could perform 10-fold serial dilutions from a 1 µM working solution.
-
Always include a "zero ATP" or blank control containing only the assay buffer to measure background luminescence.[8]
3. Luminescence Measurement:
-
Pipette a specific volume (e.g., 10-50 µL) of each ATP standard dilution into the wells of a white, opaque 96-well plate in replicate (triplicate is common).[11][12] White plates are used to maximize the luminescent signal.
-
Add an equal volume (e.g., 10-50 µL) of the ATP detection cocktail to each well.[11] Some protocols recommend adding the detection reagent directly to the sample.[7]
-
Mix the contents gently.[13]
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 2-10 minutes) to allow the luminescent signal to stabilize.[8][14]
-
Measure the luminescence using a plate luminometer. The output is typically recorded in Relative Light Units (RLU).[15]
4. Data Analysis:
-
Subtract the average RLU of the blank control from all other RLU readings.
-
Plot the corrected RLU values (Y-axis) against the corresponding ATP concentrations (X-axis).
-
Perform a linear regression analysis on the data points that fall within the linear range of the assay.[12] For best results, a log-log plot is often used, which can provide a linear relationship over a wider range of concentrations.[13][15]
-
The resulting equation of the line (y = mx + c) will be used to calculate the ATP concentration of unknown samples from their RLU values. The regression should have a high correlation coefficient (R²), typically ≥0.99.[8]
Workflow for ATP Standard Curve Generation
Caption: Workflow for creating a standard curve for ATP quantification.
Comparison of ATP Quantification Methods
While bioluminescence is the most prevalent method, other techniques are available, each with distinct characteristics. The choice of assay depends on the required sensitivity, sample type, and available equipment.[1][2]
| Feature | Bioluminescent Assay | Colorimetric Assay | Fluorometric Assay |
| Principle | Luciferase-catalyzed oxidation of luciferin (B1168401) produces light proportional to ATP.[16] | ATP-dependent phosphorylation of glycerol (B35011) produces a colored product. | ATP-dependent phosphorylation of glycerol produces a fluorescent product. |
| Detection | Luminometer | Spectrophotometer (OD 570 nm) | Fluorometer (Ex/Em = 535/587 nm) |
| Sensitivity | Very High (as low as 0.01 picomoles)[7] | Low | High (10-100x more sensitive than colorimetric) |
| Linear Range | Wide (often 5-6 orders of magnitude)[7] | Narrow | Moderate |
| Advantages | Highest sensitivity, wide dynamic range, simple "add-and-read" protocol.[4] | Does not require a specialized luminometer; uses common lab equipment. | More sensitive than colorimetric methods. |
| Disadvantages | Requires a luminometer; reagent can be sensitive to pH and temperature.[3] | Lower sensitivity, potential for interference from colored compounds in the sample. | Potential for interference from fluorescent compounds in the sample. |
| Common Kits | Promega CellTiter-Glo®, ATPlite™, ENLITEN®[3][17][18] | Abcam, Sigma-Aldrich | Abcam, Sigma-Aldrich |
Sample Data for ATP Standard Curve
The following table provides an example dataset for a luminescent ATP assay. The linear relationship between ATP concentration and the resulting RLU signal is the foundation for quantification.
| ATP Concentration (µM) | Average RLU (Corrected) | Standard Deviation |
| 1.0000 | 2,540,100 | 125,800 |
| 0.3000 | 765,400 | 41,200 |
| 0.1000 | 251,650 | 13,500 |
| 0.0300 | 75,900 | 4,800 |
| 0.0100 | 25,300 | 1,600 |
| 0.0030 | 7,650 | 550 |
| 0.0010 | 2,580 | 210 |
| 0.0000 (Blank) | 150 | 25 |
Note: Data are hypothetical and for illustrative purposes only. A plot of this data would yield a straight line with a high R² value, confirming the assay's reliability for quantifying unknown samples.[13]
References
- 1. biocompare.com [biocompare.com]
- 2. biocompare.com [biocompare.com]
- 3. promega.com [promega.com]
- 4. ATP Assays | What is an ATP Assay? [promega.com]
- 5. Optimized bioluminescence analysis of adenosine triphosphate (ATP) released by platelets and its application in the high throughput screening of platelet inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. google.com [google.com]
- 9. preferred-cell-systems.com [preferred-cell-systems.com]
- 10. researchgate.net [researchgate.net]
- 11. organslices.com [organslices.com]
- 12. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preferred-cell-systems.com [preferred-cell-systems.com]
- 14. Boost Your Cell ATP Detection with Luminescence Techniques [absin.net]
- 15. preferred-cell-systems.com [preferred-cell-systems.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
Normalizing Cell Viability Assays: A Comparative Guide to Using ATP Levels
A critical aspect of in vitro toxicology and drug discovery is the accurate measurement of cell viability. While various assays exist, the normalization of these assays is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of using intracellular adenosine (B11128) triphosphate (ATP) levels as a normalization method against other common cell viability assays, supported by experimental data and detailed protocols.
Adenosine triphosphate (ATP) is the primary energy currency of all living cells. Consequently, the intracellular ATP concentration is a direct indicator of metabolic activity and, by extension, cell viability. When cells die, their ability to synthesize ATP is lost, and the remaining ATP is rapidly depleted by endogenous ATPases. This makes ATP a highly sensitive and robust marker for quantifying the number of viable cells in a culture.[1][2][3][4][5]
Comparison of Cell Viability Normalization Methods
The choice of a cell viability assay can significantly impact experimental outcomes. Traditional methods, such as those based on the reduction of tetrazolium salts (MTT, XTT) or resazurin (B115843), measure metabolic activity indirectly. In contrast, ATP assays provide a direct measure of the energy state of the cells.
| Assay Type | Principle | Advantages | Disadvantages |
| ATP Bioluminescence Assay | Measures ATP levels via a luciferase-luciferin reaction that produces light.[4][6] | - High Sensitivity: Can detect as few as 10 cells per well.[2] - Speed: Rapid, with no lengthy incubation steps required.[2][7] - Direct Measurement: ATP is a direct marker of viable, metabolically active cells.[1][3] - Wide Linear Range: The signal is linear over a broad range of cell numbers.[8] | - Requires a luminometer. - Can be more expensive than colorimetric assays. |
| MTT Assay | NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[9] | - Cost-effective. - Widely used and well-established. | - Indirect Measurement: Relies on enzymatic activity which can be influenced by culture conditions. - Lower Sensitivity: Less sensitive than ATP assays; for instance, one study showed the MTT assay could not detect fewer than 25,000 cells/well, whereas the ATP assay could detect 1,563 cells/well.[10] - Multiple Steps: Requires a solubilization step for the formazan crystals.[3][9] |
| XTT/MTS/WST-1 Assays | Similar to MTT, these assays use water-soluble tetrazolium salts that are reduced to a colored formazan product.[2][11] | - Fewer Steps: Does not require a solubilization step.[2] - Higher Sensitivity than MTT. [2] | - Interference: Can be affected by components in the culture medium.[2] - Indirect Measurement. |
| Resazurin (AlamarBlue) Assay | The blue dye resazurin is reduced to the pink, fluorescent resorufin (B1680543) by mitochondrial enzymes in viable cells.[2] | - Non-toxic: Cells can be used for further analysis. - Sensitive and reliable. [2] | - Indirect Measurement. - Requires a fluorometer or spectrophotometer. |
Experimental Data: ATP Assay vs. Other Methods
Studies have consistently demonstrated the superior sensitivity and accuracy of ATP-based assays for normalizing cell viability.
| Parameter | ATP Assay | MTT Assay | Succinate Dehydrogenase (SD) Assay | Reference |
| Correlation with Colony Formation | High correlation | Lower correlation | Lower correlation | [1][7] |
| Detection Limit (cells/well) | ~1,500 | >25,000 | Not specified | [10] |
| Pseudo-viability after heat treatment | Minimal | Not specified | >20% | [7] |
| Reproducibility | High | Lower | Not specified | [10] |
Experimental Protocols
ATP Bioluminescence Assay Protocol
This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.
Materials:
-
96-well opaque-walled plates suitable for luminescence measurements.
-
ATP detection reagent (containing luciferase and D-luciferin).
-
Cell lysis buffer.
-
Luminometer.
Procedure:
-
Cell Plating: Plate cells in a 96-well opaque-walled plate at the desired density and incubate under standard conditions.
-
Compound Treatment: Add test compounds and incubate for the desired exposure time.
-
Reagent Equilibration: Allow the ATP detection reagent to equilibrate to room temperature before use.
-
Cell Lysis and ATP Measurement:
-
For suspension cells, add a volume of ATP detection reagent equal to the volume of cell suspension in the well.
-
For adherent cells, remove the culture medium and add cell lysis buffer. Then, add the ATP detection reagent.
-
-
Incubation: Mix the contents on a plate shaker for approximately 2 minutes to induce cell lysis.
-
Signal Measurement: Measure the luminescence using a luminometer. The signal is typically stable for about 10 minutes.[2][3]
MTT Cell Viability Assay Protocol
Materials:
-
96-well clear-walled plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Spectrophotometer.
Procedure:
-
Cell Plating and Treatment: Plate and treat cells as described for the ATP assay.
-
MTT Addition: Add 10 µL of MTT solution to each well.[3]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for formazan crystal formation.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a spectrophotometer.[3][9]
Visualizing the Workflow and Rationale
Conclusion
References
- 1. Intracellular adenosine triphosphate as a measure of human tumor cell viability and drug modulated growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.quartzy.com [blog.quartzy.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Predictive value of intracellular ATP level for cell viability after heating in malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell viability assays | Abcam [abcam.com]
Quality control parameters for research-grade ATP disodium salt hydrate.
For researchers, scientists, and drug development professionals, ensuring the quality and purity of reagents is paramount to the validity and reproducibility of experimental results. Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303), the primary energy currency of the cell, is a critical reagent in numerous biological assays. This guide provides a comprehensive comparison of quality control parameters for research-grade ATP disodium salt hydrate, offering insights into key analytical tests and comparing different grades of the product.
Comparison of Research-Grade this compound Specifications
The quality of commercially available this compound can vary. For sensitive applications such as bioluminescence assays, a higher purity grade with specific quality control tests for interfering ions is often necessary. Below is a comparison of typical specifications for a standard research grade and a high-purity (e.g., for bioluminescence) grade of this compound.
| Quality Control Parameter | Standard Research Grade | High-Purity / Bioluminescence Grade | Significance of the Parameter |
| Purity (by HPLC) | ≥98%[1][2][3] | ≥99%[1][4] | Determines the percentage of ATP relative to impurities like ADP, AMP, and other related compounds. Higher purity is crucial for accurate kinetic and enzymatic studies. |
| Water Content (by Karl Fischer) | ≤10%[2] | ≤10% | The presence of water affects the actual concentration of ATP in a weighed sample. Accurate determination is vital for preparing solutions of known molarity. |
| Identity (by FTIR) | Conforms to structure | Conforms to structure | Confirms the chemical identity and structure of the molecule by comparing its infrared spectrum to a reference standard. |
| Appearance | White to off-white crystalline powder | White crystalline powder | A visual inspection to ensure the product has not degraded or been contaminated, which can sometimes manifest as discoloration. |
| Solubility (in water) | 50 mg/mL, clear, colorless solution[5] | 50 mg/mL, clear, colorless solution[5] | Ensures the product will dissolve appropriately for experimental use and can indicate the presence of insoluble impurities. |
| pH (5% in water) | ~3.5[5] | ~3.5[5] | The inherent pH of the ATP solution can influence the pH of the final reaction mixture, which is critical for many biological assays. |
| Trace Metal Content (e.g., Fe, Ca) | Not typically specified | Specified as low or removed by further purification[5][6] | Divalent cations can interfere with certain enzymatic reactions, particularly those involving luciferase in bioluminescence assays. |
Experimental Protocols for Key Quality Control Parameters
Accurate and reliable quality control of this compound relies on standardized experimental protocols. Below are detailed methodologies for the key analytical tests.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates ATP from its potential degradation products and other impurities, allowing for accurate quantification.
Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase. More polar compounds, like ATP, will elute earlier than less polar impurities.
Protocol:
-
Mobile Phase Preparation: Prepare a buffer solution of 0.1 M potassium phosphate (B84403), adjusted to pH 7.0. Filter through a 0.45 µm membrane filter and degas.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the range of the calibration curve.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: 0.1 M potassium phosphate buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 259 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the ATP peak based on its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve.
Water Content Determination by Karl Fischer Titration
This is a highly accurate method for determining the water content in a solid sample.
Principle: The Karl Fischer titration is based on a reaction between iodine and water in the presence of sulfur dioxide, an alcohol, and a base. The amount of iodine consumed is proportional to the amount of water present.
Protocol:
-
Instrument Setup: Use a calibrated Karl Fischer titrator. The titration vessel should be pre-conditioned with the Karl Fischer reagent to eliminate any residual moisture.
-
Titer Determination: Determine the titer of the Karl Fischer reagent using a certified water standard.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg) and quickly transfer it to the titration vessel.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed and the weight of the sample.
Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the chemical structure of the ATP molecule.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample at different wavelengths. The resulting spectrum provides a "fingerprint" of the molecule's functional groups.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the this compound sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum: Place the KBr pellet or the sample on the ATR crystal and record the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Compare the obtained spectrum with a reference spectrum of this compound. The presence of characteristic peaks for functional groups such as N-H (amine), C=N (adenine ring), P=O (phosphate), and O-H (hydroxyl and water) will confirm the identity of the compound.
Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a simpler and faster chromatographic technique that can be used for a qualitative or semi-quantitative assessment of purity.[7][8][9][10][11]
Principle: Similar to HPLC, TLC separates components based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel on a plate) and a mobile phase that moves up the plate by capillary action.
Protocol:
-
Plate Preparation: Use a pre-coated silica gel TLC plate.
-
Sample Application: Dissolve the ATP sample in a suitable solvent (e.g., water). Spot a small amount of the solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of n-butanol, acetic acid, and water). Allow the solvent front to move up the plate.
-
Visualization: After development, remove the plate and dry it. Visualize the spots under a UV lamp at 254 nm. ATP and related nucleotides will appear as dark spots.
-
Analysis: The presence of a single major spot indicates high purity. The presence of additional spots suggests the presence of impurities like ADP or AMP. The retardation factor (Rf) values can be calculated and compared to standards if available.
Visualizing Workflows and Pathways
To better illustrate the processes involved in ATP quality control and its biological relevance, the following diagrams are provided.
Caption: Quality Control Workflow for this compound.
Caption: Simplified P2 Receptor Signaling Pathway Involving ATP.
References
- 1. Adenosine 5 -triphosphate Grade I, = 99 , microbial source 34369-07-8 [sigmaaldrich.com]
- 2. Adenosine 5 -triphosphate 99 34369-07-8 [sigmaaldrich.com]
- 3. thomassci.com [thomassci.com]
- 4. midlandsci.com [midlandsci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Thin-Layer Chromatography and Real-Time Coupled Assays to Measure ATP Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microquantitative determination of Pi-ATP and ADP-ATP exchange kinetics using thin-layer chromatography on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 11. Biophysics Group Lab Protocols -- Image Data Procedures [bigbro.biophys.cornell.edu]
Safety Operating Guide
Safe Disposal of ATP Disodium Salt Hydrate: A Comprehensive Guide
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303) is a common reagent in many molecular biology and biochemistry laboratories. While some sources classify it as non-hazardous, others indicate it may cause damage to organs through prolonged or repeated exposure.[1][2] Therefore, prudent laboratory practices and adherence to proper disposal procedures are essential to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE) and Handling
Before handling ATP disodium salt hydrate, it is crucial to wear appropriate personal protective equipment. This includes safety glasses with side shields or goggles, gloves, and a lab coat.[3] Engineering controls, such as ensuring adequate ventilation and using a fume hood, are also recommended to minimize the risk of dust inhalation.[3][4] Avoid creating dust when handling the solid form of the compound.[4][5] In case of contact with skin or eyes, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention.[5][6]
Step-by-Step Disposal Procedure
The proper disposal of this compound and its contaminated containers should be carried out in accordance with local, regional, and national hazardous waste regulations.[1][7]
-
Unused Material: Unused or waste this compound should be collected in a suitable, sealed, and clearly labeled container for disposal.[3][4] Do not dispose of this chemical into drains or sewer systems.[1][4] The material can be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[4]
-
Spills: In the event of a spill, ventilate the area and wear appropriate PPE.[2] For solid spills, sweep up the material, avoiding dust formation, and place it into a suitable container for disposal.[5][6][7] The spill site should be thoroughly cleaned with a damp towel after the material has been collected.[2]
-
Contaminated Packaging: Empty containers may retain product residues and should be treated as hazardous waste.[8] Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[4]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C10H14N5O13P3Na2·3H2O[2][7] |
| Formula Weight | 605.19 g/mol [2] |
| Melting Point | 176 °C[2] |
| Appearance | White crystalline powder[2] |
| Solubility | Soluble in water[1][2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Adenosine Triphosphate Disodium Salt SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. media.laballey.com [media.laballey.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
Personal protective equipment for handling ATP disodium salt hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303). Following these procedures will help ensure a safe laboratory environment and maintain the integrity of your research.
I. Personal Protective Equipment (PPE)
When handling ATP disodium salt hydrate, especially in its powdered form, wearing the appropriate personal protective equipment is the first line of defense against potential exposure.
-
Primary Protection:
-
Lab Coat: A standard lab coat should be worn to protect against spills.
-
Gloves: Nitrile or latex gloves are required to prevent skin contact.[1] Change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from dust particles and splashes.[2]
-
-
For Operations with High Dust Potential:
-
Respiratory Protection: If there is a risk of inhaling dust, such as when weighing large quantities or if the ventilation is inadequate, a NIOSH-approved respirator is recommended.[3]
-
II. Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is critical for safety and to avoid contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated place.[4]
-
For long-term stability, it is recommended to store the product at –20 °C.[5][6]
-
Keep the container tightly closed to prevent moisture absorption.[4]
2. Handling and Weighing the Powder:
-
Preparation:
-
Procedure:
-
Place a weigh boat on an analytical balance and tare the balance.
-
Carefully scoop the desired amount of this compound powder onto the weigh boat. Avoid creating dust.
-
If weighing cannot be done in a fume hood, tare a sealed container, add the powder inside the hood, seal the container, and then weigh it outside the hood.[7]
-
Record the weight and promptly close the main container.
-
Clean any spills immediately with a damp cloth or paper towel.
-
3. Preparing an Aqueous Solution:
-
Preparation:
-
Gather all necessary equipment: a volumetric flask, a beaker, a magnetic stirrer and stir bar, and purified water.
-
Ensure all glassware is clean and dry.
-
-
Procedure:
-
Add the weighed this compound to a beaker.
-
Add a portion of the purified water to the beaker, typically about half of the final desired volume.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the solid is completely dissolved. ATP is soluble in water.[5][6]
-
Once dissolved, carefully transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of purified water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add purified water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the chemical name, concentration, and date of preparation.
-
III. Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Unused Product and Contaminated Materials:
-
Aqueous Solutions:
-
Aqueous solutions of this compound should not be poured down the drain.[9]
-
Collect all aqueous waste containing this chemical in a designated hazardous waste container for liquids.
-
-
Empty Containers:
-
General Guidance:
-
Always follow your institution's specific chemical waste disposal procedures.
-
Consult with your environmental health and safety (EHS) department for guidance on proper disposal methods.
-
IV. Quantitative Data Summary
| Property | Value |
| Molecular Weight | 551.14 g/mol [11][12] |
| Appearance | White crystalline powder[1] |
| Solubility | Soluble in water (50 mg/mL)[5][6] |
| pH of 5% aq. solution | 2.7 - 3.3[13] |
| Storage Temperature | -20 °C[5][6] |
| Occupational Exposure Limits | No specific limits have been established.[2] |
V. Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. media.laballey.com [media.laballey.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Techniques for Preparing Solutions | Secondaire | Alloprof [alloprof.qc.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Adenosine triphosphate disodium salt | C10H14N5Na2O13P3 | CID 12822649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Adenosine Triphosphate Disodium | C10H14N5Na2O13P3 | CID 13803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
